4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid
Description
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Properties
IUPAC Name |
4-methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c1-13-7-6-4(9-3-10-7)2-5(14-6)8(11)12/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFINEDABYOVUMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1OC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501236637 | |
| Record name | 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501236637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431412-19-9 | |
| Record name | 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431412-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501236637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid
Introduction
The furo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a purine isostere. This structural motif is a cornerstone in the design of a diverse array of therapeutic agents, with derivatives showing promise as kinase inhibitors, anticancer, and antiviral agents.[1][2] This guide focuses on a specific derivative, 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid , providing a comprehensive technical overview of its core physicochemical properties.
Given the nascent stage of research into this particular molecule, this document integrates computationally predicted data with established experimental protocols and insights gleaned from structurally related compounds. The objective is to provide researchers, scientists, and drug development professionals with a foundational understanding and a practical framework for the empirical characterization of this promising compound.
Predicted Physicochemical Characteristics
In the absence of extensive empirical data, computational modeling provides a reliable preliminary assessment of a compound's physicochemical profile. The following properties for this compound have been predicted using advanced computational tools, offering valuable insights for experimental design and drug development strategies.[3][4]
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₈H₆N₂O₄ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 194.15 g/mol | Influences diffusion rates and overall pharmacokinetics. |
| logP (Octanol/Water Partition Coefficient) | 0.85 | A key indicator of lipophilicity, affecting membrane permeability and solubility.[5] |
| Water Solubility | Moderately Soluble | Crucial for formulation, dissolution, and absorption. |
| pKa (Acidic) | 3.5 - 4.5 | The carboxylic acid moiety dictates the primary acidic ionization constant, influencing solubility and interactions at physiological pH. |
| pKa (Basic) | 1.0 - 2.0 | The pyrimidine nitrogens contribute to the basicity of the molecule. |
| Topological Polar Surface Area (TPSA) | 85.1 Ų | Predicts transport properties, including intestinal absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | The carboxylic acid group. |
| Hydrogen Bond Acceptors | 5 | The pyrimidine nitrogens, methoxy oxygen, and carboxylic acid oxygens. |
| Rotatable Bonds | 2 | Indicates molecular flexibility, which can impact target binding. |
Spectroscopic and Chromatographic Profile
The structural elucidation of this compound will rely on a combination of spectroscopic and chromatographic techniques. Based on its chemical structure, the following spectral characteristics are anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the furan and pyrimidine rings, a singlet for the methoxy group protons, and a downfield, exchangeable proton for the carboxylic acid. The precise chemical shifts will be influenced by the electronic environment of the fused ring system.
-
¹³C NMR: The carbon NMR will reveal signals for the eight unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the heterocyclic rings, and the methoxy carbon.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present. Key expected peaks include: a broad O-H stretch for the carboxylic acid, C=O stretching for the carbonyl group, C-O stretching for the methoxy and furan moieties, and C=N and C=C stretching vibrations from the aromatic rings.[6]
Mass Spectrometry (MS)
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry will be crucial for confirming the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the methoxy group, the carboxylic acid group, and potentially cleavage of the heterocyclic rings, providing valuable structural information.[7]
Experimental Protocols for Physicochemical Characterization
To empirically validate the predicted properties, a series of standardized experimental protocols should be employed. These methods provide a robust framework for the comprehensive physicochemical profiling of this compound.
Workflow for Comprehensive Physicochemical Profiling
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Introduction: The Furo[3,2-d]pyrimidine Scaffold as a Privileged Structure in Drug Discovery
An In-Depth Technical Guide to the In Vitro Evaluation of 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The furo[3,2-d]pyrimidine core represents a class of heterocyclic compounds of significant interest in medicinal chemistry. This scaffold is considered a "privileged structure" due to its ability to bind to a variety of biological targets with high affinity. Fused pyrimidine derivatives, in general, are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Specifically, derivatives of the furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine series have been synthesized and evaluated for their potential as antitumor agents, with some showing potent activity against various cancer cell lines.[1][2][3][4]
Some of these compounds are hypothesized to exert their effects through the inhibition of key cellular signaling pathways, such as those involving receptor tyrosine kinases (RTKs) or the PI3K/AKT pathway.[2][5] Given this background, a novel derivative, this compound (CAS 1431412-19-9), warrants a systematic and rigorous in vitro evaluation to elucidate its potential therapeutic value.[6]
This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive framework for the in vitro characterization of this compound. It is designed not as a rigid template, but as a logical, causality-driven approach to scientific inquiry. The protocols and workflows described herein are intended to be self-validating systems, ensuring the generation of robust and reproducible data.
Part 1: Physicochemical Characterization and Compound Handling
Before any biological evaluation, a thorough physicochemical characterization of this compound is essential. This data is crucial for ensuring compound identity, purity, and for the preparation of accurate stock solutions for biological assays.
1.1. Identity and Purity Analysis:
-
Techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Rationale: These techniques confirm the chemical structure and determine the purity of the compound. A purity level of >95% is recommended for in vitro assays to avoid confounding results from impurities.
1.2. Solubility Assessment:
-
Protocol: Assess solubility in various solvents, starting with Dimethyl Sulfoxide (DMSO), a common solvent for compound storage and initial dilution in biological assays. Subsequently, test solubility in aqueous buffers relevant to the planned assays (e.g., Phosphate-Buffered Saline (PBS), cell culture media).
-
Rationale: Understanding the solubility profile is critical for preparing homogeneous stock solutions and avoiding compound precipitation during experiments, which can lead to inaccurate concentration-response curves.
1.3. Stock Solution Preparation and Storage:
-
Protocol: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Rationale: Proper storage is vital to maintain the stability and integrity of the compound over the course of the evaluation.
Part 2: A Tiered Approach to In Vitro Biological Evaluation
A logical, tiered approach is recommended to efficiently evaluate the biological activity of this compound. The workflow starts with broad screening for cytotoxic effects and progressively moves towards more specific assays to identify the mechanism of action and direct molecular targets.
Caption: A tiered workflow for the in vitro evaluation of a novel compound.
Tier 1: Primary Screening for Cytotoxic Activity
The initial step is to assess the compound's effect on cell viability across a panel of human cancer cell lines. This provides a broad view of its potential anticancer activity and spectrum.[7][8]
2.1.1. Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondrial reductase enzymes.[8][9]
-
Cell Line Selection: Choose a diverse panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.[9]
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[7]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log-transformed) to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.[7][8]
2.1.2. Data Presentation: Cytotoxicity Profile
Summarize the IC50 values in a clear, tabular format.
| Cell Line | Tissue of Origin | IC50 (µM) of Test Compound | IC50 (µM) of Positive Control (Doxorubicin) | Selectivity Index (SI) |
| MCF-7 | Breast Adenocarcinoma | [Example Value: 10.5 ± 1.2] | [Example Value: 0.8 ± 0.1] | [Example Value: 2.5] |
| A549 | Lung Carcinoma | [Example Value: 15.2 ± 2.1] | [Example Value: 1.1 ± 0.2] | [Example Value: 1.7] |
| HepG2 | Hepatocellular Carcinoma | [Example Value: 8.8 ± 0.9] | [Example Value: 0.6 ± 0.1] | [Example Value: 3.0] |
| HEK293 | Embryonic Kidney (Non-cancerous) | [Example Value: 26.4 ± 3.5] | [Example Value: 2.5 ± 0.4] | - |
| Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells |
Tier 2: Elucidating the Mechanism of Action
If the compound demonstrates potent and selective cytotoxicity, the next step is to investigate how it induces cell death and to identify its potential molecular targets.
2.2.1. Experimental Protocol: Enzyme Inhibition Assay
Many anticancer agents function by inhibiting enzymes crucial for cancer cell proliferation, such as kinases.[10][11] A general protocol for an enzyme inhibition assay is provided below, which can be adapted for a specific enzyme of interest (e.g., a tyrosine kinase).
-
Materials and Reagents:
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all buffers and solutions. Dissolve the substrate and test compound in appropriate solvents.[10]
-
Enzyme Dilution: Dilute the enzyme to a working concentration in the assay buffer.
-
Pre-incubation with Inhibitor: In a 96-well plate, add the enzyme and varying concentrations of the test compound. Allow a pre-incubation period (e.g., 15-30 minutes) for the inhibitor to bind to the enzyme.[10]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate.
-
Reaction Monitoring: Monitor the reaction progress over time by measuring the change in absorbance or luminescence, which corresponds to product formation.
-
Data Analysis: Calculate the initial reaction rates at each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[11]
-
Caption: General workflow for an in vitro enzyme inhibition assay.
Tier 3: Direct Target Engagement in a Cellular Context
A critical step in drug development is confirming that a compound binds to its intended intracellular target in a physiologically relevant environment.[12] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[12][13][14]
2.3.1. Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[12][15]
-
Principle: Cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining after heat treatment is quantified. A ligand-bound protein will remain soluble at higher temperatures compared to the unbound protein.
-
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specified duration.
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by cooling.[14]
-
Cell Lysis: Lyse the cells to release their contents (e.g., by freeze-thaw cycles).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated, denatured proteins.
-
Protein Quantification: Collect the supernatant (containing the soluble proteins) and quantify the amount of the specific target protein using a method like Western Blot or ELISA.
-
-
Data Analysis: Plot the amount of soluble target protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates target engagement.[15]
Conclusion and Future Directions
This guide outlines a foundational in vitro strategy for the evaluation of this compound. Based on the profile of related furo[2,3-d]pyrimidine derivatives, this compound holds promise as a potential anticancer agent.[1][2][5] The proposed tiered workflow, beginning with broad cytotoxicity screening and progressing to specific mechanism-of-action and target engagement studies, provides a robust framework for generating a comprehensive data package.
Positive results from this in vitro evaluation, particularly the demonstration of potent and selective cytotoxicity coupled with confirmed target engagement, would provide a strong rationale for advancing this compound to more complex cellular models (e.g., 3D spheroids) and subsequent preclinical in vivo studies.
References
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Enzyme Inhibition Assay Guide. (2025, August 20). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Retrieved from [Link]
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Kozak, M., & Domling, A. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]
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Nguyen, H. Q., et al. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]
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Kovács, D., et al. (n.d.). Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace. Retrieved from [Link]
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MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]
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Hong Kong Baptist University. (2016). Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents. HKBU Scholars. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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ResearchGate. (2025, August 9). Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents | Request PDF. Retrieved from [Link]
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Taylor & Francis Online. (2022, April 23). Full article: Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Retrieved from [Link]
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News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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RSC Publishing. (n.d.). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Retrieved from [Link]
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Ingenta Connect. (2022, April 3). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimid.... Retrieved from [Link]
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National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]
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ResearchGate. (2017, August 25). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. Retrieved from [Link]
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The Emergence of Furo[2,3-d]pyrimidines as a Privileged Scaffold for EGFR Inhibition in Oncology
An In-Depth Technical Guide:
Abstract
The Epidermal Growth Factor Receptor (EGFR) remains a cornerstone target in oncology, with its dysregulation driving the proliferation and survival of numerous cancers.[1][2] While early-generation tyrosine kinase inhibitors (TKIs) targeting EGFR, such as gefitinib and erlotinib, brought about a paradigm shift in treating EGFR-mutant cancers, the eventual development of resistance, often through secondary mutations like T790M, necessitates the discovery of novel chemical scaffolds.[3][4] The furo[2,3-d]pyrimidine core has emerged as a highly promising "privileged scaffold" in this pursuit. Structurally analogous to the native ATP purine base, this heterocyclic system provides a robust framework for designing potent and selective EGFR inhibitors.[5][6] This technical guide provides an in-depth exploration of the discovery and development of furo[2,3-d]pyrimidine-based EGFR inhibitors, from the strategic rationale and synthetic chemistry to detailed protocols for biological evaluation and a critical analysis of structure-activity relationships (SAR).
The Rationale for Targeting EGFR and the Need for Novel Scaffolds
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and triggers autophosphorylation of its intracellular kinase domain.[2] This event initiates a cascade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are central to regulating cell proliferation, survival, and differentiation.[7][8] In many cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer, mutations, amplifications, or overexpression of EGFR lead to its constitutive activation, providing a sustained signal for tumor growth.[1][9]
The clinical success of first-generation reversible TKIs, which compete with ATP at the kinase domain's binding site, validated this therapeutic strategy.[3][10] However, their efficacy is often limited by acquired resistance. Second and third-generation inhibitors were developed to overcome these limitations, notably by forming covalent bonds with specific cysteine residues (e.g., Cys797) in the active site to achieve irreversible inhibition, particularly against resistance mutations like T790M.[10][11]
Despite these advances, the quest for inhibitors with improved selectivity, better pharmacokinetic profiles, and activity against a wider range of mutations continues. This has driven the exploration of novel heterocyclic systems beyond the foundational quinazoline scaffold.[3][12] The furo[2,3-d]pyrimidine core is particularly attractive because its furan and pyrimidine rings mimic the purine structure of ATP, making it a natural fit for the ATP-binding pocket of kinases.[6][13] This bioisosteric relationship provides a strong foundation for developing high-affinity inhibitors.
EGFR Signaling Pathway and Point of Inhibition
The diagram below illustrates the primary signaling cascades initiated by EGFR activation and the point at which furo[2,3-d]pyrimidine tyrosine kinase inhibitors exert their effect.
Caption: Generalized synthetic workflow for furo[2,3-d]pyrimidine inhibitors.
Biological Evaluation: A Hierarchical Screening Cascade
The evaluation of novel furo[2,3-d]pyrimidine derivatives follows a standardized, multi-tiered approach to characterize their potency, selectivity, and cellular activity.
Primary Evaluation: In Vitro Kinase Inhibition Assay
The first critical step is to determine the direct inhibitory effect of a compound on the enzymatic activity of the EGFR tyrosine kinase. This is a cell-free assay that measures the ability of the compound to block the phosphorylation of a substrate by the isolated EGFR enzyme.
Experimental Protocol: EGFR Kinase Assay (Continuous-Read Fluorescence)
This protocol is a representative method adapted from established procedures for measuring kinase activity. [14][15] Objective: To determine the IC₅₀ value of a test compound against wild-type (WT) or mutant EGFR kinase.
Materials:
-
Recombinant human EGFR kinase (WT or mutant, e.g., L858R/T790M).
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.2 mM DTT). [14]* ATP solution.
-
Fluorescent peptide substrate (e.g., Y12-Sox). [14]* Test compounds dissolved in DMSO.
-
384-well, non-binding microtiter plates.
-
Fluorescence plate reader (e.g., λex=360nm / λem=485nm). [14] Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM, diluted in 10 steps with a 3-fold dilution factor.
-
Enzyme Pre-incubation: In a 384-well plate, add 0.5 µL of the serially diluted compound (or DMSO for control wells) to 5 µL of diluted EGFR enzyme in kinase buffer.
-
Incubate the plate for 30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare a master mix of ATP and the Y12-Sox peptide substrate in kinase buffer. The final concentrations should be at or near the Km for ATP (e.g., 15-50 µM) and a suitable concentration for the peptide (e.g., 5 µM). [14]5. Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader. Monitor the increase in fluorescence every ~70 seconds for at least 30 minutes. [14]The rate of phosphorylation is directly proportional to the rate of fluorescence increase.
-
Data Analysis:
-
Determine the initial reaction velocity (slope of the linear portion of the fluorescence vs. time plot) for each well.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Secondary Evaluation: Cell-Based Antiproliferative Assay
After confirming direct enzyme inhibition, the next step is to assess the compound's ability to inhibit the growth of cancer cells that are dependent on EGFR signaling. The MTT assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Cell Proliferation Assay
This protocol provides a standard procedure for assessing cell viability. [16][17][18] Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a test compound on an EGFR-dependent cancer cell line (e.g., A431, H1975).
Materials:
-
Cancer cell line (e.g., H1975 for EGFR L858R/T790M).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS). [18]* Solubilization solution (e.g., DMSO or 0.1% NP-40 in isopropanol with 4 mM HCl). [18]* Sterile 96-well cell culture plates.
-
Multi-well spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight (~24 hours) at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for 3.5-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals. [18]5. Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of the solubilization solution to each well to dissolve the crystals. [18]6. Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [18]Measure the absorbance at 570-590 nm using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI₅₀ value.
-
Quantitative Data Summary
The systematic application of these assays has led to the identification of highly potent furo[2,3-d]pyrimidine derivatives. The table below summarizes the biological activity of representative compounds from the literature.
| Compound ID | Key Structural Features | EGFRL858R/T790M Kinase IC₅₀ (nM) | H1975 Cell Proliferation CC₅₀ (nM) | Selectivity vs. EGFRWT (Fold) | Reference |
| Compound 3f | 2,5,6-trisubstituted, anilino linker | 121 (EGFRWT) | 1510 (T-47D) | N/A | [19][20] |
| Compound 52 | Acrylamide moiety, morpholine group | 8 | 80 | 14 | |
| Compound 55 | Acrylamide moiety, cyclobutanol group | 15 | 119 | 8.0 | [4] |
| Compound 58 | Acrylamide moiety, hydroxylated cyclobutyl | 9 | 117 | 8.7 | [4] |
| Osimertinib | Reference Third-Gen Inhibitor | 1 | 11 | >100 | [21] |
Note: Cell lines and assay conditions may vary between studies. Data is for comparative purposes.
Structure-Activity Relationship (SAR) and Mechanistic Insights
SAR studies are the cornerstone of rational drug design, providing critical insights into how specific chemical modifications influence biological activity. For furo[2,3-d]pyrimidines, research has elucidated several key determinants of potent and selective EGFR inhibition.
-
The C4-Anilino Moiety: This group is essential for activity. The aniline ring occupies a hydrophobic pocket in the EGFR active site, and its substituents are critical. Small, electron-withdrawing groups (e.g., ethynyl) or specific solubilizing groups at the meta- and para-positions of the aniline ring often enhance potency. [5][6]* The Furo[2,3-d]pyrimidine Core: This planar heterocyclic system acts as the "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region (specifically with Met793), mimicking the interaction of ATP's adenine ring. * The Covalent Warhead: For irreversible inhibition, the incorporation of a Michael acceptor, such as an acrylamide group, on the C4-anilino moiety is a proven strategy. This group is positioned to form a covalent bond with the thiol side chain of Cys797, which is located at the edge of the ATP-binding site, thereby permanently inactivating the enzyme. [10]* Solubilizing Groups: Introducing polar groups, such as morpholine or N,N-dimethylamino moieties, often at the para-position of the aniline ring or other solvent-exposed regions, can improve aqueous solubility and pharmacokinetic properties without compromising potency. [4][22]
Caption: Key structure-activity relationship features of furo[2,3-d]pyrimidine EGFR inhibitors.
Molecular docking studies have consistently shown that these compounds fit snugly into the ATP-binding cleft. [19]The pyrimidine nitrogen atoms form hydrogen bonds with the hinge region, while the substituted aniline ring extends into a hydrophobic pocket. Molecular dynamics simulations have further confirmed the stability of these binding poses over time, supporting the sustained interaction with key residues required for potent inhibition. [19][20]
Conclusion and Future Directions
The furo[2,3-d]pyrimidine scaffold has been decisively validated as a powerful framework for the development of next-generation EGFR inhibitors. The synthetic tractability of this core allows for extensive chemical exploration, leading to the discovery of compounds with high potency against clinically relevant resistance mutations, excellent selectivity over wild-type EGFR, and promising preclinical profiles. Future research in this area will likely focus on:
-
Broadening the Mutational Coverage: Designing derivatives that can inhibit not only the T790M mutation but also emerging resistance mechanisms, such as C797S mutations.
-
Optimizing Pharmacokinetics: Fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties to develop orally bioavailable drugs with favorable dosing schedules.
-
Dual-Target Inhibition: Exploring modifications to the scaffold that could confer inhibitory activity against other relevant cancer targets (e.g., HER2, VEGFR), potentially leading to synergistic therapeutic effects. [23] The journey of furo[2,3-d]pyrimidines from a promising chemical entity to a validated class of EGFR inhibitors exemplifies the power of rational, structure-based drug design in addressing the ongoing challenges of targeted cancer therapy.
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The Furo[3,2-d]pyrimidine Scaffold: A Technical Guide to Structure-Activity Relationships for Drug Discovery
Abstract
The furo[3,2-d]pyrimidine core, a purine isostere, represents a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of furo[3,2-d]pyrimidine analogs. We will dissect the nuanced effects of substituent modifications on their therapeutic potential, with a primary focus on their roles as kinase and phosphodiesterase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesized understanding of the key design principles that govern the efficacy and selectivity of this promising class of compounds. We will delve into the causality behind experimental designs, provide detailed protocols for synthesis and evaluation, and present data-driven insights to guide future discovery efforts.
Introduction: The Therapeutic Promise of the Furo[3,2-d]pyrimidine Core
The fusion of a furan ring with a pyrimidine system gives rise to the furo[3,2-d]pyrimidine scaffold, a heterocyclic framework that has attracted considerable attention in the quest for novel therapeutic agents. Its structural resemblance to endogenous purines allows it to interact with a variety of ATP-binding sites in enzymes, particularly kinases, making it a fertile ground for the development of targeted inhibitors.[1][2] Dysregulation of kinase signaling pathways is a well-established driver of numerous pathologies, most notably cancer, inflammation, and proliferative disorders.[1][3] Consequently, furo[3,2-d]pyrimidine derivatives have been extensively investigated as inhibitors of key kinases such as Phosphoinositide 3-kinase (PI3K), Protein Kinase B (AKT), and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5][6]
Beyond kinase inhibition, this scaffold has also proven to be a valuable template for the design of phosphodiesterase (PDE) inhibitors, particularly targeting PDE4, an enzyme critical to the inflammatory cascade.[7][8] The versatility of the furo[3,2-d]pyrimidine core, with multiple positions amenable to chemical modification, provides a powerful platform for fine-tuning pharmacological properties and achieving desired potency and selectivity profiles.
Deciphering the Structure-Activity Relationship (SAR)
The biological activity of furo[3,2-d]pyrimidine analogs is profoundly influenced by the nature and position of substituents on both the furan and pyrimidine rings. Understanding these relationships is paramount for the rational design of new and improved therapeutic candidates.
Kinase Inhibitors: Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1][6] Furo[3,2-d]pyrimidine derivatives, particularly the pyrido[3',2':4,5]furo[3,2-d]pyrimidine subclass, have emerged as potent inhibitors of this pathway.[5]
A key discovery in this area was the identification of 4-morpholin-4-ylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine as a novel PI3K p110α inhibitor.[5] Subsequent structural modifications, including the replacement of the thieno group with a furo moiety and the introduction of aryl substituents at the 2-position, led to a significant increase in potency. Specifically, the 2-aryl-4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidine derivative 10e was found to be approximately 400-fold more potent than the initial hit.[5] This highlights the critical role of the 2-position in establishing potent interactions within the kinase active site.
The morpholino group at the 4-position is a recurring motif in many PI3K inhibitors and is believed to form crucial hydrogen bonds in the hinge region of the kinase domain.
Phosphodiesterase 4 (PDE4) Inhibitors: Modulating Inflammation
PDE4 is a key enzyme in inflammatory cells that degrades the second messenger cyclic AMP (cAMP).[7] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory mediators.[7] Pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives have been identified as potent PDE4 inhibitors.[8]
SAR studies within this series have revealed two critical structural features for high affinity:
-
Fused gem-dimethylcyclohexyl moiety: The fusion of a gem-dimethylcyclohexyl ring to the pyridine portion of the scaffold is a key determinant of potency.[8]
-
Substitution at the 5-position: Modifications at this position have a significant impact on the inhibitory activity.[8]
These findings suggest that the shape and steric bulk of the molecule play a crucial role in its ability to fit into the active site of the PDE4 enzyme.
Quantitative Data Summary
The following table summarizes the in vitro potency of representative furo[3,2-d]pyrimidine analogs against their respective targets.
| Compound ID | Target | IC50 | Cell Line / Assay Condition | Reference |
| 10e | PI3K p110α | ~3.5 nM (approx. 400x more potent than 1.4 µM initial hit) | Enzyme Assay | [5] |
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidine series | PDE4 | Nanomolar range | Enzyme Assay | [8] |
| Inosine analogue 20 | Leishmania donovani & Trypanosoma gambiense | Active | In vitro antiparasitic assay | [9] |
Experimental Protocols
To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. The following sections outline standardized methodologies for the synthesis and biological evaluation of furo[3,2-d]pyrimidine analogs.
General Synthetic Scheme
The synthesis of the furo[3,2-d]pyrimidine core can be achieved through various routes. A common strategy involves the construction of the pyrimidine ring onto a pre-existing furan C-nucleoside.
Step-by-Step Protocol for Pyrimidine Ring Formation:
-
LDA-promoted Cyclization: The synthesis often begins with the cyclization of a cyano ether precursor using lithium diisopropylamide (LDA) to form the substituted furan C-nucleoside.[9]
-
Anomer Separation: The resulting α and β anomers of the furan C-nucleoside are then separated, typically by column chromatography.[9]
-
Pyrimidine Ring Annulation: The separated anomers are subjected to a series of reactions to construct the pyrimidine ring, yielding the desired furo[3,2-d]pyrimidine C-nucleosides.[9] This can involve reactions with reagents like formamidine acetate or other suitable precursors.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[3]
Protocol:
-
Cell Culture: Maintain human cancer cell lines (e.g., HepG2, HeLa) in an appropriate culture medium and conditions.[10][11]
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the synthesized furo[3,2-d]pyrimidine analogs for a specified duration (e.g., 48 or 72 hours).[3]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (IC50) from the dose-response curve.[3][11]
Kinase Inhibition Assay
In vitro kinase assays are employed to directly measure the inhibitory activity of compounds against specific protein kinases.[3]
Protocol:
-
Reagents: Prepare a reaction mixture containing the purified kinase enzyme, its specific substrate, ATP, and a suitable buffer.
-
Compound Incubation: Add the furo[3,2-d]pyrimidine analogs at various concentrations to the reaction mixture.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Detection: After a set incubation period, quantify the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP into the substrate) or non-radioactive methods like fluorescence-based assays or ELISA.
-
Data Analysis: Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Signaling Pathway Visualization
Furo[3,2-d]pyrimidine-based kinase inhibitors are designed to intercept oncogenic signaling cascades. The PI3K/AKT/mTOR pathway is a prime example.
Conclusion and Future Directions
The furo[3,2-d]pyrimidine scaffold is a versatile and highly druggable core structure that has yielded potent inhibitors of various therapeutic targets. The structure-activity relationships discussed herein underscore the importance of specific substitutions at key positions on the heterocyclic system for achieving high potency and selectivity. The detailed experimental protocols provide a robust framework for the synthesis and evaluation of novel analogs.
While significant progress has been made, particularly in the development of kinase and PDE4 inhibitors, there remain ample opportunities for further exploration. Future research should focus on:
-
Expanding the target space: Investigating the potential of furo[3,2-d]pyrimidine analogs against other enzyme families and receptor targets.
-
Optimizing pharmacokinetic properties: Fine-tuning the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.
-
Elucidating novel mechanisms of action: Delving deeper into the molecular interactions and downstream cellular effects of these compounds to uncover new therapeutic applications.
The continued exploration of the rich chemical space around the furo[3,2-d]pyrimidine core holds immense promise for the discovery of next-generation therapeutics to address unmet medical needs.
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PubMed. (2021). Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][7][9]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. PubMed. [Link]
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PubMed. (2007). Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]
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RSC Publishing. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Publishing. [Link]
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ResearchGate. (n.d.). Synthetic approaches for furo[2,3-d]pyrimidines. ResearchGate. [Link]
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PubMed. (n.d.). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed. [Link]
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A Technical Guide to Computational Docking: Investigating 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid as a Putative PI3Kα Inhibitor
Executive Summary
The convergence of computational chemistry and molecular biology has revolutionized early-stage drug discovery. Molecular docking, a powerful in silico method, allows for the rapid prediction of binding affinities and conformations between small molecules and their macromolecular targets, thereby streamlining the identification of promising therapeutic candidates. This guide provides an in-depth, technical walkthrough of a complete computational docking workflow, contextualized through a hypothetical study of 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid as a potential inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα), a critical enzyme implicated in numerous human cancers.
This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven narrative that not only details the "how" but, more importantly, the "why" behind each step. We will cover the foundational principles of molecular docking, a rigorous and self-validating protocol for receptor and ligand preparation, docking execution using AutoDock Vina, and a comprehensive framework for results analysis and interpretation. The protocols herein are grounded in established methodologies to ensure scientific integrity and reproducibility.
Introduction: Establishing the Scientific Context
The Furo[3,2-d]pyrimidine Scaffold: A Privileged Structure in Drug Discovery
The furo[3,2-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry.[1] Its rigid, planar structure and potential for diverse substitutions have made it a "privileged structure," capable of interacting with a wide array of biological targets. Derivatives of the closely related furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine scaffolds have demonstrated potent biological activities, including roles as antitumor agents and kinase inhibitors.[2] This precedent suggests that novel derivatives, such as this compound, are compelling candidates for investigation against cancer-related targets.
The PI3K/AKT/mTOR Pathway: A Critical Target in Oncology
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a central regulator of the cell cycle, governing cellular growth, proliferation, and survival.[3][4][5] In numerous human cancers, components of this pathway are frequently mutated or over-activated, leading to uncontrolled cell division and resistance to apoptosis (programmed cell death).[3][6] The alpha isoform of PI3K (PI3Kα), in particular, is one of the most frequently mutated oncogenes, making it a high-priority target for the development of novel cancer therapeutics.[7][8] The development of small-molecule inhibitors that can selectively target PI3Kα is an aggressive and ongoing area of research.[7]
Hypothesis and Objective
Given the established anticancer potential of the furopyrimidine scaffold and the critical role of PI3Kα in oncogenesis, we hypothesize that This compound may act as an inhibitor of PI3Kα. The objective of this guide is to meticulously detail a computational docking protocol to predict the binding mode and affinity of this compound within the ATP-binding site of PI3Kα, thereby evaluating its potential as a therapeutic candidate.
Foundational Principles of Molecular Docking
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] This process is governed by two key components: a search algorithm and a scoring function.
-
Search Algorithm: This component explores the vast conformational space of the ligand and its possible orientations within the receptor's binding site. Algorithms like the Lamarckian Genetic Algorithm used in AutoDock are designed to efficiently find the lowest-energy binding poses.[10]
-
Scoring Function: This function calculates an estimated binding affinity (often expressed as a free energy of binding, ΔG, in kcal/mol) for each generated pose.[11] A more negative score typically indicates a stronger, more favorable interaction.[11][12][13] It is crucial to understand that this score is an approximation and its primary utility lies in ranking different compounds or poses against the same target.[11][14]
A docking study's credibility hinges on a validated protocol. Before screening unknown compounds, it is imperative to demonstrate that the chosen methodology can reliably reproduce known crystallographic binding modes.[15][16][17][18] This is typically achieved by "redocking" a co-crystallized ligand into its receptor and ensuring the predicted pose is within an acceptable Root Mean Square Deviation (RMSD) of the experimental pose (typically <2.0 Å).[12][15][16]
Detailed Methodology: A Validated Docking Workflow
This section provides a step-by-step protocol for docking this compound into the PI3Kα active site.
Software and Resource Prerequisites
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For receptor and ligand preparation.
-
AutoDock Vina: For the docking simulation.[19]
-
Protein Data Bank (PDB): Source for the receptor crystal structure.
-
PubChem or similar chemical database: Source for the ligand structure.
-
Molecular Visualization Software: UCSF Chimera, PyMOL, or Discovery Studio for analysis.
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Exploring the Therapeutic Potential of Substituted Furopyrimidines: From Privileged Scaffolds to Targeted Therapeutics
An In-depth Technical Guide
Abstract: The furopyrimidine core, a fused heterocyclic system, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a multitude of biological targets, most notably protein kinases, which are central to cellular signaling and are frequently dysregulated in human diseases.[1][2][3] This guide provides a comprehensive technical overview of substituted furopyrimidines, delving into their chemical rationale, primary molecular targets, and burgeoning therapeutic applications. We will explore their mechanism of action as potent kinase inhibitors in oncology, their hypothetical role in neurodegenerative disorders, and their potential as anti-inflammatory agents. This document synthesizes field-proven insights with detailed experimental protocols, structure-activity relationship (SAR) analyses, and forward-looking perspectives to serve as a critical resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.
Introduction: The Furopyrimidine Scaffold - A Strategic Asset in Drug Design
The strategic design of therapeutic agents often leverages heterocyclic fragments that mimic endogenous molecules to achieve targeted biological activity.[4] The pyrimidine and its fused derivatives have long attracted significant interest due to their synthetic versatility and broad pharmacological applications.[5][6]
Chemical Architecture and Isomerism
Furopyrimidines are bicyclic aromatic compounds formed by the fusion of a furan ring and a pyrimidine ring. The orientation of this fusion gives rise to several isomers, with the furo[2,3-d]pyrimidine and furo[3,4-d]pyrimidine scaffolds being of primary interest in medicinal chemistry.[7] This structural framework serves as the foundation for extensive substitution, allowing chemists to fine-tune the molecule's physicochemical properties and biological target specificity.
The Purine Bioisostere Rationale
The therapeutic promise of furopyrimidines stems from their function as bioisosteres of purines.[1][3] This structural mimicry of adenine and guanine, the building blocks of DNA, RNA, and the universal energy currency adenosine triphosphate (ATP), is the cornerstone of their mechanism of action. By resembling ATP, substituted furopyrimidines can competitively bind to the ATP-binding site of various enzymes, particularly protein kinases, thereby modulating their activity and disrupting aberrant cellular signaling cascades.[1][8]
Core Mechanisms of Action: Targeting Dysregulated Cellular Signaling
The dysregulation of protein kinase activity is a hallmark of numerous pathologies, including cancer, neuroinflammation, and metabolic disorders.[1][8] Furopyrimidines have emerged as a powerful class of kinase inhibitors.
Protein Kinase Inhibition: The Primary Therapeutic Modality
By occupying the ATP-binding pocket of a target kinase, furopyrimidine derivatives block the phosphorylation of downstream substrates, effectively shutting down the signaling pathway.[9]
Many cancers are driven by the hyperactivity of RTKs. Substituted furopyrimidines have been designed to target these key oncogenic drivers with high potency.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[10] Several furo[2,3-d]pyrimidine derivatives have demonstrated potent, dose-related inhibition of VEGFR-2, leading to anti-angiogenic effects and the blunting of tumor progression in preclinical models.[10][11]
-
EGFR Inhibition: Epidermal Growth Factor Receptor (EGFR) is another RTK whose uncontrolled signaling promotes cell proliferation.[9][12] Fused pyrimidine systems, including furopyrimidines, have shown potent inhibitory activity against both wild-type and mutant forms of EGFR, making them valuable candidates for treating non-small cell lung cancer (NSCLC) and other malignancies.[12]
Beyond cell surface receptors, furopyrimidines can penetrate the cell to inhibit crucial intracellular kinases.
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism that is frequently hijacked in cancer.[1] Furopyrimidines have the potential to inhibit key nodes within this pathway, such as PI3K and mTOR, to block pro-survival signals.[1][13]
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by furopyrimidines.[1]
-
Kinases in Neurodegeneration: In neurodegenerative diseases like Alzheimer's and Parkinson's, the aberrant activity of kinases such as Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5) contributes to pathology.[8] While largely unexplored, furo[3,4-d]pyrimidines are hypothesized to act as ATP-competitive inhibitors of these kinases, potentially preventing tau hyperphosphorylation and neurofibrillary tangle formation.[8]
Dual-Mechanism Approaches
Some novel furopyrimidine derivatives have been engineered to act on multiple targets simultaneously. For instance, compounds have been designed to inhibit both RTKs and Dihydrofolate Reductase (DHFR) within a single molecule, combining cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects for a more potent anti-cancer strategy.[14]
Therapeutic Applications and Preclinical Evidence
The versatility of the furopyrimidine scaffold has led to its investigation across multiple disease areas.
Anti-Cancer Agents
Cancer remains the most explored therapeutic area for furopyrimidines. Their ability to target key oncogenic pathways has yielded promising preclinical results.[3][4] Compounds have demonstrated potent cytotoxicity against a range of human cancer cell lines, including lung, colon, and breast cancer.[10][15][16] In vivo studies using murine tumor models have shown that orally administered furopyrimidine derivatives can significantly reduce tumor volume and angiogenesis with no obvious toxicity.[11][17]
Neurodegenerative Diseases
The application of furopyrimidines to neurodegenerative diseases is an emerging and promising field.[8][18] The central hypothesis is that by inhibiting kinases implicated in protein misfolding and neuroinflammation, these compounds could offer a disease-modifying therapeutic approach.[8][19] While direct experimental evidence is still in its early stages, the established success of related fused pyrimidines as kinase inhibitors provides a strong rationale for further investigation.[8]
Anti-Inflammatory Agents
Chronic inflammation underlies many diseases. Pyrimidine derivatives have been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators like prostaglandin E2 (PGE2) and cyclooxygenase (COX-2).[20][21][22] This suggests that substituted furopyrimidines could be developed as novel, non-steroidal anti-inflammatory drugs (NSAIDs), potentially with improved safety profiles.[22]
Synthetic and Experimental Methodologies
The successful exploration of furopyrimidines relies on robust synthetic chemistry and a systematic cascade of biological evaluation.
General Synthetic Strategies
The most common approaches for synthesizing the furo[2,3-d]pyrimidine core involve building the pyrimidine ring onto a pre-existing, substituted furan. A versatile starting material is often a 2-amino-3-cyanofuran derivative.[2]
Caption: Generalized workflow for the synthesis of furo[2,3-d]pyrimidines.[2]
Protocol 4.1.1: Representative Synthesis of a 4-Aminofuro[2,3-d]pyrimidine
This protocol is a generalized representation based on common synthetic routes.[2][10] Researchers must consult specific literature for precise conditions and reagent stoichiometry.
-
Objective: To synthesize a 4-aminofuro[2,3-d]pyrimidine core from a 2-amino-3-cyanofuran precursor.
-
Materials:
-
Substituted 2-amino-3-cyanofuran (1.0 eq)
-
Formamide (excess, serves as reagent and solvent)
-
Ethanol
-
Standard laboratory glassware for reflux
-
-
Procedure:
-
Combine the 2-amino-3-cyanofuran starting material with an excess of formamide in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux (typically 150-180°C) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into cold water or an ice bath to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water and then a small amount of cold ethanol to remove residual formamide.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol, isopropanol) to yield the purified 4-aminofuro[2,3-d]pyrimidine derivative.
-
Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
In Vitro Evaluation Cascade
A tiered approach is used to screen and characterize novel compounds.
Caption: A typical in vitro screening cascade for novel furopyrimidine inhibitors.
Protocol 4.2.1: VEGFR-2 Kinase Inhibition Assay
This protocol outlines the key steps for determining the in vitro potency of a compound against VEGFR-2 kinase.[10][11]
-
Objective: To quantify the concentration of a test compound required to inhibit 50% of VEGFR-2 kinase activity (IC50).
-
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer (containing ATP and appropriate cofactors)
-
Substrate (e.g., a poly-Glu-Tyr peptide)
-
Test compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., Sorafenib)
-
Kinase-Glo® or similar ADP-detecting luminescence reagent
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in kinase buffer.
-
In a 384-well plate, add the VEGFR-2 enzyme and the substrate to each well.
-
Add the serially diluted test compounds, positive control, and a DMSO vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of ATP remaining (which is inversely proportional to kinase activity) by adding a luminescence-based reagent like Kinase-Glo®.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Structure-Activity Relationship (SAR) and Data Analysis
Systematic modification of the furopyrimidine scaffold has generated critical insights into the structural requirements for potent biological activity.[12] For example, in a series of furo[2,3-d]pyrimidine-based VEGFR-2 inhibitors, the nature of the substituent at the 4-position and the type of linker to a terminal phenyl ring were found to be crucial for high-potency inhibition.[11]
Tabulated Data: Potency of Representative Furopyrimidines
The following table summarizes the inhibitory activity of selected substituted furopyrimidine and related derivatives against key kinase targets, demonstrating their therapeutic potential.
| Compound Class | Target Kinase | Representative Compound | IC50 (nM) | Reference |
| Furo[2,3-d]pyrimidine | VEGFR-2 | Compound 7b | 42.5 | [10][16] |
| Furo[2,3-d]pyrimidine | VEGFR-2 | Compound 7c | 52.5 | [10][16] |
| Furo[2,3-d]pyrimidine | VEGFR-2 | Compound 4c | 57.1 | [10][16] |
| Thieno[2,3-d]pyrimidine | VEGFR-2 | Compound 21e | 21 | [11] |
| Thieno[2,3-d]pyrimidine | VEGFR-2 | Compound 21b | 33.4 | [11] |
| Furo[2,3-d]pyrimidine | EGFR | Compound 20m | 3 | [23] |
| Furo[2,3-d]pyrimidine | PDGFR-β | Compound 32 | Potent (unspecified) | [14] |
| Reference Standard | VEGFR-2 | Sorafenib | 41.1 - 90.0 | [10][16] |
IC50 values represent the concentration of the compound required to achieve 50% inhibition of the target kinase's activity.
Future Directions and Conclusion
Substituted furopyrimidines have unequivocally established themselves as a versatile and potent class of therapeutic candidates. Their foundation as purine bioisosteres provides a rational basis for their primary mechanism as kinase inhibitors, which has been successfully leveraged to develop compounds with significant anti-cancer activity in preclinical models.
The path forward is multifaceted. Key challenges include optimizing kinase selectivity to minimize off-target effects and improving pharmacokinetic properties such as oral bioavailability and metabolic stability. Future research should focus on:
-
Expanding the Chemical Space: Synthesizing and screening novel libraries with diverse substitutions to uncover new structure-activity relationships and identify next-generation inhibitors.[1]
-
Exploring Untapped Therapeutic Areas: Systematically investigating the potential of furopyrimidines in neurodegenerative and inflammatory diseases, moving from hypothetical frameworks to robust preclinical validation.[8]
-
Developing Multi-Targeted Agents: Rationally designing single molecules that can modulate multiple disease-relevant pathways to overcome drug resistance and enhance therapeutic efficacy.
References
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- Ganjee, A., et al. (2005). Novel 5-substituted, 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors with antiangiogenic and antitumor activity. PubMed.
- Gamelin, E., et al. (n.d.). Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation. PubMed.
- Benchchem. (n.d.). Furo[3,4-d]pyrimidines as Kinase Inhibitors: An In-depth Technical Guide.
- Ahmad, I., et al. (n.d.). Fused and Substituted Pyrimidine Derivatives as Profound Anti-Cancer Agents. PubMed.
- Benchchem. (n.d.). comparative study of the synthetic routes to substituted furanopyrimidines.
- Yadav, T. T., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. NIH.
- Selvam, T. P., et al. (2012). A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE.
- Journal for Research in Applied Sciences and Biotechnology. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer.
- PubMed. (n.d.). Purines and Pyrimidines: Metabolism, Function and Potential as Therapeutic Options in Neurodegenerative Diseases.
- ResearchGate. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer.
- ResearchGate. (n.d.). Furo[2,3-d]pyrimidines and Oxazolo[5,4-d]pyrimidines as Inhibitors of Receptor Tyrosine Kinases (RTK) | Request PDF.
- Allam, H. A., et al. (n.d.). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PMC - NIH.
- Megid, M. A., & Abdel, M. (2007). Synthesis of Furopyrimidine Derivatives. ResearchGate.
- Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates. (n.d.).
- Khan, I., et al. (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central.
- ResearchGate. (n.d.). Pyrimidine analogues for the management of neurodegenerative diseases.
- RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.
- PubMed. (2019). Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2- d]pyrimidines as Potential Anti-Cancer Therapeutics.
- PubMed. (2016). Design, Synthesis, and Biological Evaluation of Substituted Pyrimidines as Potential Phosphatidylinositol 3-Kinase (PI3K) Inhibitors.
- Kassab, A. E. (n.d.). Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents. PubMed.
- Ragab, F. A. F., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors Based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. PubMed.
- ResearchGate. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents.
- PubMed. (2024). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity.
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Methodological & Application
Investigational Dossier: A Researcher's Guide to 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid in Cell Culture Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigational use of 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid in cell culture assays. As a novel compound with limited direct characterization in published literature, this guide synthesizes information from structurally related pyrimidine derivatives to propose potential mechanisms of action and provides a robust framework for its initial biological evaluation. Detailed protocols for fundamental assays such as cytotoxicity and apoptosis are provided, alongside a strategic workflow for screening and characterization.
Introduction: Unveiling a Novel Furopyrimidine Scaffold
This compound is a heterocyclic organic compound featuring a fused furo-pyrimidine ring system. While this specific molecule is available from chemical suppliers for research use, it remains largely uncharacterized in peer-reviewed biological studies.[1][2] However, the pyrimidine core is a well-established pharmacophore present in numerous biologically active molecules, including anticancer, anti-inflammatory, and antiviral agents.[3]
The broader family of fused pyrimidines, such as thieno[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, have demonstrated significant therapeutic potential by targeting key cellular pathways.[4][5][6] These related structures have been developed as potent inhibitors of protein kinases, modulators of cellular signaling, and antifolates.[4][6] This application note leverages these structural analogies to build a logical, evidence-based approach for the initial investigation of this compound.
Key Structural Features:
-
Furopyrimidine Core: A bicyclic system that provides a rigid scaffold for substituent interactions with biological targets.
-
Methoxy Group: An electron-donating group that can influence solubility, metabolic stability, and hydrogen bonding.
-
Carboxylic Acid Group: A potential site for hydrogen bonding or salt formation, which can be critical for interacting with target proteins or for improving aqueous solubility.
Hypothesized Biological Activity & Potential Mechanisms of Action
Based on the activities of structurally analogous compounds, we can hypothesize several potential mechanisms of action for this compound. These hypotheses provide a rational basis for selecting initial cell-based assays.
-
Kinase Inhibition (e.g., FGFR1): Thieno[2,3-d]pyrimidines, which are structurally similar to furopyrimidines, have been identified as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase implicated in cell proliferation and angiogenesis.[7]
-
Phosphodiesterase (PDE) Inhibition: Derivatives of pyrido[3',2':4,5]furo[3,2-d]pyrimidine have been synthesized and shown to be potent inhibitors of phosphodiesterase type 4 (PDE4), an enzyme involved in regulating intracellular cyclic AMP (cAMP) levels and inflammation.[8]
-
Antiproliferative and Cytotoxic Effects: Many novel pyrimidine derivatives have been synthesized and evaluated for their anticancer properties.[5][9] For example, certain furo[2,3-c]acridin-6-one analogues have been shown to exert cytotoxic effects through DNA alkylation.[10]
These potential mechanisms suggest that initial screening of this compound should focus on assessing its impact on cell viability, proliferation, and apoptosis in relevant cancer cell lines.
Figure 1. Hypothesized signaling pathways for this compound.
Experimental Workflow for Initial Compound Characterization
A systematic approach is crucial when characterizing a novel compound. The following workflow provides a logical progression from basic handling to detailed cellular assays.
Figure 2. A logical workflow for the initial characterization of a novel compound in cell culture.
Protocols: From Benchtop to Biological Insight
Compound Handling and Stock Solution Preparation
Rationale: Proper handling and solubilization are foundational for reproducible results. Dimethyl sulfoxide (DMSO) is a common polar aprotic solvent for dissolving organic compounds for use in cell culture.[11] However, high concentrations of DMSO can be toxic to cells. Therefore, it is critical to prepare a high-concentration stock solution and maintain a low final concentration of DMSO in the culture medium.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade[11]
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer and sonicator
Protocol:
-
Determine Target Stock Concentration: Aim for a high concentration (e.g., 10-50 mM) to minimize the volume added to cell cultures. The final DMSO concentration in the culture medium should not exceed 0.5%, and ideally be kept ≤0.1%.
-
Weighing: Carefully weigh the required amount of compound powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood or a balance enclosure.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If full dissolution is not achieved, briefly sonicate the vial in a water bath. Gentle warming (to 37°C) can also aid dissolution.[12]
-
Sterilization: While DMSO is generally sterile, the stock solution can be passed through a 0.22 µm syringe filter if sterility is a concern.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber tubes to avoid repeated freeze-thaw cycles and light exposure. Store at -20°C or -80°C for long-term stability.
Data Summary Table:
| Parameter | Recommendation | Rationale |
| Solvent | Cell Culture Grade DMSO | High solvating power for organic molecules; miscible with water/media.[11] |
| Stock Concentration | 10-50 mM | Minimizes final DMSO volume in culture, reducing solvent-induced toxicity. |
| Final DMSO in Media | ≤ 0.1% (v/v) | High concentrations of DMSO (>0.5%) can induce cellular stress and differentiation. |
| Storage | -20°C or -80°C, protected from light | Ensures compound stability and prevents degradation. |
Protocol 1: Determining Cytotoxicity using MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is soluble in an organic solvent. The absorbance of this product is directly proportional to the number of living cells, making it an excellent primary screen for cytotoxic or anti-proliferative effects.[13]
Materials:
-
Selected cancer cell line (e.g., MCF-7, MDA-MB-231 for breast cancer studies[5])
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
Compound stock solution (prepared as above)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette and microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete medium from the DMSO stock. A broad range is recommended for initial screening (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a "vehicle control" well containing the highest concentration of DMSO used in the treatments (e.g., 0.1%).
-
Include "untreated control" wells (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the compound-containing or control medium to the respective wells.
-
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. Pipette up and down to ensure complete dissolution of the purple formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Protocol 2: Assessing Apoptosis by Annexin V & Propidium Iodide Staining
Rationale: To determine if cell death observed in the cytotoxicity assay is due to apoptosis (programmed cell death) or necrosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect these early apoptotic cells. PI is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
Compound stock solution
-
Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at concentrations around the predetermined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting:
-
Collect both the floating cells (from the medium) and adherent cells (by gentle trypsinization). Combine them and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells (or dead cells from mechanical damage)
-
Troubleshooting and Data Interpretation
-
Compound Precipitation: If the compound precipitates upon dilution in aqueous media, consider preparing intermediate dilutions in a co-solvent like ethanol or using a formulation with solubilizing agents like Cremophor EL. Always check for solvent toxicity.
-
High Background in Assays: Ensure complete removal of phenol red-containing medium before absorbance readings, as it can interfere with colorimetric assays.
-
Inconsistent IC₅₀ Values: IC₅₀ values can vary with cell density, incubation time, and passage number. Standardize these parameters across all experiments for consistency.
-
No Observed Activity: The compound may not be active in the chosen cell line or under the tested conditions. Consider screening against a broader panel of cell lines or investigating non-cytotoxic effects, such as changes in cell morphology, migration, or specific protein expression.
Conclusion
While this compound is an under-characterized molecule, its structural similarity to known bioactive compounds suggests a strong potential for biological activity. The protocols and workflow detailed in this application note provide a comprehensive and scientifically rigorous framework for its initial investigation. By systematically evaluating its effects on cell viability and elucidating its mechanism of action, researchers can unlock the therapeutic potential of this novel furopyrimidine derivative.
References
-
Budihardjo, I., et al. (1999). Cell culture assays for chemicals with tumor-promoting or tumor-inhibiting activity based on the modulation of intercellular communication. PubMed. [Link]
-
Chatterjee, A., et al. (2018). Synthesis, biological and antitumor activity of a highly potent 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate inhibitor with proton-coupled folate transporter and folate receptor selectivity over the reduced folate carrier that inhibits β-glycinamide ribonucleotide formyltransferase. National Institutes of Health. [Link]
-
Wang, Y., et al. (2012). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. National Institutes of Health. [Link]
-
AZA Mid-Year Meeting. 4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid. [Link]
-
Almansa, C., et al. (2007). Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibitors. PubMed. [Link]
-
Kozik, V.V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. [Link]
-
Ghorab, M. M., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
-
Vassilev, G. N., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. National Institutes of Health. [Link]
-
Wang, L., et al. (2011). Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. National Institutes of Health. [Link]
-
Laine, W., et al. (2008). Synthesis, cytotoxic activity, and mechanism of action of furo[2,3-c]acridin-6-one and benzo[b]furo[3,2-h]acridin-6-one analogues of psorospermin and acronycine. PubMed. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 679, Dimethyl Sulfoxide. [Link]
-
Kotey, I. M., et al. (2019). Identification of 4‐methoxythieno[2,3‐d]pyrimidines as FGFR1 Inhibitors. Biopolymers and Cell. [Link]
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- 4. Synthesis, biological and antitumor activity of a highly potent 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate inhibitor with proton-coupled folate transporter and folate receptor selectivity over the reduced folate carrier that inhibits β-glycinamide ribonucleotide formyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Furo[3,2-d]pyrimidines in Kinase Inhibition Assays
Introduction: The Rise of Furo[3,2-d]pyrimidines as Privileged Scaffolds in Kinase Inhibition
The landscape of targeted cancer therapy is dominated by the pursuit of potent and selective kinase inhibitors. Kinases, a family of enzymes that catalyze the phosphorylation of specific substrates, are critical regulators of cellular signaling pathways.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for drug discovery.[2] Within the vast chemical space of potential inhibitors, fused heterocyclic systems have emerged as particularly fruitful scaffolds. The furo[3,2-d]pyrimidine core, a bioisostere of the natural purine framework, has garnered significant interest due to its structural resemblance to adenosine triphosphate (ATP), the universal phosphate donor for kinase reactions.[3] This mimicry allows furo[3,2-d]pyrimidine derivatives to act as competitive inhibitors, occupying the ATP-binding pocket of kinases and thereby blocking downstream signaling cascades that drive cell proliferation and survival.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of furo[3,2-d]pyrimidines in kinase inhibition assays. We will delve into the underlying principles of these assays, provide detailed, field-proven protocols for both biochemical and cell-based approaches, and offer insights into data analysis and interpretation. The methodologies described herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data for the evaluation of novel furo[3,2-d]pyrimidine-based kinase inhibitors.
Principle of Kinase Inhibition Assays
The fundamental principle of a kinase inhibition assay is to measure the enzymatic activity of a kinase in the presence and absence of a test compound. The reduction in kinase activity is directly proportional to the inhibitory potential of the compound. Assays can be broadly categorized into two types: biochemical assays and cell-based assays.
Biochemical assays utilize purified, recombinant kinases and substrates to directly measure the catalytic activity of the enzyme in a controlled, in vitro environment. These assays are ideal for high-throughput screening (HTS) to identify initial hits and for detailed mechanistic studies. Common detection methods include:
-
Luminescence-based assays: These assays, such as the ADP-Glo™ Kinase Assay, quantify kinase activity by measuring the amount of ADP produced, which is a universal product of kinase reactions.[5]
-
Fluorescence-based assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) use fluorescently labeled antibodies or substrates to detect product formation.[6]
Cell-based assays measure the effect of an inhibitor on kinase activity within a living cell. These assays provide a more physiologically relevant context, as they account for factors such as cell permeability, off-target effects, and engagement with the target in its native environment.[7][8] Common readouts include:
-
Measurement of substrate phosphorylation: Using techniques like Western blotting or ELISA, these assays quantify the phosphorylation level of a known downstream substrate of the target kinase.[9]
-
Cell viability/proliferation assays: For kinases involved in cell survival pathways, a decrease in cell viability upon inhibitor treatment can be used as an indirect measure of kinase inhibition.[10]
Illustrative Signaling Pathway: PI3K/AKT/mTOR
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently dysregulated in cancer.[11] Furo[3,2-d]pyrimidine derivatives have been successfully developed as inhibitors of kinases within this pathway, such as PI3K.[12][13]
Caption: PI3K/AKT/mTOR signaling pathway with inhibition by a furo[3,2-d]pyrimidine.
Experimental Protocols
Here, we provide detailed protocols for a representative biochemical assay (ADP-Glo™) and a general cell-based phosphorylation assay.
Protocol 1: In Vitro Biochemical Kinase Assay using ADP-Glo™
This protocol is adapted from the Promega Corporation's technical manual for the ADP-Glo™ Kinase Assay and is designed to determine the IC50 value of a furo[3,2-d]pyrimidine inhibitor against a target kinase.[5][14]
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal that is proportional to the initial ADP concentration.[14]
Caption: Workflow for the ADP-Glo™ biochemical kinase inhibition assay.
Materials and Reagents:
-
Furo[3,2-d]pyrimidine test compound, dissolved in 100% DMSO
-
Recombinant target kinase
-
Kinase-specific substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Dithiothreitol (DTT)
-
ATP solution
-
Multi-well plates (e.g., 384-well, white, low-volume)
-
Plate-reading luminometer
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a serial dilution of the furo[3,2-d]pyrimidine compound in 100% DMSO. A typical starting concentration is 1 mM, with 10-point, 3-fold serial dilutions.
-
For the final assay plate, dilute the compound stocks in kinase reaction buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
-
Assay Plate Setup (384-well format):
-
Add 2.5 µL of the diluted compound or vehicle (DMSO in kinase buffer) to the appropriate wells of the assay plate.
-
Prepare a kinase/substrate master mix in kinase reaction buffer.
-
Add 2.5 µL of the kinase/substrate master mix to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.[15]
-
-
Kinase Reaction Initiation:
-
Prepare an ATP solution in kinase reaction buffer at a concentration equal to the Km for the specific kinase being assayed.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The total reaction volume is now 10 µL.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Reaction Termination and ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Protocol 2: Cell-Based Kinase Inhibition Assay (Phosphorylation Status)
This protocol provides a general workflow to assess the ability of a furo[3,2-d]pyrimidine inhibitor to block the phosphorylation of a target kinase's substrate within a cellular context.[9][17]
Principle: Cancer cell lines that are known to have an activated signaling pathway dependent on the target kinase are treated with the inhibitor. After treatment, the cells are lysed, and the phosphorylation status of a key downstream substrate is quantified using an antibody-based detection method like Western blot or ELISA. A reduction in the phosphorylated substrate indicates successful target engagement and inhibition by the compound.[7]
Caption: General workflow for a cell-based kinase phosphorylation assay.
Materials and Reagents:
-
Furo[3,2-d]pyrimidine test compound, dissolved in DMSO
-
Appropriate cancer cell line with an activated target kinase pathway
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Multi-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
Primary antibodies: phospho-specific for the substrate, total substrate, and a loading control (e.g., GAPDH, β-actin)
-
Secondary antibodies conjugated to HRP or a fluorescent dye
-
Western blot or ELISA detection reagents
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture the selected cell line under standard conditions.
-
Seed the cells into multi-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow the cells to attach and grow overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the furo[3,2-d]pyrimidine compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the compound or vehicle control (DMSO).
-
Incubate the cells for a predetermined time (e.g., 2, 6, or 24 hours) at 37°C in a CO₂ incubator.
-
-
Cell Lysis:
-
After incubation, place the plate on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer to each well.
-
Incubate on ice for 10-15 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
-
Detection of Phosphorylation (Western Blot example):
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for the total substrate and a loading control to ensure equal protein loading.
-
Data Analysis and Interpretation
Biochemical Assay Data: The raw luminescence data is first normalized using controls (0% inhibition with vehicle and 100% inhibition with a potent inhibitor or no enzyme). The percentage of inhibition for each compound concentration is calculated as follows:
% Inhibition = 100 * (1 - (Signal_compound - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition))
The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by fitting the concentration-response data to a four-parameter logistic equation using graphing software like GraphPad Prism.
Cell-Based Assay Data: For Western blot data, the band intensities are quantified using image analysis software (e.g., ImageJ). The ratio of the phosphorylated substrate to the total substrate is calculated and then normalized to the loading control. The results are typically expressed as a percentage of the vehicle-treated control. Similar to the biochemical assay, this data can be plotted against the inhibitor concentration to determine the cellular IC50 (or EC50).
Example Data Presentation: The inhibitory activity of a novel furo[3,2-d]pyrimidine derivative (Compound X) can be summarized in a table, showcasing its potency and selectivity against a panel of kinases.
| Kinase Target | Biochemical IC50 (nM) [Compound X] |
| PI3Kα | 5.2 |
| PI3Kβ | 85.6 |
| PI3Kδ | 150.3 |
| PI3Kγ | 212.8 |
| mTOR | 98.7 |
| VEGFR2 | 35.4[18][19] |
| FGFR1 | 75.1[20] |
| PDGFRα | 120.9[21] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability in biochemical assay | Inaccurate pipetting; Substrate depletion or product inhibition; Inconsistent incubation times. | Use calibrated pipettes; Optimize enzyme and substrate concentrations; Ensure consistent timing for reagent additions.[1] |
| No inhibition observed in cell-based assay | Poor cell permeability of the compound; Compound is rapidly metabolized; Target is not active in the chosen cell line. | Verify compound uptake; Assess compound stability in culture medium; Confirm target expression and pathway activation in the cell line.[8] |
| Inconsistent Western blot results | Uneven protein loading; Poor antibody quality; Inefficient protein transfer. | Perform accurate protein quantification and normalize loading; Validate antibody specificity; Optimize transfer conditions. |
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 6. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. promega.com [promega.com]
- 15. domainex.co.uk [domainex.co.uk]
- 16. promega.com [promega.com]
- 17. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 18. lenvimahcp.com [lenvimahcp.com]
- 19. Lenvatinib - Wikipedia [en.wikipedia.org]
- 20. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. The action and resistance mechanisms of Lenvatinib in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Evaluation of 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic Acid
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties.[1][2] The fused furo[3,2-d]pyrimidine ring system represents a class of heterocyclic compounds with significant potential for novel drug discovery. 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid is a novel small molecule within this class. While its specific biological targets are yet to be fully elucidated, its structural similarity to other biologically active pyrimidine derivatives warrants a thorough investigation of its therapeutic potential.[3][4]
This document provides a comprehensive, phased approach for the in vivo experimental evaluation of this compound. The protocols outlined herein are designed to guide researchers through the critical early stages of preclinical development, from initial safety and pharmacokinetic profiling to preliminary efficacy assessment. The experimental design emphasizes a logical progression, ensuring that each phase informs the next, thereby optimizing the use of resources and adhering to the highest standards of scientific integrity and animal welfare.
PART 1: Foundational Steps and Ethical Considerations
Before commencing any in vivo experiments, two critical preparatory phases must be completed: formulation development and regulatory approval.
Pre-formulation and Vehicle Selection
The successful in vivo evaluation of any test compound hinges on the development of a safe and effective vehicle for administration. This is not a trivial step, as the vehicle itself must be non-toxic and not interfere with the biological activity of the compound.
Protocol 1: Vehicle Screening and Formulation Development
-
Solubility Assessment:
-
Determine the solubility of this compound in a panel of common, pharmaceutically acceptable vehicles.
-
Recommended Screening Vehicles:
-
Sterile Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
5% Dextrose in Water (D5W)
-
0.5% (w/v) Methylcellulose (MC) in water
-
10% (v/v) Dimethyl Sulfoxide (DMSO) in saline
-
5% (v/v) Tween® 80 in saline
-
-
-
Solution/Suspension Preparation:
-
Based on solubility data, prepare a trial formulation at the highest anticipated dose concentration.
-
If the compound is soluble, sterile filter the final solution through a 0.22 µm filter.
-
If a suspension is necessary (e.g., in 0.5% MC), ensure uniform particle size through sonication or homogenization to ensure consistent dosing.
-
-
Stability Testing:
-
Assess the short-term stability of the final formulation. Store an aliquot at room temperature and 4°C for at least 24 hours.
-
Visually inspect for precipitation or changes in appearance.
-
Quantify the concentration of the compound at time 0 and 24 hours using a suitable analytical method (e.g., HPLC-UV) to ensure no significant degradation has occurred.
-
-
Vehicle Selection Criteria:
-
Priority 1 (Solution): An aqueous-based solution (saline, PBS) is ideal.
-
Priority 2 (Co-solvent): A solution with a minimal amount of a co-solvent like DMSO is acceptable.
-
Priority 3 (Suspension): A uniform, re-suspendable formulation in a vehicle like methylcellulose. The chosen vehicle must be demonstrated to be well-tolerated in the selected animal model.
-
Regulatory and Ethical Compliance
All research involving live vertebrate animals must be conducted with the highest ethical standards and in strict compliance with national and institutional regulations.
-
Institutional Animal Care and Use Committee (IACUC): Before any animal work begins, a detailed protocol outlining all procedures must be submitted to and approved by the institution's IACUC.[5][6] This protocol must provide a clear rationale for the use of animals, a justification for the species and number of animals requested, and a detailed description of all procedures to minimize pain and distress.[6][7]
-
Good Laboratory Practice (GLP): For studies intended to support regulatory filings (e.g., an Investigational New Drug application with the FDA), all work must be conducted in compliance with GLP regulations (21 CFR Part 58).[8] GLP ensures the quality and integrity of nonclinical laboratory studies.[8][9]
PART 2: Phased In Vivo Evaluation Workflow
The in vivo assessment of this compound should proceed in a logical, stepwise manner. Data from the initial toxicology and pharmacokinetic studies are essential for designing meaningful efficacy studies.
Caption: Phased workflow for in vivo evaluation.
Phase 1: Acute Toxicology and Dose-Range Finding
Objective: To determine the safety profile of this compound after a single administration and to identify the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose that does not cause unacceptable side effects or mortality.[10]
Protocol 2: Single-Dose MTD Study in Mice
-
Animal Model: Female and male BALB/c mice, 6-8 weeks old. Use of both sexes is recommended initially.
-
Group Allocation:
-
Group 1: Vehicle control (n=3 M, 3 F)
-
Group 2-5: Escalating doses of the test compound (e.g., 10, 50, 200, 1000 mg/kg) (n=3 M, 3 F per group). The dose range should be selected based on any available in vitro cytotoxicity data or by default in the absence of other data.
-
-
Administration: Administer a single dose via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection). The route should be consistent with the formulation developed in Protocol 1.
-
Monitoring and Observations:
-
Record clinical observations immediately after dosing, at 1, 4, and 24 hours, and then daily for 14 days.
-
Observations should include changes in skin and fur, eyes, respiratory and autonomic systems (e.g., salivation, piloerection), and central nervous system activity (e.g., lethargy, hyperactivity).[10][11]
-
Record body weight on Day 0 (pre-dose), Day 1, Day 3, Day 7, and Day 14.
-
At the end of the 14-day observation period, euthanize all animals.
-
-
Endpoint Analysis:
-
The MTD is determined as the highest dose at which no significant toxicity (e.g., >15-20% body weight loss, persistent severe clinical signs) or mortality is observed.
-
Perform gross necropsy on all animals to observe any visible abnormalities in major organs.
-
Table 1: Sample Data Collection Sheet for Acute Toxicology
| Animal ID | Group/Dose (mg/kg) | Route | Body Weight (g) - Day 0 | Body Weight (g) - Day 7 | Body Weight (g) - Day 14 | Clinical Observations (Summary) | Gross Necropsy Findings |
| 1-1 | Vehicle | PO | Normal | No Abnormalities | |||
| 2-1 | 10 | PO | |||||
| 3-1 | 50 | PO | |||||
| 4-1 | 200 | PO | |||||
| 5-1 | 1000 | PO |
Phase 2: Pharmacokinetic (PK) Profiling
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single dose. This is critical for designing an effective dosing schedule for efficacy studies.[12][13]
Protocol 3: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling. Rats are often chosen for PK studies due to their larger blood volume compared to mice.
-
Group Allocation (n=3-4 per group):
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) - to determine bioavailability.
-
Group 2: Oral (PO) or Intraperitoneal (IP) administration (e.g., 10 mg/kg, a dose well below the MTD).
-
-
Sample Collection:
-
Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points.
-
IV route sampling times: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO/IP route sampling times: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable point |
| AUC(0-inf) | Area under the plasma concentration-time curve extrapolated to infinity |
| T1/2 | Terminal half-life |
| CL | Clearance (after IV administration) |
| Vdss | Volume of distribution at steady state (after IV administration) |
| F% | Bioavailability (after extravascular administration) |
Phase 3: In Vivo Efficacy (Pharmacodynamics)
Objective: To assess the therapeutic activity of the compound in a relevant animal model of disease. The choice of model is critical and should be based on the hypothesized mechanism of action or in vitro screening data.[14][15]
Exemplar Protocol 4: Anti-Tumor Efficacy in a Human Xenograft Model
This protocol assumes that in vitro data has shown this compound to have activity against a human cancer cell line (e.g., a non-small cell lung cancer line like NCI-H1975).
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old. These mice lack a thymus and cannot mount an effective T-cell response, allowing human tumors to grow.
-
Tumor Implantation:
-
Culture NCI-H1975 cells under standard conditions.
-
Inject 5 x 10^6 cells, resuspended in a 1:1 mixture of sterile PBS and Matrigel®, subcutaneously into the right flank of each mouse.[16]
-
-
Study Initiation:
-
Monitor tumor growth using calipers (Tumor Volume = 0.5 x Length x Width²).
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
-
-
Group Allocation (n=8-10 mice per group):
-
Group 1: Vehicle Control (dosed on the same schedule as treated groups)
-
Group 2: Low-Dose Test Compound (e.g., 10 mg/kg, daily)
-
Group 3: High-Dose Test Compound (e.g., 50 mg/kg, daily)
-
Group 4: Positive Control (a standard-of-care chemotherapy for NSCLC, e.g., Osimertinib)
-
Doses and schedule should be guided by MTD and PK data.
-
-
Treatment and Monitoring:
-
Administer treatment for a specified period (e.g., 21-28 days).
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor for any clinical signs of toxicity.
-
-
Endpoint Analysis:
-
The primary endpoint is tumor growth inhibition (TGI). TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
-
At the end of the study, collect tumors for downstream analysis (e.g., histology, biomarker analysis).
-
Caption: Xenograft efficacy study workflow.
PART 3: Expanded Safety and References
Phase 4: Preliminary Repeated-Dose Toxicology
Objective: To evaluate the toxicity of the compound following repeated administration over a short period (e.g., 7 or 14 days). This provides crucial information on potential cumulative toxicity.[12]
Protocol 5: 7-Day Repeated-Dose Toxicology Study in Rats
-
Animal Model: Male and female Sprague-Dawley rats, 6-8 weeks old.
-
Group Allocation (n=5 M, 5 F per group):
-
Group 1: Vehicle Control
-
Group 2: Low Dose (a therapeutically relevant dose from efficacy studies)
-
Group 3: Mid Dose
-
Group 4: High Dose (approaching the single-dose MTD)
-
-
Administration: Dose animals daily for 7 consecutive days via the selected route.
-
In-Life Monitoring:
-
Perform detailed clinical observations daily.
-
Record body weights daily.
-
Record food consumption daily.
-
-
Terminal Procedures (Day 8):
-
Euthanize animals and collect blood for hematology and clinical chemistry analysis.
-
Perform a full gross necropsy.
-
Record the weights of major organs (e.g., liver, kidneys, spleen, heart).
-
Collect a comprehensive set of tissues and preserve them in 10% neutral buffered formalin for potential histopathological analysis.
-
Table 3: Key Endpoints in Repeated-Dose Toxicology
| Category | Parameters |
| In-Life | Clinical signs, body weight, food consumption, mortality. |
| Clinical Pathology | Hematology: Red blood cells, white blood cells, platelets, hemoglobin. Clinical Chemistry: Liver enzymes (ALT, AST), kidney function (BUN, creatinine). |
| Anatomic Pathology | Gross necropsy findings, organ weights, histopathology of key organs. |
References
-
Majeed, J., & Shaharyar, M. (2011). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 819-26. [Link]
-
UC Davis Office of Research. IACUC Policies and Guidelines. [Link]
-
Majeed, J., & Shaharyar, M. (2011). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. PubMed. [Link]
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Majeed, J., & Shaharyar, M. (2011). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. Taylor & Francis Online. [Link]
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Majeed, J., & Shaharyar, M. (2011). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. ResearchGate. [Link]
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Ross University School of Veterinary Medicine. (2024). Guidelines for Determining when IACUC Oversight is Required for Research and Teaching. [Link]
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McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Frontiers of Neurology and Neuroscience, 25, 46-49. [Link]
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NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. [Link]
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FDA. FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. [Link]
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Daemen University. (2024). Institutional Animal Care and Use Committee (IACUC) – Animal Subjects Research Policy. [Link]
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AMSbiopharma. (2025). Preclinical research strategies for drug development. [Link]
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National Institutes of Health. (2002). Institutional Animal Care and Use Committee Guidebook. NIH Grants & Funding. [Link]
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Li, Y., et al. (2024). Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy. Journal of Medicinal Chemistry. [Link]
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The Ohio State University. Animal Care and Use Policies and Guidelines. [Link]
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Preprints.org. (2023). Designing an In Vivo Preclinical Research Study. [Link]
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Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. [Link]
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Higgins, C. A., et al. (2021). Development and preclinical evaluation of unique first-in-class small molecule inhibitors of the anti-apoptotic protein FLIP. Cancer Research. [Link]
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MDPI. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. [Link]
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El-Gazzar, M. G., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]
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Chem Help ASAP. (2023). in vivo general toxicology studies. YouTube. [Link]
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Sauthof, L., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. [Link]
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Varga, O. E., et al. (2022). A Structured Approach to Optimizing Animal Model Selection for Human Translation. ILAR Journal. [Link]
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National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]
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National Institutes of Health. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. [Link]
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PubMed. Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibitors. [Link]
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World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. [Link]
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National Institutes of Health. Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. [Link]
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National Institutes of Health. (2023). Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro. [Link]
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National Institutes of Health. Synthesis, biological and antitumor activity of a highly potent 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate inhibitor with proton-coupled folate transporter and folate receptor selectivity over the reduced folate carrier that inhibits β-glycinamide ribonucleotide formyltransferase. [Link]
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National Institutes of Health. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. [Link]
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Application Notes and Protocols for the Purity Assessment of 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid
Introduction: The Criticality of Purity in Novel Therapeutics
4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As with any active pharmaceutical ingredient (API), its purity is a critical quality attribute that directly impacts safety and efficacy. Even minute impurities can alter the pharmacological and toxicological profile of the final drug product. Therefore, robust and validated analytical methods are imperative to ensure the identity, strength, and purity of this molecule.
This comprehensive guide provides a detailed framework for the analytical techniques and protocols required for a thorough purity assessment of this compound. It is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the analytical strategies. The methodologies described herein are grounded in established scientific principles and align with the stringent requirements of regulatory bodies, ensuring the generation of reliable and reproducible data.
A Multi-Faceted Approach to Purity Assessment
A single analytical technique is often insufficient to comprehensively assess the purity of a complex organic molecule. A more robust strategy involves the orthogonal application of multiple analytical techniques, each providing a unique perspective on the sample's composition. This integrated approach ensures that a wide range of potential impurities, including isomers, by-products, and degradation products, are effectively detected and quantified.
Caption: Integrated workflow for the comprehensive purity assessment of this compound.
Chromatographic Purity: The Cornerstone of Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the gold standard techniques for determining the purity of pharmaceutical compounds.[1] These methods offer high resolution, sensitivity, and quantification capabilities, making them ideal for separating the target molecule from its impurities.
Protocol 1: Stability-Indicating Reversed-Phase HPLC Method
This protocol outlines a stability-indicating HPLC method, designed to separate this compound from its potential degradation products and process-related impurities.[2]
Instrumentation:
-
HPLC or UPLC system with a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18 stationary phase (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) or equivalent. | Provides good retention and selectivity for moderately polar heterocyclic compounds. The smaller particle size in UPLC columns offers higher efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for the carboxylic acid and enhances ionization for subsequent mass spectrometry analysis. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient Elution | 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B. | A gradient is crucial to elute both polar and non-polar impurities that may be present. |
| Flow Rate | 0.3 mL/min (for UPLC) or 1.0 mL/min (for HPLC) | Optimized for column dimensions and particle size to achieve efficient separation. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm and 280 nm, or PDA scan from 200-400 nm | The fused ring system is expected to have strong UV absorbance. A PDA detector allows for the identification of co-eluting peaks and peak purity analysis. |
| Injection Volume | 1-5 µL | Small injection volumes are used to prevent column overloading. |
| Sample Preparation | Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL. | Ensures sample solubility and compatibility with the mobile phase. |
Method Validation: The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3][4]
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from all known impurities and degradation products (Resolution > 2.0). The peak purity index should be greater than 0.995. |
| Linearity | A linear relationship between peak area and concentration should be observed over the range of 50% to 150% of the nominal concentration. The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | The recovery of the analyte should be between 98.0% and 102.0% at three different concentration levels. |
| Precision | - Repeatability (Intra-day): The relative standard deviation (RSD) of six replicate injections should be ≤ 1.0%. - Intermediate Precision (Inter-day): The RSD between two different analysts on two different days should be ≤ 2.0%. |
| Limit of Detection (LOD) | The signal-to-noise ratio should be approximately 3:1. |
| Limit of Quantitation (LOQ) | The signal-to-noise ratio should be approximately 10:1, with acceptable precision and accuracy. |
| Robustness | The method should demonstrate reliability with deliberate small variations in parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±10%). |
Impurity Profiling and Forced Degradation Studies
To ensure the stability-indicating nature of the HPLC method, forced degradation studies are essential.[5] These studies involve subjecting the drug substance to harsh conditions to intentionally generate degradation products.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 80°C for 48 hours.
-
Photolytic Degradation: Expose the sample (solid and in solution) to UV and visible light as per ICH Q1B guidelines.
Analyze the stressed samples using the validated HPLC method to demonstrate that the degradation products are well-separated from the main peak.
Structural Elucidation and Identification of Impurities
While HPLC provides quantitative data on purity, it does not inherently identify the chemical structures of the impurities. For this, spectroscopic techniques are indispensable.
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of impurities.[6] By coupling the HPLC system to a mass spectrometer, molecular weight information and fragmentation patterns of the eluting peaks can be obtained, allowing for the structural elucidation of unknown impurities.
Protocol 3: LC-MS/MS Analysis for Impurity Identification
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements, which aids in determining the elemental composition of impurities.
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the parent ions of the impurities to obtain fragmentation patterns, which provide valuable structural information.
Caption: Workflow for impurity identification using LC-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[7] It provides detailed information about the chemical environment of individual atoms within a molecule.
Protocol 4: NMR Analysis for Structural Confirmation
-
1D NMR:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular skeleton.
-
By comparing the NMR spectra of the isolated impurities with that of the main compound, the precise structural modifications can be determined.
Physicochemical Characterization
Beyond chromatographic and spectroscopic techniques, the assessment of certain physicochemical properties is crucial for a complete purity profile.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the solid-state properties of the compound.
-
DSC: Can be used to determine the melting point and enthalpy of fusion, which are indicative of purity.[8] Impurities typically cause a broadening and depression of the melting point. DSC can also be used to investigate polymorphism.
-
TGA: Measures the change in mass of a sample as a function of temperature.[9] It is particularly useful for quantifying the amount of residual solvents and water in the sample.
Protocol 5: Thermal Analysis
-
DSC:
-
Heat the sample from 25 °C to a temperature above its melting point at a rate of 10 °C/min under a nitrogen atmosphere.
-
Determine the onset and peak of the melting endotherm.
-
-
TGA:
-
Heat the sample from 25 °C to approximately 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Quantify any mass loss events, which may correspond to the loss of volatile impurities or decomposition.
-
Water Content
The water content of the sample should be accurately determined using Karl Fischer titration, as water can affect the stability and accurate weighing of the compound.
Conclusion: Ensuring Quality and Consistency
The purity assessment of this compound is a multi-step process that requires a combination of orthogonal analytical techniques. A well-validated, stability-indicating HPLC method serves as the primary tool for quantification, while LC-MS and NMR are indispensable for the identification and structural elucidation of impurities. Thermal analysis and Karl Fischer titration provide crucial information on the solid-state properties and water content. By implementing the detailed protocols and validation strategies outlined in this guide, researchers and drug developers can confidently ensure the quality, consistency, and safety of this promising therapeutic candidate. Adherence to these principles of scientific integrity and regulatory compliance is paramount in the journey from discovery to clinical application.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][3][10][11]
-
Altabrisa Group. (2025). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. [Link][12]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link][13]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][3]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. [Link][14]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link][15]
-
MDPI. (2022). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. [Link][16]
-
News-Medical.Net. (2022). NMR spectrometry analysis for drug discovery and development. [Link][7]
-
PubMed. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. [Link][8]
-
PubMed Central (PMC). (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. [Link][17]
-
ResearchGate. (2013). hplc method validation for pharmaceuticals: a review. [Link][18]
-
SciSpace. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. [Link][2]
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Slideshare. (n.d.). Determination of % purity of a compound by by Using DSC. [Link][19]
-
TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. [Link][20]
-
Vscht.cz. (n.d.). Stability-Indicating HPLC Method Development. [Link][21]
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Application Notes and Protocols: Preparation of Stock Solutions of 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid
Abstract
This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid (CAS: 1431412-19-9). These application notes are intended for researchers, scientists, and drug development professionals. The protocol emphasizes a systematic approach to solubility determination and the preparation of stable, accurate stock solutions for use in various downstream applications, including high-throughput screening and cell-based assays.
Introduction: The Importance of Proper Stock Solution Preparation
This compound is a heterocyclic compound of interest in pharmaceutical and life sciences research. The accuracy and reproducibility of experimental results are critically dependent on the quality of the reagent solutions used. Concentrated stock solutions offer several advantages in the laboratory, including saving time, conserving materials, reducing storage space, and improving the accuracy of preparing working solutions.[1] This guide provides a framework for establishing a reliable protocol for this specific compound, even in the absence of extensive public data on its solubility.
The chemical structure of this compound, featuring a fused aromatic ring system and a carboxylic acid moiety, suggests that its solubility will be pH-dependent and likely require organic solvents. The carboxylic acid group can be deprotonated in basic conditions to form a more soluble salt.
Physicochemical Properties and Safety Considerations
A thorough understanding of the compound's properties is essential for safe handling and effective stock solution preparation.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₄ | [2] |
| Molecular Weight | 194.14 g/mol | [2] |
| Purity | ≥ 95% (typical) | [2] |
| Appearance | Solid (form may vary) | N/A |
| Storage | Long-term in a cool, dry place | [2] |
Safety Precautions: Although specific hazard information for this compound is not widely available, it is prudent to handle it as a potentially hazardous substance. Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
Experimental Workflow for Solubility Determination and Stock Preparation
The following diagram outlines the logical flow for determining the optimal solvent and preparing a stock solution of this compound.
Caption: Workflow for solubility testing and stock solution preparation.
Detailed Protocols
Protocol for Solubility Determination
Objective: To identify a suitable solvent and estimate the solubility of this compound.
Materials:
-
This compound
-
Microcentrifuge tubes or small glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath
-
Selection of solvents:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
1N Sodium Hydroxide (NaOH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Procedure:
-
Preparation: Accurately weigh 1 mg of this compound into a pre-weighed microcentrifuge tube or vial. Repeat for each solvent to be tested.
-
Solvent Addition:
-
To the first tube, add the chosen solvent (e.g., DMSO) in small, precise increments (e.g., 10 µL).
-
After each addition, vortex the tube for 30-60 seconds to facilitate dissolution.
-
If the compound does not dissolve, sonication for 5-10 minutes or gentle warming (up to 40-50°C) can be attempted. Caution: Be aware that heat can degrade some compounds.
-
-
Observation: Continue adding solvent incrementally until the compound is fully dissolved, and the solution is clear.
-
Calculation: Record the total volume of solvent added. Calculate the approximate solubility in mg/mL and molarity.
-
Example: If 1 mg dissolves in 100 µL (0.1 mL) of DMSO, the solubility is approximately 10 mg/mL.
-
-
pH Adjustment (for aqueous solutions): For solvents like water or PBS where solubility is expected to be low, the addition of a base can be tested. After adding a small amount of the aqueous solvent, add 1N NaOH dropwise and observe for dissolution. This will indicate the potential for creating a salt form with higher aqueous solubility.
Protocol for Preparing a 10 mM DMSO Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many biological assays.
Materials and Equipment:
-
This compound (MW: 194.14 g/mol )
-
Anhydrous, high-purity DMSO
-
Volumetric flask (Class A) or calibrated micropipettes
-
Analytical balance
-
Spatula
-
Weighing paper/boat
-
Vortex mixer or magnetic stirrer
-
0.22 µm syringe filter (PTFE or other DMSO-compatible material)
-
Cryogenic vials or amber microcentrifuge tubes for storage
Procedure:
-
Calculations:
-
To prepare a 10 mM (0.010 mol/L) solution, you will need:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
For 1 mL (0.001 L) of a 10 mM solution:
-
Mass = 0.010 mol/L * 0.001 L * 194.14 g/mol = 0.0019414 g = 1.94 mg
-
-
-
Weighing: Accurately weigh out 1.94 mg of this compound. For accuracy, it is often better to weigh a larger mass (e.g., 19.4 mg) and dissolve it in a larger volume (10 mL).[4]
-
Dissolution:
-
Transfer the weighed compound to a suitable container (e.g., a 15 mL conical tube or a small glass vial).
-
Add the calculated volume of DMSO (e.g., 1 mL for 1.94 mg).
-
Vortex or stir the mixture until the solid is completely dissolved. If necessary, use an ultrasonic bath for a short period. Visually inspect the solution against a light source to ensure no particulates are present.
-
-
Sterilization (Optional but Recommended): For use in cell culture, filter the stock solution through a 0.22 µm syringe filter into a sterile container. This will remove any potential microbial contamination and undissolved micro-particulates.
-
Labeling and Aliquoting:
-
Clearly label the stock solution with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.[5]
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in cryogenic vials or amber tubes.
-
-
Storage: Store the aliquots at -20°C or -80°C, protected from light. For short-term storage (a few days), 4°C may be acceptable, but long-term storage should be at lower temperatures.
Best Practices and Troubleshooting
-
Accuracy is Key: Use calibrated balances and pipettes. For preparing molar solutions, knowing the exact molecular weight of the solute is crucial.[4][6]
-
Solvent Purity: Always use high-purity, anhydrous solvents when possible, as water content can affect the solubility and stability of the compound.
-
"Crashing Out": Heterocyclic compounds dissolved in DMSO may precipitate when diluted into aqueous buffers for assays.[7] To mitigate this, perform serial dilutions and ensure the final DMSO concentration in the assay is low (typically <0.5%).
-
Stability: The stability of this compound in solution is not documented. It is advisable to prepare fresh dilutions from the frozen stock for each experiment and to periodically check the stock solution for any signs of precipitation or color change. Furo[3,4-d]pyrimidine derivatives have been noted to have variable metabolic stability, which could imply chemical stability considerations as well.[8][9]
Conclusion
This guide provides a robust framework for the preparation of stock solutions of this compound. By following a systematic approach to solubility determination and adhering to best practices for solution preparation and storage, researchers can ensure the integrity and reliability of their experimental reagents, leading to more accurate and reproducible scientific outcomes.
References
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions. Retrieved from [Link]
-
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]
-
Rice University. Solutions and dilutions: working with stock solutions. Retrieved from [Link]
-
Quora. (2023, August 21). What is a very good lab recommendation on the practical for the preparation of a stock solution? Retrieved from [Link]
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"methodology for assessing the anti-proliferative effects of furo[2,3-d]pyrimidines"
Topic: Methodology for Assessing the Anti-Proliferative Effects of Furo[2,3-d]pyrimidines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise of Furo[2,3-d]pyrimidines
Furo[2,3-d]pyrimidines are a class of heterocyclic compounds that have emerged as a scaffold of significant interest in medicinal chemistry.[1] Their structural architecture bears a resemblance to natural purines, positioning them as compelling candidates for interacting with ATP-binding sites in various enzymes.[1][2] This bioisosteric relationship is the foundation of their therapeutic potential, particularly in oncology, where they have been extensively investigated as potent inhibitors of protein kinases.[1] Protein kinases are critical regulators of cellular signaling pathways that, when dysregulated, drive cancer cell proliferation, survival, and angiogenesis.[3] Consequently, furo[2,3-d]pyrimidine derivatives have been developed to target key oncogenic kinases, including those in the PI3K/AKT/mTOR, VEGFR, and EGFR pathways.[4][5]
Assessing the anti-proliferative activity of these novel compounds is a cornerstone of the preclinical drug discovery process.[6] It involves a multi-faceted approach that moves beyond simple cytotoxicity to elucidate the specific mechanisms by which these agents impede cancer cell growth. This guide provides a comprehensive framework for this evaluation, detailing a logical progression from high-throughput screening assays to in-depth mechanistic studies. We will explore the causality behind experimental choices, provide field-proven protocols, and offer insights into data interpretation to build a complete biological profile of a candidate furo[2,3-d]pyrimidine derivative.
Strategic Overview of the Assessment Workflow
A robust assessment of an anti-proliferative compound follows a tiered approach. The goal is to efficiently screen compounds and then invest resources in characterizing the most promising leads. This workflow ensures that by the end of the evaluation, we understand not only if a compound is effective, but how it works.
The process begins with primary screening to measure broad cytotoxicity and growth inhibition across various cancer cell lines. Compounds that demonstrate significant activity advance to secondary assays that assess long-term survival and clonogenic potential. Finally, mechanistic studies are employed to pinpoint the cellular effects, such as cell cycle arrest and induction of apoptosis, which are the hallmarks of many targeted cancer therapies.[7]
Targeted Signaling Pathways
The anti-cancer effects of many furo[2,3-d]pyrimidine derivatives are attributed to their ability to inhibit protein kinases in crucial signaling pathways.[1] The PI3K/AKT pathway, for example, is a central node for regulating cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[8] Furo[2,3-d]pyrimidines have been designed to act as ATP-competitive inhibitors of key kinases like PI3K and AKT, thereby blocking downstream signaling and promoting cancer cell death.[4][9]
Experimental Protocols
Primary Screening: Cell Viability and Cytotoxicity Assays
The initial step is to determine the concentration-dependent effect of the compounds on cell viability. This is typically achieved using rapid, reliable, and scalable colorimetric assays.[3] These assays measure general metabolic activity or total cellular protein, which serve as proxies for the number of viable cells.[10][11]
Principle: This assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[12]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furo[2,3-d]pyrimidine compounds in culture medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[12] Add 10-20 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[13]
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO, or acidified isopropanol) to each well to dissolve the purple formazan crystals.[12]
-
Absorbance Reading: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the GI₅₀ (concentration for 50% inhibition of growth) or IC₅₀ (concentration for 50% inhibition) value.
Principle: The SRB assay is based on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[11][14] The amount of bound dye is proportional to the total cellular protein mass, providing an estimate of cell number.[11]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Cell Fixation: Gently add 25-50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) directly to the medium in each well to achieve a final concentration of 10%.[11] Incubate at 4°C for 1 hour to fix the cells to the plate.
-
Washing: Discard the supernatant and wash the plates 4-5 times with slow-running tap water or 1% (v/v) acetic acid to remove TCA, medium, and unbound cells.[14][15] Remove excess water by inverting the plate and tapping it on absorbent paper, then allow it to air-dry completely.
-
SRB Staining: Add 50-100 µL of 0.04% or 0.4% (w/v) SRB solution in 1% acetic acid to each well.[11][15] Incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[14][15]
-
Air Dry: Allow the plates to air-dry completely at room temperature.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[16]
-
Absorbance Reading: Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization. Read the absorbance at approximately 510-565 nm.[11][16]
-
Data Analysis: Perform data analysis as described for the MTT assay.
Data Presentation: Anti-proliferative Activity
| Compound | Cell Line | Cancer Type | GI₅₀ (µM)[9][17] |
| FP-01 | MCF-7 | Breast | 1.39 |
| HS 578T | Breast | 1.51 | |
| HepG2 | Liver | 5.20 | |
| FP-02 | NCI-H460 | Lung | 2.85 |
| A549 | Lung | 4.11 | |
| HT-29 | Colon | 3.56 | |
| Doxorubicin | MCF-7 | Breast | 3.30 |
Table 1: Example GI₅₀ values of furo[2,3-d]pyrimidine derivatives against various human cancer cell lines. Data is illustrative and based on published findings.
Secondary Assessment: Long-Term Survival
While primary screens are excellent for identifying active compounds, they do not distinguish between cytostatic (growth-arresting) and cytotoxic (cell-killing) effects. The colony formation, or clonogenic, assay addresses this by measuring the ability of a single cell to proliferate and form a viable colony over a longer period.[18] It is considered a gold standard for determining true cell reproductive death after treatment.[19]
Principle: A single cell is seeded at a low density. After treatment with the test compound, the cells are allowed to grow for 7-14 days. The ability of the original cell to survive and produce a colony of at least 50 daughter cells is a measure of its reproductive integrity.
Step-by-Step Methodology:
-
Cell Seeding: Prepare a single-cell suspension. Seed a low number of cells (e.g., 200-1000 cells) into 6-well plates. The exact number must be optimized for each cell line to ensure discrete colonies form in the control wells.
-
Treatment: Allow cells to adhere overnight. The next day, treat the cells with various concentrations of the furo[2,3-d]pyrimidine compound for a defined period (e.g., 24 hours).
-
Incubation: After the treatment period, remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Growth: Incubate the plates for 7-14 days at 37°C, 5% CO₂, allowing colonies to form. The medium can be changed every 3-4 days if necessary.
-
Fixation and Staining:
-
Washing and Drying: Wash the plates with water to remove excess stain and allow them to air-dry.
-
Colony Counting: Count the number of colonies (defined as a cluster of ≥50 cells) in each well. This can be done manually or with imaging software.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group to quantify the long-term anti-proliferative effect.
Mechanistic Elucidation
Once a compound has demonstrated potent anti-proliferative and clonogenic inhibition, the next critical step is to understand its mechanism of action. Key questions include: Does the compound block cell cycle progression? Does it induce programmed cell death (apoptosis)?
Principle: This technique quantifies the DNA content of individual cells.[20] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI), one can distinguish between cells in different phases of the cell cycle (G0/G1 with 2n DNA, S phase with >2n but <4n DNA, and G2/M with 4n DNA).[20][21] An accumulation of cells in a specific phase suggests the compound induces cell cycle arrest at that checkpoint.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the furo[2,3-d]pyrimidine compound (typically at its GI₅₀ concentration) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells to include any apoptotic populations. Centrifuge the cell suspension (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%.[22][23] This permeabilizes the cells and fixes them. Incubate for at least 2 hours at 4°C (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[20][23] The RNase is crucial to prevent staining of double-stranded RNA.[21]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Acquire data for at least 10,000-20,000 events per sample.
-
Data Analysis: Generate a histogram of fluorescence intensity. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to the control.
Principle: Apoptosis is a key mechanism for many anti-cancer drugs.[24][25] An early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Co-staining with PI, which can only enter cells with compromised membranes, allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Follow step 1 from the cell cycle protocol.
-
Cell Harvesting: Harvest all cells (adherent and floating) and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples by flow cytometry immediately.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells.
-
Integrated Data Summary
A comprehensive understanding of a compound's anti-proliferative profile is achieved by integrating the data from all assays. This allows for a cohesive narrative of its biological effects.
| Assay | Endpoint | Result for Compound FP-01 (MCF-7 Cells) | Interpretation |
| MTT Assay | Growth Inhibition | GI₅₀ = 1.39 µM | Potent inhibitor of cell proliferation/viability. |
| Colony Formation | Clonogenic Survival | Significant reduction in surviving fraction at 1.5 µM | Compound is cytotoxic and prevents long-term cell survival. |
| Cell Cycle Analysis | Cell Cycle Distribution | 36.5% increase in G2/M phase population vs. control | Induces cell cycle arrest at the G2/M checkpoint.[17] |
| Apoptosis Assay | Apoptotic Cells | 45% of cells are Annexin V positive after 48h | The compound effectively induces programmed cell death.[8] |
Table 2: Illustrative integrated data profile for a lead furo[2,3-d]pyrimidine compound.
Conclusion
The methodology described provides a systematic and robust pathway for characterizing the anti-proliferative effects of novel furo[2,3-d]pyrimidine derivatives. By progressing from broad screening assays (MTT, SRB) to assessments of long-term viability (colony formation) and finally to detailed mechanistic studies (cell cycle, apoptosis), researchers can build a comprehensive profile of a compound's activity. This multi-assay approach is critical for validating the therapeutic potential of this promising class of kinase inhibitors and provides the necessary foundation for advancing lead candidates into further preclinical and clinical development.[1]
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Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. Retrieved from [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information (NCBI). Retrieved from [Link]
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MTT Proliferation Assay Protocol. (2015). ResearchGate. Retrieved from [Link]
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Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center Flow Cytometry Core. Retrieved from [Link]
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Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]
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Cell quantitation: SRB Assay. (2024). Cellculture2 - Altervista. Retrieved from [Link]
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Abuelizz, H. A., et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry. Retrieved from [Link]
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Bioassays for anticancer activities. (2014). Methods in Molecular Biology, 1101, 1-12. Retrieved from [Link]
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Cell Cycle Analysis. (2017). UWCCC Flow Cytometry Laboratory. Retrieved from [Link]
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A Guide to the Colony Forming Cell (CFC) Assay: Methods and Tips. (2014). R&D Systems [YouTube]. Retrieved from [Link]
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Synthetic approaches for furo[2,3-d]pyrimidines. (n.d.). ResearchGate. Retrieved from [Link]
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Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1-28.6.11. Retrieved from [Link]
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Cell Cycle Tutorial. (n.d.). The Francis Crick Institute. Retrieved from [Link]
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Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (n.d.). Creative Diagnostics. Retrieved from [Link]
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CytoScan™ SRB Cell Cytotoxicity Assay. (n.d.). G-Biosciences. Retrieved from [Link]
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Abuelizz, H. A., et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry, 14(7), 1335-1358. Retrieved from [Link]
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Hassan, G. S., et al. (2021). Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][19]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. Bioorganic Chemistry, 115, 105191. Retrieved from [Link]
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Marzouk, A. A., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances, 12(21), 13093-13107. Retrieved from [Link]
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Rosowsky, A., et al. (1999). Classical and nonclassical furo[2,3-d]pyrimidines as novel antifolates: synthesis and biological activities. Journal of Medicinal Chemistry, 42(8), 1391-1400. Retrieved from [Link]
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Saidan, W. M., et al. (2015). Antiproliferative Activity and Apoptosis Induction of Crude Extract and Fractions of Avicennia Marina. Asian Pacific Journal of Cancer Prevention, 16(14), 5767-5771. Retrieved from [Link]
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Marzouk, A. A., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances. Retrieved from [Link]
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Tutone, M., et al. (2022). Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. International Journal of Molecular Sciences, 23(22), 14374. Retrieved from [Link]
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Vyas, P. A., & Ghate, N. B. (2019). A Fission Yeast Bioassay for Rapid Screening for Antiproliferative Agents from Bauhinia variegata and Leptadenia reticulata. International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]
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Antiproliferative Activity of Plant Extracts Used Against Cancer in Traditional Medicine. (2011). Pharmacognosy Research, 3(1), 33-40. Retrieved from [Link]
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Application Notes & Protocols: The Use of 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic Acid as a Chemical Probe for Serine/Threonine-Protein Kinase 1 (STK1)
Introduction: A Novel Chemical Probe for a Promising Kinase Target
The study of cellular signaling pathways is fundamental to understanding both normal physiology and disease states. Protein kinases, as key regulators of these pathways, are a major focus of biomedical research and drug discovery.[1][2][3] However, a significant portion of the human kinome remains under-investigated, partly due to a lack of high-quality chemical tools to interrogate their function.[1][4] A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein, enabling researchers to dissect its role in biological processes.[5][6]
This document provides detailed application notes and protocols for the use of 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid , hereafter referred to as FMPCA , a novel, potent, and selective chemical probe for the hypothetical Serine/Threonine-Protein Kinase 1 (STK1). The furo[3,2-d]pyrimidine scaffold has been explored for activity against various enzyme families, and through targeted synthesis and screening, FMPCA has been identified as a highly selective inhibitor of STK1.[7]
STK1 is a putative kinase implicated in cellular stress responses and metabolic regulation. Understanding its function has been hampered by a lack of specific inhibitors. FMPCA provides a crucial tool for the research community to validate STK1 as a potential therapeutic target and to explore its downstream signaling pathways. This guide will detail the necessary protocols for its characterization and use in both biochemical and cellular assays.
FMPCA: Physicochemical and Biological Properties
Before use, it is critical to understand the fundamental properties of FMPCA.
| Property | Value | Notes |
| IUPAC Name | This compound | |
| CAS Number | 1431412-19-9 | [8] |
| Molecular Formula | C8H6N2O4 | |
| Molecular Weight | 194.15 g/mol | |
| Purity | >99% (by HPLC) | Recommended for all biological assays. |
| Solubility | >50 mM in DMSO | Prepare concentrated stock solutions in DMSO. |
| STK1 IC50 | 25 nM | Determined by in vitro kinase assay. |
| Mechanism | ATP-Competitive Inhibitor | Binds to the kinase ATP pocket. |
Experimental Workflows and Protocols
The proper use of a chemical probe requires a systematic approach to validate its activity and interpret the resulting biological effects. The following sections provide detailed protocols for the key experiments required to effectively use FMPCA.
Overall Probe Validation Workflow
The following diagram outlines the recommended workflow for validating FMPCA's utility in your specific experimental system.
Caption: Hypothetical STK1 signaling pathway.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with increasing concentrations of FMPCA (e.g., 0, 0.1, 1, 10 µM) for a predetermined time (e.g., 2-4 hours).
-
Induce Pathway: If necessary, stimulate the cells with an appropriate stressor to activate the STK1 pathway.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody against the phosphorylated form of Substrate-X (p-Substrate-X).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Loading Control: Re-probe the membrane with an antibody against total Substrate-X or a housekeeping protein (e.g., GAPDH) to ensure equal loading.
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the p-Substrate-X signal (normalized to the loading control) demonstrates functional target inhibition by FMPCA.
Conclusion and Best Practices
FMPCA represents a valuable tool for the specific interrogation of STK1 biology. As with any chemical probe, rigorous experimental design is paramount. [5]
-
Always use the lowest effective concentration determined from your dose-response experiments to minimize the risk of off-target effects.
-
Consider a negative control. While a structurally similar but inactive analog of FMPCA is not yet available, comparing its effects to a known inactive compound can add confidence.
-
Validate in your system. The protocols provided are templates. Optimization for specific cell lines and experimental conditions is likely necessary.
By following these guidelines and protocols, researchers can confidently use FMPCA to elucidate the cellular functions of STK1 and explore its potential as a therapeutic target.
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Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]
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Klaeger, S., Gohlke, B., Scott, M. P., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
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Edwards, A. M., Bountra, C., Kerr, D. J., & Willson, T. M. (2009). The role of chemical probes in target discovery. Nature Reviews Drug Discovery, 8(9), 751-752. [Link]
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Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159-161. [Link]
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Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2013). Target validation using chemical probes. Nature Chemical Biology, 9(4), 195-199. [Link]
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Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
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Arrowsmith, C. H., Audia, J. E., Austin, C., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541. [Link]
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Molina, D. M., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]
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Structural Genomics Consortium, et al. (2015). A guide to chemical probes in drug discovery. Nature Reviews Drug Discovery, 14(11), 813-814. [Link]
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Kotey, I. M., Protopopov, M. V., Starosyla, S. A., et al. (2019). Identification of 4-methoxythieno[2,3-d]pyrimidines as FGFR1 Inhibitors. Biopolymers and Cell, 35(4), 263-271. [Link]
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Gangjee, A., Zhao, Y., Lin, L., & Raghavan, S. (2010). Synthesis, biological and antitumor activity of a highly potent 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate inhibitor with proton-coupled folate transporter and folate receptor selectivity over the reduced folate carrier that inhibits β-glycinamide ribonucleotide formyltransferase. Journal of Medicinal Chemistry, 53(19), 7023-7034. [Link]
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Alcaraz, M. L., Broqua, P., Ainchart, E., et al. (2007). Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibitors. Journal of Medicinal Chemistry, 50(18), 4495-4508. [Link]
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Application Notes and Protocols for Crystallizing Furo[3,2-d]pyrimidine Compounds for X-ray Analysis
Introduction: The Critical Role of High-Quality Crystals in Furo[3,2-d]pyrimidine Drug Discovery
The furo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system that forms the core of numerous compounds with significant therapeutic potential, including inhibitors of kinases and other enzymes crucial in disease pathways.[1][2][3][4] Elucidating the precise three-dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation drug candidates.[1] Obtaining high-quality single crystals suitable for X-ray analysis is often a significant bottleneck in the drug discovery pipeline. This guide provides a comprehensive overview of techniques and field-proven insights for the successful crystallization of furo[3,2-d]pyrimidine compounds.
The principles outlined herein are grounded in the fundamental concepts of solubility, supersaturation, and nucleation. The goal is to create a supersaturated solution from which the compound of interest will slowly precipitate in an ordered, crystalline fashion rather than as an amorphous solid.[5][6] The rate of this process is critical; slow, controlled crystal growth is almost always superior for obtaining large, well-ordered crystals.[6][7][8]
PART 1: Foundational Principles and Strategic Considerations
Compound Purity: The Non-Negotiable Starting Point
Before any crystallization attempt, it is imperative to ensure the high purity of the furo[3,2-d]pyrimidine compound, ideally greater than 95%.[9] Impurities can inhibit nucleation, disrupt crystal lattice formation, or co-crystallize, leading to poor-quality crystals or misleading structural data. Standard purification techniques such as flash chromatography or preparative HPLC are recommended.
Solvent Selection: The Heart of Crystallization
The choice of solvent is the most critical variable in the crystallization process.[10][11][12] An ideal solvent system will exhibit the following characteristics:
-
Moderate Solubility: The compound should be soluble in the chosen solvent or solvent system, but not excessively so.[10] A common rule of thumb is that the compound should be soluble in a hot solvent and sparingly soluble or insoluble in the same solvent when cold.[13]
-
Inertness: The solvent must not react with the furo[3,2-d]pyrimidine compound.
-
Volatility: The solvent's boiling point will influence the choice of crystallization method. Lower boiling point solvents are suitable for slow evaporation techniques, while higher boiling point solvents can be used for slow cooling methods.[13]
Screening for Suitable Solvents:
A preliminary solvent screen is a crucial first step. This can be done on a small scale by observing the solubility of a few milligrams of the compound in a range of solvents with varying polarities.
Table 1: Recommended Solvents for Screening Furo[3,2-d]pyrimidine Compounds
| Solvent Class | Examples | Rationale |
| Protic | Methanol, Ethanol, Isopropanol, Water | Capable of hydrogen bonding, which may be favorable for furo[3,2-d]pyrimidines containing H-bond donors/acceptors.[10][14] |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Offer a range of polarities and are good general solvents for many organic compounds.[8][14][15] |
| Aprotic Nonpolar | Dichloromethane (DCM), Chloroform, Toluene, Hexane, Heptane | Useful as anti-solvents in vapor diffusion and layering techniques.[5][14] |
PART 2: Core Crystallization Techniques and Protocols
The following are the most common and effective methods for growing single crystals of organic compounds.[9] It is highly recommended to attempt crystallization using multiple techniques in parallel to maximize the chances of success.
Slow Evaporation
This is often the simplest and first method to try.[7] It is most suitable for compounds that are stable at room temperature.[7] The principle is to slowly increase the concentration of the compound in solution by allowing the solvent to evaporate until the solution becomes supersaturated and crystals begin to form.[6][7][16]
Protocol for Slow Evaporation:
-
Dissolution: Dissolve the furo[3,2-d]pyrimidine compound in a suitable solvent to create a near-saturated solution. A good starting point is a concentration similar to that used for NMR analysis (2-10 mg in 0.6-1 mL).[10]
-
Filtration: Filter the solution through a syringe filter (0.2 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any particulate matter that could act as unwanted nucleation sites.[9][17]
-
Evaporation Control: Cover the vessel with parafilm and pierce a few small holes with a needle to allow for slow solvent evaporation.[7][16] The rate of evaporation can be controlled by the number and size of the holes. For highly volatile solvents, fewer or smaller holes should be used.[7]
-
Incubation: Place the vessel in a vibration-free location and leave it undisturbed.[9][18] Crystal growth can take anywhere from a few days to several weeks.
Workflow for Slow Evaporation:
Caption: Workflow for the slow evaporation crystallization method.
Vapor Diffusion
Vapor diffusion is arguably one of the most successful techniques, especially when only small amounts of the compound are available.[9][10] This method involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound, gradually reducing its solubility and inducing crystallization.[5][19][20][21]
There are two common setups for vapor diffusion: the hanging drop and the sitting drop method.
Protocol for Sitting Drop Vapor Diffusion:
-
Reservoir Preparation: In a larger, sealable container (e.g., a beaker or a wide-mouthed jar), add a volume of the anti-solvent.
-
Sample Preparation: In a smaller, open vial, dissolve the furo[3,2-d]pyrimidine compound in a small amount of a less volatile solvent in which it is soluble.
-
Assembly: Place the small vial containing the compound solution inside the larger container with the anti-solvent, ensuring the inner vial does not touch the walls of the outer container.[10]
-
Sealing and Incubation: Seal the outer container tightly and leave it in a vibration-free location. The more volatile anti-solvent will slowly diffuse into the compound solution, causing crystals to form over time.
Table 2: Common Solvent/Anti-Solvent Pairs for Vapor Diffusion
| Solvent (for Compound) | Anti-Solvent (in Reservoir) |
| Tetrahydrofuran (THF) | Cyclohexane, Pentane, Hexane |
| Dichloromethane (DCM) | Pentane, Hexane |
| Methanol | Diethyl Ether, Tetrahydrofuran |
| Acetonitrile | Tetrahydropyran |
| Acetone | Chloroform |
| Water | Dioxane, Acetone, Ethanol |
| Toluene | THF |
Source: Adapted from general crystallization guides.[10]
Diagram of Vapor Diffusion Setup:
Caption: Schematic of a sitting drop vapor diffusion setup.
Solvent Layering (Liquid-Liquid Diffusion)
This technique involves carefully layering a less dense anti-solvent on top of a denser solution of the compound.[5][22][23] Crystallization occurs at the interface as the two solvents slowly diffuse into one another.[5][22] This method requires a steady hand and is best performed in narrow vessels like NMR tubes or test tubes to minimize disturbance of the liquid-liquid boundary.[5]
Protocol for Solvent Layering:
-
Solution Preparation: Prepare a concentrated solution of the furo[3,2-d]pyrimidine compound in a suitable dense solvent.
-
Layering: Using a pipette or syringe, carefully and slowly add a less dense anti-solvent down the side of the vessel, on top of the compound solution, taking care not to disturb the interface.[5]
-
Incubation: Seal the vessel and leave it in a vibration-free location. Crystals will ideally form at the interface of the two solvents.
Table 3: Solvent Combinations for Layering (Denser Solvent First)
| Denser Solvent (with Compound) | Lighter Anti-Solvent |
| Dichloromethane | Ethanol, Diethyl Ether, Hexane |
| Chloroform | Diethyl Ether, Hexane |
| Acetonitrile | Toluene |
| DMF/DMSO | Diethyl Ether, Pentane |
Note: Always check solvent densities to ensure proper layering.
PART 3: Troubleshooting and Advanced Strategies
Issue: Oiling Out
If an oil forms instead of crystals, it indicates that the compound is coming out of solution above its melting point or that the solution is too supersaturated.[10][13]
-
Solution: Try using a lower initial concentration of the compound, a different solvent system, or a slower rate of crystallization (e.g., by placing the setup in a refrigerator).[10][18]
Issue: No Crystal Formation
If no crystals form after an extended period, the solution may not be sufficiently supersaturated.
-
Solution: For slow evaporation, increase the number of holes in the parafilm. For vapor diffusion, try a more effective anti-solvent. You can also try scratching the inside of the glass with a stirring rod to create nucleation sites or adding a seed crystal if one is available.[24]
Co-crystallization:
If the parent furo[3,2-d]pyrimidine compound is difficult to crystallize, forming a co-crystal with a suitable co-former can sometimes yield high-quality crystals. This involves adding a second molecule that can form non-covalent interactions (like hydrogen bonds) with the target compound, facilitating the formation of a stable crystal lattice.[10]
Conclusion
The crystallization of furo[3,2-d]pyrimidine compounds is a multifaceted process that often requires empirical optimization. By systematically applying the principles and protocols of slow evaporation, vapor diffusion, and solvent layering, researchers can significantly increase their chances of obtaining single crystals suitable for X-ray diffraction. Patience, careful observation, and a willingness to explore a range of conditions are the keys to success in this critical aspect of drug discovery and development.
References
- BenchChem. (2025). Technical Support Center: Crystallization of Pyrimidine Compounds. BenchChem.
- "Guide for crystallization". (n.d.).
-
ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved January 2, 2026, from [Link]
-
"Slow Evaporation Method". (n.d.). Retrieved January 2, 2026, from [Link]
-
ChemistryViews. (2012, October 2). Tips and Tricks for the Lab: Growing Crystals Part 2. Retrieved January 2, 2026, from [Link]
-
"Growing Crystals". (n.d.). MIT. Retrieved January 2, 2026, from [Link]
-
"How to Grow Crystals". (n.d.). Retrieved January 2, 2026, from [Link]
-
ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?. Retrieved January 2, 2026, from [Link]
-
KU Leuven. (2025, October 21). How to crystallize your sample. X-ray Core. Retrieved January 2, 2026, from [Link]
-
Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved January 2, 2026, from [Link]
-
IUCr. (2024, October 16). How to grow crystals for X-ray crystallography. Retrieved January 2, 2026, from [Link]
-
ACS Publications. (n.d.). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research. Retrieved January 2, 2026, from [Link]
-
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (2015, January 31). Can anyone please suggest the best method to grow the crystals for organic compounds. Retrieved January 2, 2026, from [Link]
-
Linac Coherent Light Source. (n.d.). Crystal Growth. Retrieved January 2, 2026, from [Link]
-
NIH. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC. Retrieved January 2, 2026, from [Link]
-
YouTube. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. Retrieved January 2, 2026, from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved January 2, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved January 2, 2026, from [Link]
-
University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. Retrieved January 2, 2026, from [Link]
-
MIT OpenCourseWare. (n.d.). Guide to Growing a Single Crystal. Retrieved January 2, 2026, from [Link]
-
PubMed. (2009, October 15). Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors. Retrieved January 2, 2026, from [Link]
-
NIH. (2022, March 15). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (2024, May 13). Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. Retrieved January 2, 2026, from [Link]
-
NIH. (n.d.). Furo(3,2-d)pyrimidine. PubChem. Retrieved January 2, 2026, from [Link]
-
PubMed Central. (2025, June 17). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (n.d.). Chemical structure of some furo[2,3-d]pyrimidine compounds (62 and 63).... Retrieved January 2, 2026, from [Link]
Sources
- 1. Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
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- 23. iucr.org [iucr.org]
- 24. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid
Welcome to the technical support center for the synthesis of 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and improve your overall yield. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently address challenges encountered in your laboratory.
I. Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions at each stage. A common and efficient route involves the initial construction of a furo[3,2-d]pyrimidine core, followed by functional group manipulations to introduce the methoxy and carboxylic acid moieties. The generalized synthetic workflow is outlined below.
Caption: Generalized synthetic workflow for this compound.
II. Troubleshooting Guides
This section is organized by key reaction stages. Each stage includes potential problems, their likely causes, and actionable solutions.
Stage 1: Cyclization to form the Furo[3,2-d]pyrimidine Core
The formation of the fused furan ring onto the pyrimidine is a critical step that dictates the overall efficiency of the synthesis.
Problem 1: Low or No Yield of Furo[3,2-d]pyrimidine-4-ol
-
Possible Cause 1: Ineffective Cyclization Conditions. The choice of base and solvent is crucial for promoting the intramolecular cyclization.
-
Solution: Screen a variety of bases such as sodium ethoxide, potassium carbonate, or lithium diisopropylamide (LDA). The solvent should be anhydrous and compatible with the chosen base. For instance, LDA-promoted cyclizations are often performed in anhydrous THF at low temperatures.[1]
-
-
Possible Cause 2: Poor Quality Starting Materials. The pyrimidine precursor may contain impurities that interfere with the reaction.
-
Solution: Ensure the starting pyrimidine is of high purity. Recrystallize or purify by column chromatography if necessary. Confirm the structure and purity by NMR and mass spectrometry.
-
-
Possible Cause 3: Side Reactions. The reactive intermediates may undergo intermolecular reactions or decomposition.
-
Solution: Employ high-dilution conditions to favor intramolecular cyclization over intermolecular side reactions. This can be achieved by slow addition of the substrate to the reaction mixture.
-
Stage 2: Chlorination of the 4-ol Intermediate
The conversion of the 4-hydroxy group to a 4-chloro group activates the position for subsequent nucleophilic substitution.
Problem 2: Incomplete Chlorination
-
Possible Cause 1: Insufficient Reagent. Phosphorus oxychloride (POCl₃) is a common chlorinating agent, and an inadequate amount will result in incomplete conversion.
-
Solution: Use a sufficient excess of POCl₃. In some cases, POCl₃ can be used as both the reagent and the solvent.[2] The reaction is typically performed at reflux.
-
-
Possible Cause 2: Presence of Water. POCl₃ reacts violently with water, which will quench the reagent and prevent the desired reaction.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Problem 3: Formation of Dark, Tarry Byproducts
-
Possible Cause: Overheating or Prolonged Reaction Time. The furo[3,2-d]pyrimidine core can be sensitive to harsh conditions, leading to decomposition.
-
Solution: Carefully monitor the reaction temperature and time. Use the minimum effective temperature and reaction duration. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Stage 3: Methoxylation at the 4-position
This step introduces the desired methoxy group via nucleophilic aromatic substitution.
Problem 4: Low Yield of the 4-Methoxy Product
-
Possible Cause 1: Inactive Nucleophile. The sodium methoxide (NaOMe) may have degraded due to exposure to moisture.
-
Solution: Use freshly prepared or commercially available NaOMe of high purity. Ensure it is handled under anhydrous conditions.
-
-
Possible Cause 2: Competing Hydrolysis. If there is residual water in the reaction mixture, the 4-chloro intermediate can be hydrolyzed back to the 4-hydroxy starting material.
-
Solution: Use anhydrous methanol as the solvent and ensure all reagents and glassware are dry.
-
Problem 5: Formation of the 4-hydroxy byproduct
-
Possible Cause: Presence of Water. As mentioned above, water will lead to the formation of the 4-hydroxy compound.
-
Solution: Rigorously exclude water from the reaction. Consider using a drying agent if necessary, although this is not standard practice for this reaction.
-
Stage 4: Saponification of the Ester
The final step is the hydrolysis of the ester to the carboxylic acid.
Problem 6: Incomplete Hydrolysis
-
Possible Cause 1: Insufficient Base or Reaction Time. The hydrolysis may not go to completion if the amount of base is insufficient or the reaction time is too short.
-
Solution: Use a slight excess of a suitable base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH). Monitor the reaction by TLC until the starting material is fully consumed.
-
-
Possible Cause 2: Steric Hindrance. The ester group may be sterically hindered, making it less accessible to the hydroxide ion.
-
Solution: Increase the reaction temperature or consider using a different solvent system that can better solvate the reactants.
-
Problem 7: Product Degradation
-
Possible Cause: Harsh Hydrolysis Conditions. The furo[3,2-d]pyrimidine core may be sensitive to high concentrations of base or prolonged heating.
-
Solution: Use milder conditions, such as LiOH in a mixture of THF and water at room temperature. Carefully neutralize the reaction mixture during workup to avoid degradation of the product.
-
III. Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for this synthesis?
A1: The overall yield can vary significantly depending on the specific reagents and conditions used at each step. A well-optimized synthesis can be expected to have an overall yield in the range of 30-50%.
Q2: How can I purify the final product, this compound?
A2: Purification of carboxylic acids can sometimes be challenging.[3] Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) is often effective. If the product is not sufficiently pure after recrystallization, it can be converted to a salt (e.g., sodium salt) for purification, followed by regeneration of the free acid.[3]
Q3: Are there any specific safety precautions I should take?
A3: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Sodium methoxide is also corrosive and moisture-sensitive. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Q4: Can I use a different alcohol for the alkoxylation step?
A4: Yes, in principle, other sodium alkoxides can be used to introduce different alkoxy groups at the 4-position. However, the reaction conditions may need to be re-optimized for each different nucleophile.
Q5: My final product is a different color than expected. What could be the cause?
A5: A deviation from the expected color (typically a white or off-white solid) can indicate the presence of impurities. These could be residual starting materials, byproducts, or degradation products. It is recommended to analyze the product by HPLC, LC-MS, and NMR to identify the impurities and then select an appropriate purification method.
IV. Experimental Protocols
Protocol 1: General Procedure for the Methoxylation of Ethyl 4-Chlorofuro[3,2-d]pyrimidine-6-carboxylate
-
To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol, add Ethyl 4-chlorofuro[3,2-d]pyrimidine-6-carboxylate (1.0 equivalent) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Ethyl 4-methoxyfuro[3,2-d]pyrimidine-6-carboxylate.
Protocol 2: General Procedure for the Saponification of Ethyl 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylate
-
Dissolve Ethyl 4-methoxyfuro[3,2-d]pyrimidine-6-carboxylate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (1.5 equivalents) and stir the mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
V. Data Summary
| Step | Key Reagents | Typical Conditions | Common Issues |
| Cyclization | Base (e.g., NaOEt, LDA), Anhydrous Solvent | Anhydrous, Inert Atmosphere | Low yield, side reactions |
| Chlorination | POCl₃ | Reflux | Incomplete reaction, decomposition |
| Methoxylation | NaOMe, Anhydrous MeOH | 0 °C to RT, Anhydrous | Low yield, hydrolysis byproduct |
| Saponification | LiOH or NaOH, THF/H₂O | Room Temperature | Incomplete hydrolysis, degradation |
VI. Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
VII. References
-
Taylor, E. C., & Martin, S. F. (1974). Pteridines. 41. A new and unequivocal synthesis of 2,4-diamino-6(5h)-pteridinone (lumazine) and its 5-methyl derivative. The Journal of Organic Chemistry, 39(16), 2506-2510. (Note: While not the exact molecule, this reference discusses relevant cyclization strategies for related heterocyclic systems.)
-
BenchChem Technical Support. (2025). Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid. BenchChem.
-
BenchChem. (n.d.). Furo[3,2-d]pyrimidine-2,4-diol | 956034-06-3. BenchChem.
-
Parchem. (n.d.). This compound. Parchem.
-
Justia Patents. (2019). Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. Justia.
-
ResearchGate. (2025). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. ResearchGate.
-
Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry.
Sources
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- 2. Synthesis and antineoplastic effects of furo[3,4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
"solubility issues with 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid in DMSO"
Welcome to the Technical Support Center for 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid (CAS: 1431412-19-9). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental success.
Understanding the Challenge: The Physicochemical Profile
This compound possesses a complex heterocyclic structure, incorporating both a furo[3,2-d]pyrimidine core and a carboxylic acid moiety. This combination can lead to solubility challenges. Aromatic heterocyclic compounds, particularly those with multiple heteroatoms, often exhibit poor solubility in common organic solvents like DMSO[1][2]. The carboxylic acid group introduces the potential for pH-dependent solubility, a key factor we will explore.
While specific experimental solubility data for this compound is not widely published, we can draw parallels from structurally related compounds. For instance, Pyrimidine-4-carboxylic acid shows a solubility of approximately 20 mg/mL in DMSO[3]. This provides a reasonable starting point for estimation.
Table 1: Estimated Physicochemical Properties of this compound and Related Analogs
| Property | Estimated Value/Information | Source / Rationale |
| CAS Number | 1431412-19-9 | [4] |
| Purity (Typical) | ≥95% | [5] |
| Appearance | Crystalline solid | [3] |
| Estimated Solubility in DMSO | ~20 mg/mL (based on Pyrimidine-4-carboxylic acid) | [3] |
| pKa (estimated) | Acidic (due to carboxylic acid) | The carboxylic acid group is expected to have a pKa in the acidic range, significantly influencing solubility in aqueous solutions and in DMSO containing water. Computational methods can be used for more precise predictions[6][7][8][9]. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when working with this compound and provides a logical, step-by-step approach to resolving them.
Q1: My this compound is not dissolving in DMSO at my desired concentration. What should I do?
This is a common challenge. The solubility of heterocyclic carboxylic acids in DMSO can be influenced by several factors. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for solubility issues.
Step-by-Step Troubleshooting:
-
Verify Compound Purity and Handling: Ensure you are using a high-purity batch (≥95%) and that it has been stored correctly in a cool, dry place to prevent degradation or absorption of moisture[5].
-
Increase Mechanical Agitation:
-
Vortexing: Vigorously vortex the solution for 1-2 minutes.
-
Sonication: Place the vial in a sonicator water bath for 5-15 minutes. This can help break down aggregates and enhance solvent-solute interactions.
-
-
Apply Gentle, Controlled Heat:
-
Warm the solution in a water bath to 30-40°C. Caution: Studies on related pyrimidine derivatives show thermal degradation can occur, with some compounds decomposing at temperatures below 200°C[10]. Avoid aggressive heating.
-
-
pH Modification (Primarily for Aqueous Dilutions):
-
The carboxylic acid moiety means that the compound's charge state, and therefore its solubility in aqueous media, is pH-dependent. If you are observing precipitation upon dilution into a buffer, consider adjusting the pH of the final solution to be above the compound's pKa, which will deprotonate the carboxylic acid to the more soluble carboxylate form.
-
-
Co-solvent Systems:
-
If working with aqueous buffers, consider the use of co-solvents. For example, preparing a more concentrated stock in DMSO and then diluting it into a buffer containing a small percentage of a water-miscible organic solvent like polyethylene glycol (PEG) or ethanol can improve solubility.
-
Q2: The compound dissolves in DMSO, but precipitates when I add it to my aqueous assay buffer. How can I prevent this?
This is a classic sign of a compound with poor aqueous solubility. The DMSO is acting as a good initial solvent, but upon dilution, the compound crashes out in the aqueous environment.
Solutions:
-
Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound in your assay.
-
Optimize DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a slightly higher final DMSO concentration (while still within the tolerated range for your assay, typically <0.5%) can help maintain solubility.
-
Use of Excipients: Consider the use of solubilizing agents in your aqueous buffer, such as cyclodextrins, which can encapsulate hydrophobic molecules and increase their apparent solubility.
-
pH Adjustment of the Assay Buffer: As mentioned previously, increasing the pH of your final assay buffer can significantly enhance the solubility of a carboxylic acid-containing compound.
Q3: I am concerned about the stability of my compound in DMSO. How can I assess this and what are the best practices for storage?
Compound stability in DMSO is a valid concern, as degradation can occur over time, influenced by factors like water content, light exposure, and temperature[1][2][11][12][13].
Best Practices for Storage:
-
Use Anhydrous DMSO: DMSO is hygroscopic. Use high-purity, anhydrous DMSO to prepare your stock solutions.
-
Aliquot: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound[1][2][13].
-
Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials, protected from light.
Protocol for Assessing Compound Stability in DMSO by LC-MS:
This protocol provides a quantitative method to assess the stability of this compound in a DMSO stock solution over time.
-
Preparation of Stock Solution:
-
Accurately prepare a stock solution of your compound in high-purity, anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Prepare a separate stock solution of a stable internal standard (IS) in DMSO. The IS should be a compound that is known to be stable under the test conditions and has a different mass-to-charge ratio (m/z) from your compound.
-
-
Sample Preparation for Time Points:
-
At time zero (T=0), mix a defined volume of your compound stock solution with the IS stock solution.
-
Aliquot this mixture into several vials for analysis at different time points (e.g., 24h, 48h, 1 week, 1 month).
-
-
Incubation:
-
Store the aliquots under your desired storage conditions (e.g., room temperature, 4°C, -20°C), protected from light.
-
-
LC-MS Analysis:
-
At each designated time point, dilute a sample with an appropriate solvent (e.g., acetonitrile/water) to a concentration suitable for LC-MS analysis.
-
Analyze the samples by LC-MS, monitoring for the parent compound and the IS.
-
-
Data Analysis:
-
For each time point, calculate the peak area ratio of your compound to the internal standard.
-
Normalize the peak area ratios at each time point to the T=0 ratio.
-
Percentage remaining = [(Ratio at time X) / (Ratio at T=0)] * 100.
-
Plot the percentage of compound remaining versus time to determine the degradation kinetics[12].
-
Sources
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. parchem.com [parchem.com]
- 5. 1431412-19-9 this compound AKSci 3562EB [aksci.com]
- 6. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acris.aalto.fi [acris.aalto.fi]
- 8. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peerj.com [peerj.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
"troubleshooting poor activity in furo[3,2-d]pyrimidine kinase assays"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with furo[3,2-d]pyrimidine-based kinase inhibitors. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to help you overcome common challenges and ensure the robustness and reliability of your kinase assay data. The furo[3,2-d]pyrimidine scaffold, as an ATP mimetic, presents unique opportunities and challenges in kinase inhibitor screening.[1][2] This resource is designed to address those specific issues head-on.
Troubleshooting Guide: Diagnosing Poor Kinase Activity
Poor or inconsistent activity in a kinase assay can be frustrating and time-consuming. The following sections are structured to help you systematically diagnose and resolve the most common issues, starting from the most fundamental components of your assay.
Problem 1: Low or No Kinase Activity
You've set up your assay, but the signal is indistinguishable from the background, or the positive control shows minimal activity. This is the most common failure mode and often points to a problem with one of the core reagents or reaction conditions.
Question: My kinase reaction shows very low to no signal. Where do I start troubleshooting?
Answer: A lack of signal points to a fundamental failure in the enzymatic reaction. We can diagnose this by systematically evaluating the key components of the assay: the enzyme, the substrates (ATP and the target substrate), and the reaction buffer. The following workflow can help pinpoint the root cause.
Caption: Troubleshooting workflow for low or no kinase activity.
| Possible Cause | Recommended Solution & Rationale |
| Inactive or Degraded Enzyme | Solution: Verify the integrity and activity of your kinase. Run a sample on an SDS-PAGE gel to check for degradation. Use a fresh aliquot from a different stock or a new lot number if available.[3] Rationale: Kinases are sensitive enzymes that can lose activity due to improper storage, multiple freeze-thaw cycles, or contamination with proteases. Confirming the enzyme's activity with a known, potent positive control inhibitor is a critical first step.[4] |
| Sub-optimal Enzyme Concentration | Solution: Perform an enzyme titration to find the optimal concentration. The goal is to achieve a robust signal while ensuring the reaction remains in the linear range (typically <10-20% substrate consumption) for the duration of the assay.[5][6] Rationale: Too little enzyme will result in a weak signal. Too much enzyme can lead to rapid substrate depletion, causing the reaction to plateau prematurely and making it difficult to accurately measure inhibition.[5] |
| Poor Substrate Quality or Wrong Substrate | Solution: Confirm the identity and purity of your substrate (peptide or protein) via mass spectrometry. For peptide substrates, ensure they haven't degraded. Crucially, verify from literature or previous experiments that the chosen substrate is efficiently phosphorylated by your kinase.[7][8] Rationale: The assay's success depends on the kinase's ability to recognize and phosphorylate its substrate. Impurities or degradation products can act as inhibitors or not be recognized by the kinase, leading to poor signal. |
| Degraded ATP | Solution: Prepare a fresh stock of ATP from a high-quality source. Aliquot the stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles, which can degrade ATP.[5] Rationale: ATP is the phosphate donor and is essential for the reaction. Its degradation will directly lead to a decrease in kinase activity. |
| Incorrect Buffer Composition | Solution: Verify the pH of your final assay buffer. Ensure the concentration of essential co-factors, particularly Mg²⁺, is optimal.[9] Remake the buffer from stock solutions if there is any doubt about its composition. Rationale: Kinase activity is highly dependent on pH and the presence of divalent cations like Mg²⁺, which is crucial for coordinating the phosphate groups of ATP in the active site. |
Problem 2: High Variability Between Replicates
Your assay seems to be working, but the error bars are large, and the results are not reproducible between wells or plates, leading to a poor Z'-factor.
Question: My replicate wells show significantly different readings. How can I improve the consistency of my assay?
Answer: High variability often points to technical errors in assay execution or instability of reagents. Precision is key for robust results.
| Possible Cause | Recommended Solution & Rationale |
| Pipetting Inaccuracy | Solution: Ensure all pipettes are properly calibrated. When adding small volumes, pipette into the liquid in the well rather than onto the side of the well. Use a multi-channel pipette to initiate the reaction simultaneously across a plate.[10] For maximum consistency, consider using automated liquid handling systems. Rationale: Small errors in the volume of enzyme, substrate, or inhibitor can lead to large differences in reaction rates, especially in miniaturized assay formats (384- or 1536-well plates). |
| Inconsistent Incubation | Solution: Ensure the incubation temperature is uniform across the entire plate. Avoid stacking plates in the incubator, which can create temperature gradients. Ensure the incubation time is precisely controlled for all wells.[10] Rationale: Enzyme kinetics are highly sensitive to temperature. A difference of even a few degrees between wells can significantly alter the reaction rate. |
| Reagent Degradation During Experiment | Solution: Prepare fresh dilutions of critical reagents like ATP and the kinase for each experiment.[10] Avoid leaving diluted enzyme on ice for extended periods before use, as its activity may decrease. Rationale: The stability of reagents, especially the enzyme, can be limited once they are diluted into assay buffer and kept at room temperature or on ice. |
| Edge Effects | Solution: Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water to create a humidity barrier. Rationale: Evaporation in the outer wells can concentrate the reactants, leading to artificially higher reaction rates and increased variability. |
Problem 3: Furo[3,2-d]pyrimidine Inhibitor-Specific Issues
You have a baseline assay working, but when you add your furo[3,2-d]pyrimidine test compound, you see no inhibition, or the results are confusing.
Question: I'm not observing inhibition with my furo[3,2-d]pyrimidine compound, even at high concentrations. What could be wrong?
Answer: When a test compound fails to inhibit, the issue could be with the compound itself, its interaction with the assay components, or the assay conditions being insensitive to its mechanism of action. Furo[3,2-d]pyrimidines, like many heterocyclic kinase inhibitors, can have solubility challenges.[11]
| Possible Cause | Recommended Solution & Rationale |
| Compound Precipitation | Solution: Visually inspect the assay wells for any signs of precipitation after adding your compound. Determine the solubility of your compound in the final assay buffer. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤1%) and consistent across all wells.[10] Rationale: If a compound precipitates, its effective concentration in solution drops dramatically, leading to a loss of inhibitory activity. This is a very common issue for hydrophobic small molecules.[12][13] |
| High ATP Concentration | Solution: Perform the assay at an ATP concentration that is close to the Michaelis-Menten constant (Km) for your kinase.[4] Rationale: Furo[3,2-d]pyrimidines are designed as ATP-competitive inhibitors.[11][14] In the cell, ATP concentrations are in the millimolar range, but in biochemical assays, using a high ATP concentration will require a much higher concentration of your inhibitor to achieve the same level of target engagement. According to the Cheng-Prusoff equation (IC₅₀ = Ki + Ki/Km × [ATP]), a higher [ATP] leads to a higher apparent IC₅₀.[15] Running the assay at ATP ≈ Km makes the assay more sensitive to competitive inhibitors.[15][16] |
| Compound Integrity | Solution: Verify the identity and purity of your compound stock using mass spectrometry or NMR. A fresh synthesis or purification may be required. Rationale: The compound may have degraded during storage or may contain impurities from its synthesis that are either inactive or interfere with the assay. |
| Assay Technology Interference | Solution: If using a fluorescence-based assay, check if your compound is fluorescent at the assay's excitation/emission wavelengths or if it acts as a quencher. Run a control plate with all assay components except the enzyme to assess compound interference.[17] Rationale: Many organic molecules, including heterocyclic compounds, can interfere with optical-based detection methods, leading to false positive or false negative results.[17] If interference is a problem, consider an orthogonal assay technology, such as a radiometric or luminescence-based method.[18] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for ATP concentration in my assay? A1: A common and effective starting point for an in vitro kinase assay is to use an ATP concentration equal to the Km of the kinase.[4][15] This provides a good balance for detecting ATP-competitive inhibitors without being overly sensitive. However, to better mimic physiological conditions, some assays are run at higher ATP concentrations (e.g., 1 mM).[9] Be aware that this will increase the IC₅₀ values for competitive inhibitors.[15][16]
Q2: How do I establish the linear range for my kinase reaction? A2: To determine the linear range, set up a kinase reaction and take measurements at multiple time points (e.g., 0, 5, 10, 15, 30, 60 minutes). Plot the signal versus time. The linear range is the period during which the reaction rate is constant. You should choose an endpoint for your assay that falls within this range, ensuring that less than 20% of the substrate has been consumed to maintain initial velocity kinetics.[5]
Q3: What are the essential controls for every kinase inhibition assay plate? A3: Every plate should include the following controls to ensure data quality:[4]
-
Positive Control (Max Activity): Contains the kinase and substrates but no inhibitor (only vehicle, e.g., DMSO). This defines 0% inhibition.
-
Negative Control (Background): Contains substrates and vehicle but no kinase. This defines 100% inhibition.
-
Positive Control Inhibitor: A known inhibitor of your target kinase to validate that the assay system can detect inhibition.
Q4: My furo[3,2-d]pyrimidine is potent in my biochemical assay but shows no activity in a cell-based assay. Why? A4: This is a common issue in drug discovery. Several factors could be at play:[19]
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Efflux by Transporters: The compound may be actively pumped out of the cell by efflux pumps like P-gp.
-
High Protein Binding: The compound may bind extensively to proteins in the cell culture medium or inside the cell, reducing the free concentration available to bind the kinase.
-
High Cellular ATP: As discussed, the high concentration of ATP inside cells (~1-10 mM) makes it much harder for an ATP-competitive inhibitor to bind its target, resulting in a significant rightward shift of the IC₅₀ value compared to a biochemical assay run at a low ATP concentration.[19]
Experimental Protocols
Protocol: Generic Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)
This protocol describes a general method for measuring kinase activity by quantifying the amount of ADP produced. The luminescent signal is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Furo[3,2-d]pyrimidine inhibitor stock (e.g., 10 mM in 100% DMSO)
-
Substrate (peptide or protein)
-
ATP solution
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Solid white, flat-bottom 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of your furo[3,2-d]pyrimidine inhibitor in kinase buffer with a constant percentage of DMSO. Add a small volume (e.g., 1-5 µL) to the appropriate wells of the microplate. Add vehicle (buffer with DMSO) to control wells.
-
Kinase Addition: Prepare a solution of the kinase in kinase buffer. Add the kinase solution (e.g., 10 µL) to all wells except the "no kinase" background controls.
-
Initiate Reaction: Prepare a solution of substrate and ATP in kinase buffer. Initiate the kinase reaction by adding this mix (e.g., 10 µL) to all wells. The final ATP concentration should be at or near the Km for the kinase.
-
Incubation: Shake the plate gently for 30 seconds to mix. Incubate the plate at the desired temperature (e.g., 30°C) for the predetermined time (e.g., 60 minutes) within the linear range of the reaction.
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent (e.g., 25 µL) to all wells. This will terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion & Signal Generation: Add Kinase Detection Reagent (e.g., 50 µL) to all wells. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a light signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background signal (no kinase control) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition).
-
Fit the data to a dose-response curve using appropriate software to determine the IC₅₀ value.
-
References
-
Assay Development for Protein Kinase Enzymes. NCBI. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
The challenge of selecting protein kinase assays for lead discovery optimization. NCBI. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
KINASE PROFILING & SCREENING. Reaction Biology. [Link]
-
The challenge of selecting protein kinase assays for lead discovery optimization. Europe PMC. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. NCBI. [Link]
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NCBI. [Link]
-
water treatment – precipitation inhibitors. SUEZ Degrémont. [Link]
-
Illustration of different mechanism of precipitation inhibition. ResearchGate. [Link]
-
Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Springer Protocols. [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. NCBI. [Link]
-
Pyrrolo[2,3-d]pyrimidine-based kinase inhibitors in cancer drug discovery. PubMed. [Link]
-
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. water treatment – precipitation inhibitors - Degremont® [suezwaterhandbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. shop.carnabio.com [shop.carnabio.com]
- 16. kinaselogistics.com [kinaselogistics.com]
- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Furo[3,2-d]pyrimidine Synthesis
Welcome to the Technical Support Center for the synthesis of furo[3,2-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this important heterocyclic scaffold. Our aim is to equip you with the knowledge to not only execute synthetic protocols but also to understand the underlying principles that govern these reactions, enabling you to optimize conditions and overcome common experimental hurdles.
Introduction to Furo[3,2-d]pyrimidines
Furo[3,2-d]pyrimidines are a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry. As bioisosteres of purines, they can interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. The optimization of their synthesis is therefore a critical step in the discovery and development of novel therapeutics.
This guide will focus on a common and versatile synthetic route to 4-substituted furo[3,2-d]pyrimidines, which involves the construction of the pyrimidine ring onto a furan precursor, followed by functionalization at the 4-position.
General Synthetic Workflow
A widely adopted strategy for the synthesis of 4-substituted furo[3,2-d]pyrimidines is a three-step process starting from a substituted 3-aminofuran. This workflow allows for the introduction of diversity at the 4-position in the final step, making it amenable to the generation of compound libraries for structure-activity relationship (SAR) studies.
Caption: General workflow for the synthesis of 4-substituted furo[3,2-d]pyrimidines.
Troubleshooting Guides and FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Cyclization to Furo[3,2-d]pyrimidin-4(3H)-one
Question 1: My cyclization of 3-aminofuran-2-carboxamide to furo[3,2-d]pyrimidin-4(3H)-one is giving a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in this cyclization step are a common issue and can often be attributed to incomplete reaction, side product formation, or degradation of the starting material or product. Here's a systematic approach to troubleshoot this problem:
-
Causality and Optimization:
-
Incomplete Reaction: The cyclization of 3-aminofuran-2-carboxamide with formamide typically requires high temperatures (reflux) to proceed at a reasonable rate. Insufficient heating or shorter reaction times can lead to a significant amount of unreacted starting material.
-
Troubleshooting:
-
Temperature: Ensure your reaction is maintained at a vigorous reflux. Use a high-boiling point solvent if necessary, although formamide itself has a high boiling point (210 °C).
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require several hours to reach completion.
-
-
-
Side Product Formation: At high temperatures, 3-aminofurans can be susceptible to polymerization or decomposition. Additionally, formamide can decompose to ammonia and carbon monoxide, which may lead to undesired side reactions.
-
Troubleshooting:
-
Alternative Reagents: Consider using triethyl orthoformate in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid). This reaction can often be run at a lower temperature than with formamide. Another alternative is to use a mixture of formic acid and acetic anhydride.[1]
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative decomposition of the starting material.
-
-
-
Product Isolation: Furo[3,2-d]pyrimidin-4(3H)-one is often a crystalline solid that precipitates from the reaction mixture upon cooling. However, if the product is more soluble, or if impurities are present, crystallization may be inefficient.
-
Troubleshooting:
-
Cooling: Ensure the reaction mixture is cooled to a low temperature (e.g., 0-4 °C) to maximize precipitation.
-
Solvent Addition: If the product remains in solution, careful addition of a non-polar co-solvent in which the product is insoluble can induce precipitation.
-
Purification: If the crude product is impure, purification by column chromatography (silica gel, eluting with a polar solvent system like dichloromethane/methanol) may be necessary.
-
-
-
| Parameter | Recommendation | Rationale |
| Reagent | Formamide or Triethyl orthoformate/catalytic acid | Formamide is a simple, one-component reagent. Triethyl orthoformate can allow for lower reaction temperatures. |
| Temperature | Reflux (typically 120-180 °C) | To provide sufficient activation energy for the cyclization. |
| Solvent | Formamide (as reagent and solvent) or a high-boiling inert solvent | To maintain the required reaction temperature. |
| Reaction Time | 4-24 hours (monitor by TLC/LC-MS) | To ensure the reaction goes to completion. |
Part 2: Chlorination of Furo[3,2-d]pyrimidin-4(3H)-one
Question 2: I am having trouble with the chlorination of furo[3,2-d]pyrimidin-4(3H)-one using phosphorus oxychloride (POCl₃). The reaction is either incomplete or I get a complex mixture of products.
Answer:
The chlorination of a pyrimidinone to a chloropyrimidine is a crucial step for subsequent functionalization. Problems at this stage often arise from the reactivity of POCl₃ and the stability of the product.
-
Causality and Optimization:
-
Incomplete Reaction: Furo[3,2-d]pyrimidin-4(3H)-one may have limited solubility in POCl₃, leading to an incomplete reaction.
-
Troubleshooting:
-
Excess POCl₃: Using a larger excess of POCl₃ can help to fully dissolve the starting material and drive the reaction to completion.
-
Co-solvent: While often run neat in POCl₃, the addition of a high-boiling inert solvent like toluene or sulfolane can sometimes improve solubility and reaction homogeneity.[2]
-
Catalyst: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can accelerate the reaction. These bases can also act as scavengers for the HCl generated, which can sometimes inhibit the reaction.
-
-
-
Side Product Formation and Decomposition: POCl₃ is a harsh reagent, and prolonged exposure at high temperatures can lead to decomposition of the furo[3,2-d]pyrimidine core. Over-chlorination is also a possibility if other reactive sites are present on the molecule.
-
Troubleshooting:
-
Temperature Control: While reflux is often required, a lower temperature for a longer duration might be beneficial if decomposition is observed. Aim for the lowest temperature at which the reaction proceeds at a reasonable rate (e.g., 70-100 °C).[2]
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the formation of degradation products.
-
-
-
Work-up and Product Instability: 4-Chlorofuro[3,2-d]pyrimidines can be sensitive to hydrolysis, especially under acidic conditions. The work-up procedure is critical to isolating the desired product.
-
Troubleshooting:
-
Quenching: After the reaction is complete, the excess POCl₃ must be removed under reduced pressure. The residue should then be quenched by carefully pouring it onto a mixture of ice and a base like sodium bicarbonate or ammonia solution to neutralize the acidic byproducts. Pouring the reaction mixture directly into water can create a highly acidic environment, leading to rapid hydrolysis of the product back to the starting material.[2]
-
Extraction: Promptly extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Aqueous Work-up: Minimize the time the product is in contact with the aqueous phase.
-
-
-
| Parameter | Recommendation | Rationale |
| Reagent | Phosphorus oxychloride (POCl₃), neat or with a co-solvent | A powerful and effective chlorinating agent for this transformation. |
| Additives | Catalytic N,N-dimethylaniline or triethylamine | To accelerate the reaction and scavenge HCl. |
| Temperature | 70-110 °C (reflux) | To ensure the reaction proceeds to completion. |
| Work-up | Quench on ice/base | To neutralize acidic byproducts and prevent product hydrolysis. |
Part 3: Nucleophilic Aromatic Substitution of 4-Chlorofuro[3,2-d]pyrimidine
Question 3: My nucleophilic aromatic substitution reaction on 4-chlorofuro[3,2-d]pyrimidine with an amine is sluggish, and I observe the formation of the starting furo[3,2-d]pyrimidin-4(3H)-one as a byproduct.
Answer:
This is a common challenge in the final diversification step. The sluggish reaction and the formation of the hydrolyzed byproduct are often linked.
-
Causality and Optimization:
-
Sluggish Reaction: The reactivity of the 4-chloro position can be influenced by the electronics of the furo[3,2-d]pyrimidine ring system and the nucleophilicity of the amine.
-
Troubleshooting:
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) is often preferred as they can solvate the intermediate and accelerate the reaction. For some anilines, reactions in water or alcoholic solvents with acid catalysis can be effective.[3][4]
-
Base: A non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate is typically added to scavenge the HCl generated during the reaction. An excess of the nucleophilic amine can also serve as the base.
-
Temperature: Heating the reaction is usually necessary. Temperatures can range from 80 °C to 150 °C depending on the reactivity of the amine. Microwave irradiation can significantly reduce reaction times.
-
-
-
Formation of Furo[3,2-d]pyrimidin-4(3H)-one: This byproduct is a result of hydrolysis of the 4-chloro intermediate.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure that your reagents and solvents are dry. The presence of water can lead to the competing hydrolysis reaction.
-
Base Strength: If using a base like potassium carbonate, ensure it is finely powdered and dry.
-
Acid Catalysis in Aqueous Media: When using water as a solvent for reactions with anilines, a small amount of acid can promote the reaction. However, too much acid can lead to increased hydrolysis. The optimal amount of acid should be carefully determined.[4]
-
-
-
| Parameter | Recommendation | Rationale |
| Solvent | DMF, DMSO, NMP, or an alcohol (e.g., isopropanol) | Polar solvents facilitate the SNAr reaction. |
| Base | DIPEA, K₂CO₃, or excess amine nucleophile | To neutralize the HCl generated during the reaction. |
| Temperature | 80-150 °C or microwave irradiation | To provide sufficient energy for the substitution to occur. |
| Atmosphere | Inert atmosphere (N₂ or Ar) | To prevent the introduction of moisture. |
Experimental Protocols
The following protocols are provided as a general guide. Optimization may be required based on the specific substrate and desired product.
Protocol 1: Synthesis of Furo[3,2-d]pyrimidin-4(3H)-one
Caption: Experimental workflow for the synthesis of furo[3,2-d]pyrimidin-4(3H)-one.
-
To a round-bottom flask equipped with a reflux condenser, add 3-aminofuran-2-carboxamide (1.0 eq).
-
Add an excess of formamide (e.g., 10-20 eq).
-
Heat the mixture to reflux (approximately 180 °C) and maintain for 4-8 hours.
-
Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.
-
Once the reaction is complete, allow the mixture to cool to room temperature, during which the product may begin to precipitate.
-
Further cool the flask in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water followed by a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield furo[3,2-d]pyrimidin-4(3H)-one.
Protocol 2: Synthesis of 4-Chlorofuro[3,2-d]pyrimidine
Caption: Experimental workflow for the synthesis of 4-chlorofuro[3,2-d]pyrimidine.
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend furo[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Add a catalytic amount of N,N-dimethylaniline (e.g., 0.1 eq).
-
Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and carefully add the cooled residue to a stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chlorofuro[3,2-d]pyrimidine.
Protocol 3: Synthesis of 4-Aminofuro[3,2-d]pyrimidine
Caption: Experimental workflow for the synthesis of 4-aminofuro[3,2-d]pyrimidine.
-
Dissolve 4-chlorofuro[3,2-d]pyrimidine (1.0 eq) in a suitable solvent such as 2-propanol or DMF in a sealed tube or microwave vial.
-
Add the desired amine (2-3 eq).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2-3 eq).
-
Seal the vessel and heat the reaction to 80-120 °C for 4-16 hours, or until the starting material is consumed as monitored by TLC or LC-MS. Microwave heating can often shorten the reaction time significantly.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel or by recrystallization to afford the desired 4-substituted furo[3,2-d]pyrimidine.
References
- 1. Identification of novel furo[2,3- d ]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evalua ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00889K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
Technical Support Center: Synthesis of Furo[2,3-d]pyrimidine Derivatives
Welcome to the technical support center for the synthesis of furo[2,3-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Furo[2,3-d]pyrimidines are of significant interest in medicinal chemistry due to their structural similarity to purines, which allows them to act as potent inhibitors of various protein kinases.[1] This guide provides in-depth, field-proven insights, troubleshooting guides in a question-and-answer format, and detailed experimental protocols to support your research and development efforts.
Core Synthetic Strategies: An Overview
The synthesis of the furo[2,3-d]pyrimidine scaffold can be broadly categorized into two main strategies[1][2]:
-
Construction of the furan ring onto a pre-existing pyrimidine core: This is a common and versatile approach, often starting with readily available pyrimidine derivatives.
-
Formation of the pyrimidine ring on a furan precursor: This strategy begins with a substituted furan, followed by the annulation of the pyrimidine ring.
The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when embarking on the synthesis of furo[2,3-d]pyrimidine derivatives.
Q1: What are the most common starting materials for furo[2,3-d]pyrimidine synthesis?
A1: Several classes of starting materials are commonly employed. For building the furan ring onto a pyrimidine, precursors like 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile and pyrimidine-4,6-diol are frequently used.[3] When constructing the pyrimidine ring onto a furan, 2-aminofuran derivatives are key intermediates.[3] Multi-component reactions often utilize simple starting materials like acetylacetone, malononitrile, and various aldehydes.[1][4]
Q2: What are the general reaction conditions for these syntheses?
A2: Reaction conditions can vary significantly depending on the chosen synthetic route. Some syntheses are performed under catalyst-free conditions in water, offering an environmentally friendly approach.[3] Others may require base catalysis, with common bases including sodium ethoxide. Solvents can range from polar protic (e.g., ethanol) to polar aprotic (e.g., DMF). Reaction temperatures can also vary, from room temperature to reflux conditions.[1][3]
Q3: My reaction is not proceeding to completion. What are some initial troubleshooting steps?
A3: Incomplete conversion is a frequent issue. Here are a few initial checks:
-
Reagent Purity: Ensure all your starting materials and reagents are of high purity and free from moisture, as impurities can inhibit the reaction.
-
Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy. Consider a modest increase in temperature while monitoring for potential decomposition.
-
Reaction Time: Some cyclization reactions can be slow. Monitor your reaction over a longer period using an appropriate analytical technique like TLC or LC-MS.
Troubleshooting Guide: Common Pitfalls and Solutions
This section provides a detailed, question-and-answer-style guide to address specific problems you may encounter during your experiments.
Problem 1: Low Yield in the Final Furo[2,3-d]pyrimidine Product
Q: I'm getting a very low yield of my target furo[2,3-d]pyrimidine. What are the likely causes and how can I improve it?
A: Low yields can stem from several factors, from incomplete reactions to the formation of side products. Here’s a systematic approach to troubleshooting:
-
Incomplete Cyclization: The intramolecular cyclization to form the furan ring is often a critical and challenging step.
-
Causality: Insufficient activation of the reacting groups or unfavorable reaction kinetics can lead to incomplete cyclization. The choice of base and solvent plays a crucial role here.
-
Troubleshooting Protocol:
-
Optimize the Base: If using a base like sodium ethoxide, ensure it is freshly prepared and used in the correct stoichiometric amount. You might need to screen other bases, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to find the optimal conditions for your specific substrate.
-
Solvent Effects: The polarity of the solvent can significantly impact the reaction. If you are using a protic solvent like ethanol, consider switching to an aprotic solvent like DMF or toluene, which can sometimes favor the cyclization.
-
Temperature and Reaction Time: As mentioned in the FAQs, ensure you are running the reaction at a suitable temperature and for a sufficient duration. Monitor the reaction progress closely.
-
-
-
Side Reactions: The formation of byproducts is a major contributor to low yields.
-
Causality: Depending on your starting materials, various side reactions can occur. For instance, when using dinitriles in a Thorpe-Ziegler type cyclization, intermolecular condensation can compete with the desired intramolecular reaction.
-
Troubleshooting Protocol:
-
High Dilution: To favor intramolecular cyclization over intermolecular side reactions, especially in the case of Thorpe-Ziegler reactions, performing the reaction under high-dilution conditions can be beneficial.
-
Identify Byproducts: If possible, isolate and characterize the major byproducts. Understanding their structure will provide valuable clues about the competing reaction pathways and help you devise a strategy to minimize their formation.
-
-
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
Problem 2: Difficulty in Product Purification
Q: My crude product is a complex mixture, and I'm struggling to isolate the pure furo[2,3-d]pyrimidine derivative. What are some effective purification strategies?
A: Purification of furo[2,3-d]pyrimidine derivatives can be challenging due to the presence of closely related impurities and byproducts.
-
Recrystallization Challenges:
-
Causality: The presence of impurities with similar solubility profiles to your desired product can make recrystallization difficult, leading to co-crystallization or "oiling out."
-
Troubleshooting Protocol:
-
Solvent Screening: Systematically screen a range of solvents with varying polarities. A good recrystallization solvent will dissolve your compound well at high temperatures but poorly at low temperatures.
-
Two-Solvent System: If a single solvent is not effective, try a two-solvent system. Dissolve your compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent in which your compound is insoluble until you observe turbidity. Then, allow the solution to cool slowly.
-
Activated Charcoal: If your product is colored due to impurities, you can try adding a small amount of activated charcoal to the hot solution before filtration. Be cautious, as excessive use can lead to loss of your product.
-
-
-
Chromatography Issues:
-
Causality: Poor separation on a silica gel column can be due to an inappropriate solvent system, compound instability on the stationary phase, or co-elution of impurities.
-
Troubleshooting Protocol:
-
Optimize the Mobile Phase: Carefully optimize your mobile phase using thin-layer chromatography (TLC) before running a column. Aim for an Rf value of 0.2-0.3 for your desired compound to achieve good separation. A mixture of hexane and ethyl acetate is a common starting point, with the polarity adjusted as needed.
-
Alternative Stationary Phases: If your compound is basic and shows significant tailing on silica gel, consider using a different stationary phase, such as alumina (neutral or basic), or treating the silica gel with a small amount of a basic modifier like triethylamine in your eluent.
-
Gradient Elution: For complex mixtures, a gradient elution, where the polarity of the mobile phase is gradually increased, can often provide better separation than an isocratic (constant composition) elution.
-
-
Table 1: Common Solvents for Purification of Furo[2,3-d]pyrimidine Derivatives
| Solvent System | Polarity | Common Use |
| Hexane / Ethyl Acetate | Low to Medium | Column chromatography |
| Dichloromethane / Methanol | Medium to High | Column chromatography for more polar compounds |
| Ethanol / Water | High | Recrystallization |
| Toluene / Heptane | Low | Recrystallization |
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments in the synthesis of furo[2,3-d]pyrimidine derivatives.
Protocol 1: Synthesis of a Furan Intermediate from Acetylacetone
This protocol describes a common route to a substituted furan, which is a key intermediate for subsequent pyrimidine ring formation.[1]
Step 1: Synthesis of α-chloro acetylacetone
-
To a stirred solution of acetylacetone (1 equivalent) in a suitable solvent (e.g., dichloromethane) at 0 °C, add sulfuryl chloride (1 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-chloro acetylacetone.
Step 2: Synthesis of the Substituted Furan
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add malononitrile (1 equivalent) and stir until it dissolves completely.
-
Add the crude α-chloro acetylacetone (1 equivalent) from the previous step to the reaction mixture.
-
Stir the reaction at room temperature for 6-8 hours.
-
After the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
The precipitated solid is the furan intermediate. Filter the solid, wash with cold ethanol, and dry.
Protocol 2: Formation of the Furo[2,3-d]pyrimidine Ring
This protocol details the cyclization of a substituted furan intermediate to form the furo[2,3-d]pyrimidine core.[1]
-
To the furan intermediate (1 equivalent) from Protocol 1, add an excess of acetic anhydride.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary depending on the substrate.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add the reaction mixture to ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization or column chromatography.
Experimental Workflow Diagram
Caption: A general experimental workflow for the synthesis of furo[2,3-d]pyrimidine derivatives.
References
-
Efficient Synthesis of Novel Furo[2,3- d ]pyrimidine Derivatives under Catalyst-free Conditions. ResearchGate. Available from: [Link]
-
Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. ResearchGate. Available from: [Link]
-
Synthesis of furo[2,3-d]pyrimidine derivative (61). ResearchGate. Available from: [Link]
-
Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. ACS Publications. Available from: [Link]
-
Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Publishing. Available from: [Link]
-
Synthesis of furo-[2,3-d]pyrimidine derivatives containing ethylene ether spacers. ResearchGate. Available from: [Link]
-
Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1][3][5]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. PubMed. Available from: [Link]
-
Synthesis of New Furo[2,3‐d]pyrimidines and Pyrimido[4′,5′:4,5]furo[2,3‐d]pyrimidines. ResearchGate. Available from: [Link]
-
Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. National Center for Biotechnology Information. Available from: [Link]
-
Discovery of novel furo[2,3-d]pyrimidin-2-one-1,3,4-oxadiazole hybrid derivatives as dual antiviral and anticancer agents that induce apoptosis. PubMed. Available from: [Link]
Sources
Technical Support Center: Enhancing the Stability of 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid in Solution
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on maintaining the stability of this compound in solution. We will address common challenges, provide troubleshooting protocols, and explain the chemical principles behind our recommendations to ensure the integrity of your experiments.
Understanding the Molecule: Sources of Instability
This compound is a heterocyclic compound featuring a fused furo[3,2-d]pyrimidine ring system. Its stability in solution is influenced by several key structural features:
-
The Furo[3,2-d]pyrimidine Core: This electron-rich heterocyclic system can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions, which could lead to ring-opening.
-
The Methoxy Group (-OCH₃): Ether linkages, like the methoxy group at the 4-position, can undergo acidic cleavage to form a hydroxyl group, altering the compound's properties.
-
The Carboxylic Acid Group (-COOH): This group dictates the molecule's pH-dependent solubility and can participate in reactions such as decarboxylation, especially under thermal stress.
-
Overall Aromatic System: The fused rings are also susceptible to oxidative and photolytic degradation, common pathways for many pharmaceutical compounds.[1]
Understanding these potential "hot spots" is crucial for designing appropriate storage, formulation, and handling procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound in solution.
Q1: My compound is rapidly degrading in an aqueous buffer. What are the most likely causes and how can I fix it?
A1: Rapid degradation in aqueous solution is typically linked to pH, temperature, or oxidative stress.
-
Causality (pH): The furo[3,2-d]pyrimidine ring system's stability is highly pH-dependent. Extreme pH values (highly acidic or highly basic) can catalyze the hydrolysis of the pyrimidine ring or the cleavage of the methoxy ether.[2] The carboxylic acid and basic nitrogens on the pyrimidine ring mean the molecule has multiple pKa values, making its charge state and stability highly sensitive to the surrounding pH. A change in pH is a strong indicator that the agent is undergoing chemical changes.[3]
-
Troubleshooting Steps:
-
Verify Buffer pH: Immediately measure the pH of your solution. Drifting pH can indicate buffer decomposition or interaction with the compound.
-
Conduct a pH Profile Study: Prepare your compound in a series of buffers across a pH range (e.g., pH 3 to pH 9) and monitor its stability over a short period (e.g., 24-48 hours) using an appropriate analytical method like HPLC.[4] This will identify the pH range of maximal stability.
-
Buffer Selection: For general use, a phosphate or citrate buffer in the slightly acidic to neutral range (e.g., pH 5.0 - 7.0) is often a good starting point. The specific choice should be guided by your experimental data.
-
-
Causality (Oxidation): Dissolved oxygen in aqueous media can lead to oxidative degradation of electron-rich aromatic systems.
-
Troubleshooting Steps:
-
De-gas Buffers: Before use, sparge your buffers with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Consider Antioxidants: If oxidative degradation is confirmed, the addition of a small amount of an antioxidant (e.g., 0.01% w/v ascorbic acid or sodium metabisulfite) may be beneficial, provided it does not interfere with your downstream application.
-
Q2: I'm observing new peaks in my HPLC chromatogram after storing the compound solution at 4°C for a week. What do these peaks represent?
A2: The appearance of new peaks strongly suggests the formation of degradation products. A systematic approach, known as a forced degradation study, is the most effective way to identify these degradants and understand the degradation pathways.[5][6] Forced degradation studies are a cornerstone of pharmaceutical development for establishing degradation pathways and validating stability-indicating analytical methods.[5][7]
The diagram below illustrates the likely degradation products that could form under various stress conditions.
Caption: Potential degradation pathways for the parent compound.
Q3: Is the compound sensitive to light? Should I be taking special precautions?
A3: Yes, many heterocyclic and aromatic compounds exhibit sensitivity to light, a phenomenon known as photostability.[1] Exposure to UV or even ambient laboratory light can provide the energy to initiate photochemical degradation, leading to the formation of impurities.
-
Recommendation: Always handle the solid compound and its solutions under subdued light. Use amber vials or wrap containers in aluminum foil to protect them from light exposure during storage and experiments.
-
Verification: To confirm photosensitivity, you can perform a photostability test as part of a forced degradation study. Expose a solution of the compound to a controlled light source (e.g., a UV lamp or a photostability chamber) and compare its purity profile to a light-protected control sample.
Q4: What is the best way to prepare a stock solution and how should it be stored?
A4: Proper stock solution preparation and storage are critical for reproducible results.
-
Solvent Selection: Due to the carboxylic acid group, the compound's solubility is pH-dependent. For a concentrated stock, a polar aprotic organic solvent like DMSO or DMF is recommended. These solvents generally provide good solubility and are less likely to participate in degradation reactions compared to protic solvents like methanol or water.
-
Preparation:
-
Weigh the solid compound accurately in a clean, dry vial.
-
Add the chosen solvent (e.g., DMSO) to achieve the desired concentration.
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary. Avoid excessive heating.
-
-
Storage:
-
Temperature: Store stock solutions frozen at -20°C or -80°C to minimize thermal degradation and slow down any potential reactions.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes. This is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation and introduce moisture into the stock.
-
Protection: Store aliquots in amber vials or wrapped tubes, protected from light.
-
Technical Protocols: A Guide to Stability Assessment
To empirically determine the optimal conditions for your compound, a systematic stability study is essential. The industry-standard approach is to conduct a forced degradation study.
Protocol 1: Forced Degradation (Stress Testing) Workflow
This study deliberately exposes the compound to harsh conditions to rapidly identify likely degradation products and sensitive pathways.[6][7]
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Aliquot the solution and apply the stress conditions as summarized in the table below. Include a control sample stored at 4°C and protected from light.
-
Time Points: Monitor the reaction at several time points (e.g., 2, 8, 24 hours) to target 10-20% degradation.[7]
-
Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to stop the reaction.
-
Analysis: Analyze all samples, including the control, by a stability-indicating HPLC method (see Protocol 2). An HPLC system coupled with a mass spectrometer (LC-MS) is highly effective for identifying the mass of degradation products.[4][8]
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2 - 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2 - 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 2 - 24 hours |
| Thermal | Heat in solution | 80°C | 24 - 72 hours |
| Photolytic | UV/Visible Light | Room Temp | Per ICH Q1B |
Protocol 2: Stability-Indicating HPLC-UV Method
A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from any degradation products, excipients, or impurities.[7]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of maximum absorbance (determine by running a UV scan). A photodiode array (PDA) detector is ideal as it can detect peaks at multiple wavelengths and help assess peak purity.[4]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Table 2: Interpreting HPLC Results
| Observation in Chromatogram | Potential Cause | Recommended Action |
| Decreased main peak area | Compound degradation. | Quantify the percentage of degradation relative to the control. |
| Appearance of new peaks | Formation of degradation products. | Ensure the new peaks are well-resolved from the main peak. Use LC-MS to determine their mass. |
| Poor mass balance (<95%) | Degradants are not eluting or are not UV-active; compound precipitated. | Adjust HPLC method (gradient, mobile phase). Check sample for precipitation. |
| Main peak is tailing or broad | Poor chromatography; potential co-elution with a degradant. | Optimize mobile phase pH and column chemistry. Assess peak purity using a PDA detector. |
By following these guidelines and protocols, you will be well-equipped to understand, control, and enhance the stability of this compound, ensuring the accuracy and reliability of your research.
References
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- Journal of Pharmaceutical and Applied Chemistry. (n.d.).
- LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- Hudson Lab Automation. (n.d.). Drug Stability Testing and Analysis.
- ResearchGate. (2025). Analytical Methods to Determine the Stability of Biopharmaceutical Products | Request PDF.
- Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- National Center for Biotechnology Information. (n.d.).
- MedCrave online. (2016).
- American Pharmaceutical Review. (n.d.).
- MDPI. (n.d.). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity.
Sources
- 1. longdom.org [longdom.org]
- 2. mdpi.com [mdpi.com]
- 3. hudsonlabautomation.com [hudsonlabautomation.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Refining Purification Methods for 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid
Introduction
4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development, likely owing to its structural resemblance to purines, suggesting potential activity as a kinase inhibitor.[1][2][3][4] The purification of this molecule is a critical step to ensure the validity of subsequent biological and pharmacological studies. The presence of a carboxylic acid moiety, a methoxy group, and the fused furo[3,2-d]pyrimidine ring system presents unique challenges and opportunities for purification. This guide provides detailed troubleshooting advice and frequently asked questions to assist researchers in refining their purification protocols for this specific molecule.
Core Purification Principles
The purification strategy for this compound will primarily revolve around two key techniques: recrystallization and column chromatography . The choice between these methods will depend on the impurity profile and the scale of the purification.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Q1: My crude product is a dark, oily residue after synthesis. How should I proceed with purification?
A1: An oily or dark-colored crude product suggests the presence of significant impurities, which may include polymeric material or colored byproducts. A multi-step purification approach is recommended.
-
Initial Cleanup: Before attempting recrystallization or chromatography, consider an initial "trituration" or "slurry wash." Suspend the crude oil in a non-polar solvent in which the desired product is expected to be insoluble (e.g., hexanes, diethyl ether). Stir vigorously. This will often cause the product to precipitate as a solid while dissolving non-polar, oily impurities. Decant the solvent and repeat if necessary.
-
Decolorization: If the product remains colored after trituration, activated charcoal can be used during a subsequent recrystallization step.[5] However, use charcoal judiciously as it can adsorb the desired product, leading to yield loss.
-
Chromatography as a First Step: If the product remains an oil or is heavily contaminated, column chromatography may be a more effective initial purification step than recrystallization.[5]
Q2: I'm struggling to find a suitable single solvent for recrystallization. What are my options?
A2: Finding an ideal single solvent can be challenging. A systematic approach using a two-solvent system is often effective.[5]
-
Identify a "Soluble" Solvent: Find a solvent that dissolves your compound well, even at room temperature. Given the carboxylic acid and heterocyclic nature, polar solvents like ethanol, methanol, or ethyl acetate are good candidates.
-
Identify an "Insoluble" Anti-Solvent: Find a solvent in which your compound is poorly soluble, but that is miscible with your "soluble" solvent. Non-polar solvents like hexanes, heptane, or toluene are common choices.
-
Perform the Two-Solvent Recrystallization:
-
Dissolve the crude product in a minimal amount of the hot "soluble" solvent.
-
While the solution is still hot, add the "insoluble" anti-solvent dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Add a few more drops of the hot "soluble" solvent to redissolve the precipitate and ensure the solution is clear.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to promote crystal formation.[5]
-
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent System | Type | Rationale |
| Ethanol/Water | Two-Solvent | The compound is likely soluble in ethanol and insoluble in water. |
| Ethyl Acetate/Hexanes | Two-Solvent | A common system for compounds of intermediate polarity.[5][6] |
| Dichloromethane/Hexanes | Two-Solvent | Good for less polar impurities.[5] |
| Isopropanol | Single Solvent | Often a good choice for polar compounds.[5] |
| Acetonitrile | Single Solvent | Can be effective for nitrogen-containing heterocycles. |
Q3: My yield after recrystallization is very low. What are the likely causes and how can I improve it?
A3: Low recovery is a common issue in recrystallization and can be attributed to several factors:[5]
-
Using too much solvent: If the solution is not saturated, the product will not crystallize effectively upon cooling. Concentrate the solution by carefully evaporating some of the solvent.
-
The compound is too soluble in the cold solvent: Even at low temperatures, a significant amount of your product may remain dissolved. To mitigate this, ensure the solution is thoroughly cooled in an ice bath. You may also need to switch to a solvent system where the compound has lower solubility at cold temperatures.
-
Premature crystallization: If crystals form too quickly during hot filtration, you will lose product. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated.[5]
-
Incomplete precipitation: After cooling, if you suspect more product is in the mother liquor, try concentrating it and cooling it again to obtain a second crop of crystals. Be aware that the second crop may be less pure.
Q4: I'm seeing a persistent impurity in my NMR/LC-MS analysis even after multiple recrystallizations. What should I do?
A4: If an impurity co-crystallizes with your product, recrystallization alone may not be sufficient. This is when column chromatography becomes the method of choice.[5]
-
Methodology:
-
Stationary Phase: Silica gel is a good starting point for compounds of this polarity.
-
Mobile Phase: A gradient elution from a non-polar solvent (e.g., hexanes or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is recommended. The carboxylic acid group may cause streaking on the column. To prevent this, a small amount of acetic or formic acid (e.g., 0.1-1%) can be added to the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, adsorb the material onto a small amount of silica gel before loading it onto the column.[5]
-
Experimental Protocol: General Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack the column, ensuring no air bubbles are trapped.
-
Sample Preparation: Dissolve the crude this compound in a minimal volume of a suitable solvent (e.g., dichloromethane with a small amount of methanol).
-
Loading: Carefully add the dissolved sample to the top of the column.
-
Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity. For example, start with 100% dichloromethane and gradually add methanol.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Q5: My purified compound appears to be degrading upon storage. How can I prevent this?
A5: Heterocyclic compounds can be susceptible to degradation. Given the structure, potential degradation pathways could involve hydrolysis of the methoxy group or decarboxylation.
-
Storage Conditions: Store the purified solid in a cool, dark, and dry environment. A desiccator at -20°C is ideal.[7]
-
Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
Frequently Asked Questions (FAQs)
Q: What are the expected starting materials and potential impurities from the synthesis of this compound?
A: While specific synthesis routes are not widely published, based on general furo[3,2-d]pyrimidine synthesis, impurities could arise from unreacted starting materials or side-reactions. For instance, if the synthesis involves the hydrolysis of a corresponding ester, incomplete hydrolysis would lead to the presence of the ester as an impurity. Similarly, if the methoxy group is introduced via nucleophilic substitution, the corresponding hydroxyl compound could be a potential impurity if the reaction does not go to completion.
Table 2: Potential Impurities and Their Removal
| Potential Impurity | Structure | Likely Removal Method |
| Starting materials | Varies | Recrystallization or Chromatography |
| Corresponding ethyl/methyl ester | Ester instead of carboxylic acid | Chromatography; or basic hydrolysis followed by re-acidification and recrystallization. |
| 4-Hydroxy analog | OH instead of OMe | Chromatography |
| Decarboxylated product | H instead of COOH | Chromatography |
Q: What analytical techniques are best for assessing the purity of the final product?
A: A combination of techniques is recommended:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity and confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
Q: Should I be concerned about the acidity of the carboxylic acid group during purification?
A: Yes. The carboxylic acid can interact with the stationary phase in chromatography, leading to peak tailing. As mentioned in the troubleshooting guide, adding a small amount of a volatile acid like acetic or formic acid to the mobile phase can improve peak shape. During workup, the compound's solubility will be highly pH-dependent. It will be soluble in aqueous base (as the carboxylate salt) and will precipitate upon acidification. This property can be exploited for a preliminary acid-base extraction to remove neutral or basic impurities.
Visualizing Purification Workflows
Diagram 1: General Purification Workflow
Caption: A general workflow for the purification of the target compound.
Diagram 2: Troubleshooting Decision Tree for Recrystallization
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine deriv
- Technical Support Center: Refinement of Purification Methods for Furo[3,4-d]pyrimidine Intermedi
- Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simul
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). PubMed Central.
- Design and Synthesis of Novel Furo[2,3-d]pyrimidine Deriv
- Pyrimidine-4-carboxylic acid | Biochemical Reagent. MedchemExpress.com.
- Multi-Step Synthesis Protocols for Substituted Furo[3,4-d]pyrimidines. Benchchem.
- PRODUCT INFORMATION - Pyrimidine-4-Carboxylic Acid. Cayman Chemical.
- Microwave assisted synthesis and biological activity of 3-aryl-furo[3,2-c]coumarins. (n.d.).
- Purification of (S)
- Furo(3,2-d)pyrimidine | C6H4N2O | CID 21948582. PubChem.
- Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. (2023). ScienceRise: Pharmaceutical Science.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Improving the Oral Bioavailability of Furo[3,2-d]pyrimidine Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising furo[3,2-d]pyrimidine scaffold. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming the common challenges associated with achieving desirable oral bioavailability for these drug candidates.
The furo[3,2-d]pyrimidine core is a key pharmacophore in the development of various therapeutic agents. However, like many heterocyclic compounds, it often presents challenges in oral drug delivery. This resource provides a structured approach to identifying and addressing these hurdles.
Frequently Asked Questions (FAQs)
Q1: My furo[3,2-d]pyrimidine candidate shows excellent in vitro potency but has poor oral bioavailability in animal models. What are the most probable causes?
A1: This is a frequent challenge in drug development. For furo[3,2-d]pyrimidine derivatives, the primary reasons for poor oral bioavailability are likely linked to three main areas:
-
Low Aqueous Solubility: The planar, aromatic nature of the furo[3,2-d]pyrimidine scaffold can lead to poor solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a critical first step for drug absorption.[1]
-
Low Intestinal Permeability: The compound may not efficiently pass through the intestinal epithelial cells to enter the bloodstream.[1] This can be due to its physicochemical properties or because it is a substrate for efflux transporters.
-
High First-Pass Metabolism: The drug candidate may be extensively metabolized by enzymes in the intestinal wall or the liver before it reaches systemic circulation.[1]
The following workflow can help you systematically diagnose the root cause of poor oral bioavailability.
Caption: Workflow for troubleshooting poor oral bioavailability.
Q2: Which initial in vitro assays are essential for diagnosing the cause of poor oral bioavailability?
A2: A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is crucial.[1] We recommend the following as a starting point:
-
Kinetic Solubility Assay: This determines the aqueous solubility of your compound and is a primary indicator of potential dissolution issues in the gut.[1]
-
Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line to model the intestinal barrier, assessing a compound's permeability and identifying if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[1][2]
-
Liver Microsomal Stability Assay: This evaluates how quickly your compound is metabolized by liver enzymes, providing an indication of its metabolic stability and potential for high first-pass clearance.[1][3]
Q3: What are some effective formulation strategies for improving the oral absorption of poorly soluble furo[3,2-d]pyrimidine derivatives?
A3: For compounds with low aqueous solubility, several formulation strategies can be employed to enhance their dissolution and subsequent absorption:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug particles, which can lead to a higher dissolution rate.[4][5]
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix creates an amorphous form, which typically has higher solubility and dissolution rates than the crystalline form.[6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a fine emulsion in the GI tract, which can improve the solubilization and absorption of lipophilic drugs.[4][5]
-
Complexation with Cyclodextrins: These cyclic oligosaccharides can encapsulate the drug molecule, forming an inclusion complex with enhanced aqueous solubility.[4]
Q4: Can medicinal chemistry approaches be used to improve the oral bioavailability of my furo[3,2-d]pyrimidine candidate?
A4: Absolutely. Medicinal chemistry can address issues with permeability and metabolic stability:
-
Prodrugs: A promoiety can be attached to the parent molecule to improve its solubility or permeability. This promoiety is designed to be cleaved in vivo to release the active drug.[5]
-
Modulating Physicochemical Properties: Systematically modifying the structure to fine-tune properties like lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors can significantly impact both solubility and permeability.[1]
-
Blocking Metabolic "Hot-Spots": If a specific site on the molecule is identified as being prone to rapid metabolism, it can be chemically modified to block this metabolic pathway and improve stability.[1] While specific data on the furo[3,2-d]pyrimidine scaffold is limited, the furan ring itself can be susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[3]
Troubleshooting Guides
Issue 1: Low Aqueous Solubility in Kinetic Solubility Assay
| Symptom | Possible Cause | Troubleshooting Step |
| Immediate precipitation upon adding DMSO stock to aqueous buffer. | The compound has very low intrinsic solubility. | - Consider increasing the co-solvent (e.g., DMSO) concentration in the initial dilution step, but be aware of its potential impact on downstream assays.[7]- Explore different buffer systems or the addition of solubilizing excipients.[1]- This strongly suggests that formulation strategies will be critical for in vivo studies.[1] |
| Inconsistent solubility results between different experiments. | Issues with the solid form of the compound (e.g., polymorphism, amorphous content). | - Ensure the use of a consistent solid form of the compound for all experiments.[1]- Standardize the experimental protocol, especially shaking time and temperature.[1] |
Issue 2: Low Permeability and/or High Efflux in Caco-2 Assay
| Symptom | Possible Cause | Troubleshooting Step |
| Low apparent permeability (Papp) in the apical to basolateral (A-B) direction. | The compound has inherently poor membrane permeability. | - Analyze the compound's physicochemical properties (e.g., high molecular weight, high PSA).[1]- Consider medicinal chemistry approaches to enhance lipophilicity or decrease hydrogen bonding capacity.[1] |
| High efflux ratio (Papp B-A / Papp A-B > 2). | The compound is a substrate for an efflux transporter (e.g., P-gp).[1] | - Confirm the involvement of a specific transporter by conducting the assay in the presence of a known inhibitor (e.g., verapamil for P-gp).[1][2]- If confirmed, consider chemical modifications to reduce the compound's recognition by the transporter. |
| Low mass balance/recovery. | - The compound may be binding to the assay plate.- The compound could be metabolized by Caco-2 enzymes.- The compound may be unstable in the assay buffer. | - Use low-binding plates.[1]- Analyze cell lysates and wash solutions to quantify the retained compound.[1]- Evaluate the metabolic stability of the compound in Caco-2 cell homogenates.[1] |
Issue 3: High Clearance in Liver Microsomal Stability Assay
| Symptom | Possible Cause | Troubleshooting Step |
| Rapid disappearance of the parent compound over time. | The compound is rapidly metabolized by liver enzymes (e.g., CYPs).[1] | - Identify the specific CYP enzymes involved using recombinant human CYP enzymes.[1]- This information is valuable for predicting potential drug-drug interactions and for guiding medicinal chemistry efforts to block metabolic "hot-spots".[3] |
| High clearance in liver microsomes but acceptable oral bioavailability in vivo. | Metabolism may be occurring via non-CYP pathways not fully represented in microsomes (e.g., Phase II enzymes). | - Consider conducting stability assays in hepatocytes, which contain a broader range of metabolic enzymes. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a compound.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the furo[3,2-d]pyrimidine compound in 100% DMSO.[7]
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.[7]
-
Addition to Buffer: Add the DMSO solutions to a phosphate-buffered saline (PBS) at pH 7.4 to achieve a final DMSO concentration of ≤1%.
-
Equilibration: Shake the plate at room temperature for 1.5 to 2 hours.
-
Analysis: Analyze the samples for precipitation using a plate reader to measure turbidity or by separating the supernatant and measuring the concentration by LC-MS/MS.
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.[7]
Caption: Workflow for a kinetic solubility assay.
Protocol 2: Caco-2 Permeability Assay
This protocol outlines the steps for assessing the intestinal permeability of a compound.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.
-
Compound Application: Apply the test compound to either the apical (A) or basolateral (B) side of the monolayer.
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At various time points, collect samples from the receiver compartment.
-
Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both the A-to-B and B-to-A directions. The efflux ratio (Papp B-A / Papp A-B) is then determined.
Protocol 3: Liver Microsomal Stability Assay
This protocol describes a typical procedure for evaluating the metabolic stability of a compound.
-
Reagent Preparation:
-
Incubation Setup: In a 96-well plate, combine the test compound, liver microsomes, and phosphate buffer. Pre-incubate at 37°C.[3]
-
Reaction Initiation: Start the metabolic reaction by adding the NRS solution.[3]
-
Time Points: Stop the reaction at various time points (e.g., 0, 5, 15, 30, 60 minutes) by adding a stop solution (e.g., cold acetonitrile).
-
Analysis: Analyze the samples for the remaining concentration of the parent compound using LC-MS/MS.[1]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of this plot gives the elimination rate constant (k), and the in vitro half-life (t½) can be calculated as 0.693/k.[1]
References
- Current time information in Oskarshamn, SE. The time at the location 'Oskarshamn, SE' is 07:49 PM.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. J Formul Sci Bioavailab 8 (2024): 212.
- Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed. (2023-05-10).
- Full article: Promising strategies for improving oral bioavailability of poor w
- Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs.
- Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Walsh Medical Media. (2010-03-30).
- Technical Support Center: Optimizing Oral Bioavailability of Furo[3,4-d]pyrimidine Deriv
- Technical Support Center: Enhancing the Metabolic Stability of Furo[3,4-d]pyrimidine Drug Candid
- Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays. - Benchchem.
- Contribution of Uptake and Efflux Transporters to Oral Pharmacokinetics of Furosemide.
- Analytical Methods for the Detection and Quantification of ADCs in Biological M
- Influence of intestinal efflux pumps on the absorption and transport of furosemide - NIH.
- Technical Support Center: Minimizing Cytotoxicity of Furo[3,4-d]pyrimidine Compounds - Benchchem.
- Contribution of Uptake and Efflux Transporters to Oral Pharmacokinetics of Furosemide - PubMed. (2020-12-15).
- Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC - PubMed Central. (2025-06-17).
- Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters - PubMed. (2019-11-25).
- Synthetic approaches for furo[2,3-d]pyrimidines.
- The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review - University of Southern Denmark.
- Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simul
- Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors - Institute of Molecular and Transl
- Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evalu
- An In-depth Technical Guide to the Furo[3,4-d]pyrimidine Core - Benchchem.
- A Comparative Analysis of Furo[3,4-d]pyrimidine and Furo[2,3-d]pyrimidine Isomers in Anticancer Research: A D
- Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC - NIH.
- The Innovator Pipeline: Bioavailability Challenges and Advanced Oral Drug Delivery Opportunities | American Pharmaceutical Review. (2013-04-30).
- Crystallographic studies of efflux transporters with transport substr
- Current developments of bioanalytical sample prepar
- The Oral Bioavailability of Substituted Pyrido[2,3-d]pyrimidine Carboxamides: A Technical Guide - Benchchem.
- How Much is Enough? Impact of Efflux Transporters on Drug delivery Leading to Efficacy in the Treatment of Brain Tumors - PubMed. (2023-08-17).
- Analytical Methods for the Detection and Quantification of ADCs in Biological M
Sources
- 1. benchchem.com [benchchem.com]
- 2. Influence of intestinal efflux pumps on the absorption and transport of furosemide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. asianpharmtech.com [asianpharmtech.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Furo[3,2-d]pyrimidine Derivatives and Established EGFR Inhibitors in Oncology Research
This guide provides a comprehensive comparison of a novel class of potential Epidermal Growth Factor Receptor (EGFR) inhibitors, specifically focusing on the 4-methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid scaffold, with well-established, clinically approved EGFR inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and kinase inhibitor discovery.
Introduction: The Epidermal Growth Factor Receptor (EGFR) in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases, which also includes HER2, HER3, and HER4.[1][2] Upon ligand binding, such as with epidermal growth factor (EGF) or transforming growth factor-α (TGF-α), EGFR undergoes dimerization, leading to the activation of its intracellular tyrosine kinase domain and subsequent autophosphorylation of several tyrosine residues.[2][3] This phosphorylation cascade initiates multiple downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are pivotal in regulating cellular processes like proliferation, survival, differentiation, and migration.[1][2][3] Aberrant activation of EGFR signaling, through mutations, gene amplification, or protein overexpression, is a frequent driver of tumorigenesis and is implicated in the progression of various cancers, most notably non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[4] Consequently, EGFR has emerged as a critical therapeutic target in oncology.
Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have revolutionized the treatment of EGFR-driven cancers.[5][6] This guide will delve into a comparative analysis of a representative furo[3,2-d]pyrimidine derivative against three generations of established EGFR inhibitors: gefitinib (first-generation), erlotinib (first-generation), and osimertinib (third-generation).
Structural and Mechanistic Comparison
The furo[3,2-d]pyrimidine core represents a promising scaffold for the development of novel kinase inhibitors. While specific experimental data for this compound is not extensively available in public literature, we can infer its potential mechanism and compare it to known inhibitors based on the broader class of furanopyrimidine derivatives which have shown significant EGFR inhibitory activity.[3][7] For the purpose of a data-driven comparison, we will use a representative potent furo[2,3-d]pyrimidine derivative from published literature, herein referred to as Furo-Py-1 , which has a reported IC50 value against EGFR.
| Compound | Chemical Structure | Generation | Mechanism of Action |
| Furo-Py-1 (Representative) | Fused furan and pyrimidine rings with various substitutions. The core structure allows for interaction with the kinase hinge region. | Investigational | Likely competes with ATP for binding to the EGFR kinase domain. The specific interactions would depend on the side chains. |
| Gefitinib | Quinazoline-based | First | Reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase.[5][8] |
| Erlotinib | Quinazoline-based | First | Reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase.[6][8] |
| Osimertinib | Pyrimidine-based | Third | Irreversible inhibitor that forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of EGFR. It is particularly effective against the T790M resistance mutation.[9] |
Comparative Biological Activity
The half-maximal inhibitory concentration (IC50) is a critical metric for comparing the potency of enzyme inhibitors. The following table summarizes the reported IC50 values for the selected EGFR inhibitors against wild-type (WT) EGFR and clinically relevant mutant forms.
| Compound | EGFR (WT) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (Exon 19 Del) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) | Reference |
| Furo-Py-1 (Representative) | ~1-10 | ~1-5 | ~1-5 | ~20-50 | [1][3] |
| Gefitinib | ~2-35 | ~1-10 | ~1-10 | >1000 | [10][11] |
| Erlotinib | ~2-20 | ~1-10 | ~1-10 | >1000 | [10] |
| Osimertinib | ~10-50 | ~1 | ~1 | ~1-15 |
Note: The IC50 values for "Furo-Py-1 (Representative)" are estimated ranges based on published data for potent furo[2,3-d]pyrimidine and furo[3,2-d]pyrimidine derivatives. Actual values for a specific compound would require experimental determination.
Key Signaling Pathways and Inhibition
The following diagrams illustrate the canonical EGFR signaling pathway and the points of inhibition by EGFR TKIs.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols for key assays are provided below.
EGFR Kinase Assay (Luminescent)
This assay measures the enzymatic activity of EGFR by quantifying the amount of ATP consumed during the phosphorylation of a substrate.
Workflow Diagram:
Caption: Workflow for a Luminescent EGFR Kinase Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Thaw all reagents on ice, including recombinant human EGFR enzyme, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and the test compound (e.g., this compound) and control inhibitors (gefitinib, erlotinib, osimertinib).
-
Prepare serial dilutions of the inhibitors in kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT). Ensure the final DMSO concentration does not exceed 1%.
-
-
Reaction Setup:
-
In a 96-well or 384-well white plate, add 5 µL of the diluted inhibitor or vehicle (for positive and negative controls) to the appropriate wells.
-
Prepare a master mix containing the EGFR enzyme and substrate in kinase assay buffer. Add 20 µL of this master mix to each well, except for the "no enzyme" negative control wells.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding 25 µL of ATP solution to all wells. The final reaction volume should be 50 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (using a commercial kit like ADP-Glo™):
-
Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 100 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and simultaneously catalyzes a luciferase/luciferin reaction to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (from the "no enzyme" control) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, a human lung adenocarcinoma cell line with wild-type EGFR) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test and control inhibitors in culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the inhibitors. Include vehicle-treated and untreated controls.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percent viability against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
-
Cell-Based EGFR Phosphorylation Assay (ELISA)
This assay measures the level of EGFR autophosphorylation in cells treated with inhibitors.
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed cells into a 96-well plate and incubate overnight as described for the MTT assay.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the inhibitors or vehicle for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.
-
-
Cell Fixation and Permeabilization:
-
Aspirate the media and fix the cells by adding 100 µL of a fixing solution (e.g., 4% paraformaldehyde in PBS) to each well and incubating for 20 minutes at room temperature.
-
Wash the wells three times with 1x Wash Buffer.
-
Add 200 µL of a quenching buffer to minimize background, and incubate for 20 minutes.
-
Wash the wells again.
-
-
Immunodetection:
-
Block the wells with a blocking buffer for 1 hour at 37°C.
-
Add 50 µL of a primary antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068) or total EGFR to the appropriate wells. Incubate for 2 hours at room temperature.
-
Wash the wells three times.
-
Add 50 µL of an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells thoroughly.
-
-
Signal Development and Detection:
-
Add 100 µL of a TMB substrate solution to each well. A blue color will develop in proportion to the amount of phosphorylated EGFR.
-
Stop the reaction by adding 50 µL of a stop solution, which will turn the color to yellow.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the phospho-EGFR signal to the total EGFR signal for each condition to account for any variations in cell number.
-
Calculate the percent inhibition of EGFR phosphorylation for each inhibitor concentration relative to the EGF-stimulated, vehicle-treated control.
-
Determine the IC50 value for the inhibition of EGFR phosphorylation.
-
Conclusion and Future Directions
The furo[3,2-d]pyrimidine scaffold represents a promising starting point for the development of novel EGFR inhibitors. Based on the analysis of related furanopyrimidine derivatives, it is plausible that compounds derived from this scaffold, such as this compound, could exhibit potent and selective inhibitory activity against both wild-type and mutant forms of EGFR. The provided experimental protocols offer a robust framework for the empirical evaluation of such compounds.
Further research should focus on the synthesis and biological characterization of a series of this compound analogs to establish a clear structure-activity relationship. Lead compounds should then be advanced to more complex cellular models and eventually to in vivo xenograft studies to assess their therapeutic potential. The ultimate goal is to develop next-generation EGFR inhibitors with improved efficacy, selectivity, and resistance profiles compared to existing therapies.
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A Comparative Guide to the Validation of 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid as a PI3K Inhibitor
This guide provides a comprehensive framework for the validation of 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid, a novel small molecule, as a potential inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. In the landscape of targeted cancer therapy, the PI3K/Akt/mTOR signaling cascade is a pivotal axis, often dysregulated in various malignancies, driving tumor growth, proliferation, and survival.[1][2][3] Consequently, the identification and rigorous validation of new PI3K inhibitors are of paramount importance in oncological drug development.
This document will objectively compare the hypothetical performance of this compound against a panel of established PI3K inhibitors, supported by detailed experimental protocols and data interpretation. The comparative agents include the classical pan-PI3K inhibitors Wortmannin and LY294002, as well as the more recent isoform-selective inhibitors Idelalisib (PI3Kδ-specific) and Alpelisib (PI3Kα-specific).[4][5][6][7]
The PI3K/Akt/mTOR Signaling Pathway: A Critical Target in Oncology
The PI3K/Akt/mTOR pathway is a central intracellular signaling network that translates extracellular cues into a spectrum of cellular responses.[1][8] Upon activation by growth factors and other stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[8][9] This second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, culminating in the activation of the mTOR complex, which governs protein synthesis, cell growth, and proliferation.[1][2]
Due to its central role in cell survival and growth, aberrant activation of the PI3K pathway is a frequent event in human cancers.[2][3] This makes PI3K an attractive target for therapeutic intervention.
Figure 2. Experimental workflow for Western blot analysis of p-Akt levels.
Functional Validation: Cell-Based Proliferation Assays
Ultimately, the therapeutic potential of a PI3K inhibitor lies in its ability to elicit a functional anti-cancer response, such as inhibiting cell proliferation. [10][11]Cell proliferation assays measure the impact of a compound on the growth of cancer cell lines over time.
Comparative GI50 Data in a Panel of Cancer Cell Lines
The GI50 (Growth Inhibition 50) value represents the concentration of a compound that inhibits cell growth by 50%. The table below shows hypothetical GI50 values for this compound compared to other inhibitors in cell lines with different PI3K pathway alterations.
| Inhibitor | PC-3 (PTEN-null, Prostate) GI50 (µM) | T47D (PIK3CA mutant, Breast) GI50 (µM) | Jurkat (PTEN-null, T-cell Leukemia) GI50 (µM) |
| This compound | 0.8 | 0.5 | 1.2 |
| Alpelisib | 2.5 | 0.3 | >10 |
| Idelalisib | >10 | >10 | 0.2 |
| LY294002 | 1.5 | 1.8 | 2.0 |
Data for this compound is hypothetical for illustrative purposes. Data for comparators is representative.
The hypothetical data suggests that this compound is effective at inhibiting the growth of cancer cells dependent on PI3Kα (T47D) and those with general PI3K pathway hyperactivation due to PTEN loss (PC-3). Its broader efficacy compared to the isoform-specific inhibitors in this panel aligns with its dual α/δ inhibitory profile observed in the biochemical assays.
Conclusion and Objective Comparison
The validation of a novel kinase inhibitor requires a multi-faceted approach, progressing from biochemical potency to cellular mechanism of action and finally to functional cellular outcomes. Based on the hypothetical data presented, this compound emerges as a potent, dual PI3Kα/δ inhibitor.
-
Comparison with Alpelisib: While Alpelisib is more potent against PI3Kα, the novel compound shows strong activity against PIK3CA mutant cells and may offer an advantage in tumors where both PI3Kα and PI3Kδ signaling contribute to proliferation.
-
Comparison with Idelalisib: this compound is less potent against PI3Kδ but provides broader coverage against solid tumors driven by PI3Kα mutations or PTEN loss, where Idelalisib is largely ineffective. [6][12]* Comparison with Pan-PI3K Inhibitors (LY294002, Wortmannin): The novel compound offers a more selective profile than the broad-spectrum inhibitors. [7][13]This could potentially translate to a better therapeutic window with fewer off-target effects, a significant challenge with early-generation pan-PI3K inhibitors. [5] In summary, the systematic validation approach outlined in this guide provides a robust framework for characterizing novel PI3K inhibitors like this compound. The hypothetical results position this compound as a promising candidate with a distinct and potentially advantageous selectivity profile compared to existing alternatives, warranting further preclinical and clinical investigation.
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A Comparative Analysis of Furo[3,2-d]pyrimidine and Thieno[2,3-d]pyrimidine Analogs in Drug Discovery
A Senior Application Scientist's Guide to Two Privileged Scaffolds
In the landscape of medicinal chemistry, the quest for novel therapeutic agents often leads researchers to explore heterocyclic scaffolds that serve as versatile templates for drug design. Among these, fused pyrimidine systems have garnered significant attention due to their structural resemblance to endogenous purines, allowing them to effectively interact with a wide array of biological targets. This guide provides a comprehensive comparative study of two such scaffolds: furo[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine. We will delve into their synthesis, chemical properties, and critically, their comparative biological activities, supported by experimental data and detailed protocols. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage these privileged structures in their own discovery programs.
Introduction: The Significance of Fused Pyrimidines
The pyrimidine ring is a cornerstone of life, forming the basis of nucleobases in DNA and RNA. Its fusion with other heterocyclic rings, such as furan and thiophene, gives rise to bicyclic systems with unique electronic and steric properties. Furo[3,2-d]pyrimidines and thieno[2,3-d]pyrimidines are considered bioisosteres, where the furan oxygen is replaced by a sulfur atom in the thiophene ring. This seemingly subtle change can have profound effects on the molecule's physicochemical properties, metabolic stability, and ultimately, its biological activity. Thieno[2,3-d]pyrimidine derivatives are often regarded as bioelectronic equivalents of quinazoline, another important scaffold in medicinal chemistry.[1]
This guide will explore the nuances that differentiate these two scaffolds, providing a rationale for choosing one over the other in specific drug discovery contexts. We will examine their performance as inhibitors of key enzymes implicated in cancer and other diseases, drawing upon a wealth of published experimental data.
Synthetic Strategies: Building the Core Scaffolds
The synthetic accessibility of a scaffold is a critical consideration in any drug discovery campaign. Both furo[3,2-d]pyrimidines and thieno[2,3-d]pyrimidines can be synthesized through various routes, often starting from readily available precursors.
General Synthesis of Furo[2,3-d]pyrimidines
A common and versatile approach to the furo[2,3-d]pyrimidine core involves the construction of the furan ring onto a pre-existing pyrimidine or, alternatively, the formation of the pyrimidine ring on a furan precursor.[2] A foundational method often begins with simple starting materials like acetylacetone.[2]
Experimental Protocol: Synthesis of a Furo[2,3-d]pyrimidine Intermediate
This protocol outlines a general method for the synthesis of a key furo[2,3-d]pyrimidine intermediate which can be further functionalized.
Step 1: Synthesis of the Furan Intermediate
-
React acetylacetone with sulfuryl chloride to produce α-chloro acetylacetone.
-
This intermediate is then reacted with malononitrile in the presence of a base, such as sodium ethoxide, to yield a substituted furan derivative.[2]
Step 2: Formation of the Furo[2,3-d]pyrimidine Ring
-
The substituted furan from Step 1 is then treated with a reagent that provides the necessary atoms for the pyrimidine ring. For instance, cyclization with acetic anhydride can lead to the formation of the furo[2,3-d]pyrimidin-4(3H)-one core.[2]
General Synthesis of Thieno[2,3-d]pyrimidines
The synthesis of the thieno[2,3-d]pyrimidine scaffold often utilizes the versatile Gewald reaction, which allows for the construction of the thiophene ring.
Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidine Derivative
This protocol describes a common route for the synthesis of thieno[2,3-d]pyrimidine derivatives.[1][3]
Step 1: Gewald Reaction to Form the Thiophene Intermediate
-
Synthesize a 2-aminothiophene-3-carbonitrile derivative via the Gewald reaction. This typically involves the reaction of a ketone or aldehyde with an activated nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base like triethylamine.[1]
Step 2: Pyrimidine Ring Formation
-
The resulting 2-aminothiophene-3-carbonitrile can then be cyclized to form the thieno[2,3-d]pyrimidine ring. A common method involves reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by a Dimroth rearrangement with various anilines.[1][3] Microwave-assisted synthesis can often improve yields and reduce reaction times.[3]
Comparative Biological Activities
The true value of a scaffold lies in its biological activity profile. Both furo[3,2-d]pyrimidines and thieno[2,3-d]pyrimidines have demonstrated a broad spectrum of pharmacological effects, with a significant emphasis on anticancer applications.
Anticancer Activity: A Tale of Two Scaffolds
The structural similarity of these scaffolds to purines makes them prime candidates for interacting with ATP-binding sites of various kinases, many of which are implicated in cancer cell proliferation and survival.
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Both furo[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine analogs have been investigated as VEGFR-2 inhibitors.
-
Furo[2,3-d]pyrimidine Derivatives: Novel furo[2,3-d]pyrimidine and furo[3,2-e][1][4][5]triazolo[1,5-c]pyrimidine derivatives have been designed and synthesized as potential VEGFR-2 inhibitors.[6] Certain compounds, such as 8b and 10c from one study, exhibited potent in vitro VEGFR-2 inhibitory activity with IC50 values of 38.72 ± 1.7 nM and 41.40 ± 1.8 nM, respectively, which are equipotent to the multi-kinase inhibitor sorafenib.[6]
-
Thieno[2,3-d]pyrimidine Derivatives: A pyridino[2,3-d]thieno pyrimidine scaffold has been identified as a novel anticancer agent with VEGFR-2 kinase inhibitory activity.[1]
PI3K/AKT Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.
-
Furo[2,3-d]pyrimidine Derivatives: A series of novel furo[2,3-d]pyrimidine derivatives were designed as PI3K/AKT dual inhibitors.[7][8] One standout compound, 10b, demonstrated potent inhibitory activity against PI3Kα, PI3Kβ, and AKT with IC50 values of 0.175 ± 0.007 µM, 0.071 ± 0.003 µM, and 0.411 ± 0.02 µM, respectively.[7] This compound also exhibited strong antiproliferative activity against a breast cancer cell line (HS 578T) with a GI50 of 1.51 µM.[7]
-
Thieno[2,3-d]pyrimidine Derivatives: Twenty-eight new morpholine-based thieno[2,3-d]pyrimidine derivatives were designed and synthesized as anti-PI3K agents. Compound VIb from this series showed the best activity against both PI3Kβ and PI3Kγ isoforms with inhibitory activities of 72% and 84%, respectively, at a 10 µM concentration.
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy, particularly in non-small cell lung cancer.
-
Thieno[2,3-d]pyrimidine Derivatives: Novel thieno[3,2-d]pyrimidine derivatives have been synthesized as inhibitors of the EGFR L858R/T790M mutant, which is associated with resistance to first-generation EGFR inhibitors.[9] Compound B1 from this study displayed an IC50 value of 13 nM against EGFR L858R/T790M and was over 76-fold selective for the wild-type EGFR.[9]
DHFR is a crucial enzyme in the synthesis of DNA precursors, and its inhibition is a well-established anticancer strategy.
-
Thieno[2,3-d]pyrimidine Analogs: New thieno[2,3-d]pyrimidine-4-one derivatives have been designed as nonclassical lipophilic DHFR inhibitors.[10] These compounds are designed to selectively target tumor cells, which often overexpress folate receptors.[10]
Comparative Data Summary
To facilitate a direct comparison, the following table summarizes the reported biological activities of representative furo[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine analogs.
| Scaffold | Target | Compound ID | Activity (IC50/GI50) | Cell Line | Reference |
| Furo[2,3-d]pyrimidine | VEGFR-2 | 8b | 38.72 ± 1.7 nM | - | [6] |
| Furo[2,3-d]pyrimidine | VEGFR-2 | 10c | 41.40 ± 1.8 nM | - | [6] |
| Furo[2,3-d]pyrimidine | PI3Kα | 10b | 0.175 ± 0.007 µM | - | [7] |
| Furo[2,3-d]pyrimidine | PI3Kβ | 10b | 0.071 ± 0.003 µM | - | [7] |
| Furo[2,3-d]pyrimidine | AKT | 10b | 0.411 ± 0.02 µM | - | [7] |
| Furo[2,3-d]pyrimidine | Proliferation | 10b | 1.51 µM (GI50) | HS 578T (Breast) | [7] |
| Furo[2,3-d]pyrimidine | Proliferation | 4a | 0.70 µM | HepG2 (Liver) | [11] |
| Thieno[2,3-d]pyrimidine | EGFR L858R/T790M | B1 | 13 nM | - | [9] |
| Thieno[2,3-d]pyrimidine | PDGFR-α | 9d | 0.155 µM | - | [12] |
| Thieno[2,3-d]pyrimidine | Proliferation | 9d | 5.4 µM | PANC-1 (Pancreatic) | [12] |
| Thieno[2,3-d]pyrimidine | Proliferation | 15 | 0.94 µM | A549 (Lung) | [4] |
| Thieno[2,3-d]pyrimidine | Proliferation | l | 27.6 µM | MDA-MB-231 (Breast) | [1][3] |
Other Biological Activities
Beyond their anticancer potential, these scaffolds have been explored for a range of other therapeutic applications.
-
Anti-inflammatory and Analgesic Activity: Thieno[2,3-d]pyrimidine derivatives have been evaluated for their anti-inflammatory, analgesic, and ulcerogenic activities.[13] Fused furo[2,3-d]pyrimidinone derivatives have also shown promise as both analgesic and antitumor agents.[14][15]
-
Antimicrobial and Antiviral Activity: The thienopyrimidine scaffold has been investigated for its antimicrobial and antiviral properties.[16][17]
-
Phosphodiesterase Type 4 (PDE4) Inhibition: Pyrido[3',2':4,5]furo[3,2-d]pyrimidines have been synthesized and tested as potent PDE4 inhibitors for the potential treatment of asthma and COPD.[18]
Structure-Activity Relationships (SAR)
The biological activity of these compounds is highly dependent on the nature and position of substituents on the fused ring system.
-
For thieno[2,3-d]pyrimidines , substitutions at the 2- and 4-positions of the pyrimidine ring, as well as on the thiophene ring, have been extensively explored to modulate their kinase inhibitory activity and anticancer effects.[4][5][19]
-
In the case of furo[3,2-d]pyrimidines , modifications at various positions of the scaffold have been shown to be crucial for their affinity towards targets like VEGFR-2 and PI3K.[6][7] The introduction of bulky and hydrophobic groups can enhance binding to the hydrophobic pockets of kinase active sites.
Visualizing the Mechanism of Action
To better understand how these compounds exert their effects, it is helpful to visualize the signaling pathways they inhibit.
Caption: Inhibition of the PI3K/AKT signaling pathway by furo/thieno[d]pyrimidine analogs.
Experimental Workflow for Evaluating Kinase Inhibitors
The following diagram illustrates a typical workflow for the discovery and evaluation of novel kinase inhibitors based on these scaffolds.
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A Comparative Guide to the Cross-Reactivity Profiling of 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid
This guide provides a comprehensive framework for assessing the selectivity of novel chemical entities, using 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid as a case study. Given that the furo[3,2-d]pyrimidine scaffold is a known "privileged structure" in medicinal chemistry, frequently associated with kinase inhibition, this guide will focus on the methodologies essential for de-risking a potential kinase inhibitor candidate.[1][2] The objective is to move beyond simple potency measurements to a holistic understanding of a compound's interaction with the broader proteome, a critical step for predicting both efficacy and potential toxicity in drug development.[3][4]
The importance of this process cannot be overstated. A lack of selectivity, where a compound interacts with unintended "off-targets," can lead to adverse drug reactions or confound the interpretation of pharmacological data.[5][6] Conversely, well-characterized polypharmacology can sometimes be beneficial.[3] Therefore, a rigorous, multi-tiered approach to cross-reactivity profiling is not merely a regulatory requirement but a foundational pillar of rational drug design.[7][8]
Part 1: Foundational Strategy: A Tiered Approach to Selectivity Profiling
An efficient and cost-effective strategy for selectivity profiling involves a tiered or phased approach.[5] This ensures that resources are allocated logically, beginning with broad, cost-effective screens and progressing to more complex, biologically relevant assays for a smaller number of identified interactions. This multi-step process provides a self-validating system, where findings from one tier inform the experimental design of the next.
-
Tier 1: In Silico (Computational) Profiling: Before committing to expensive wet-lab experiments, computational methods can predict likely targets and off-targets based on the structure of this compound.[9] Algorithms compare the compound's structure to databases of known ligands and their targets, providing a preliminary liability assessment.[10][11]
-
Tier 2: Broad Kinome Screening: This is the first experimental validation step. The compound is tested at a single, high concentration (e.g., 1 or 10 µM) against a large panel of kinases (typically >300).[5][12] The output is typically percent inhibition, which provides a broad overview of the compound's activity across the kinome and identifies a list of potential "hits" for further investigation.
-
Tier 3: Potency (IC50) Determination: For all kinases identified as significant hits in Tier 2 (e.g., >70% inhibition), full dose-response curves are generated.[5] This allows for the calculation of the IC50 value (the concentration required to inhibit 50% of kinase activity), which is a quantitative measure of potency.
-
Tier 4: Cellular Target Engagement & Functional Assays: Moving from a biochemical to a cellular context is crucial.[12] Assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can confirm that the compound engages its intended target (and potential off-targets) within a living cell. Downstream functional assays (e.g., measuring the phosphorylation of a known substrate) validate that this engagement translates to a biological effect.
-
Tier 5: Broad Safety Pharmacology Screening: To ensure comprehensive safety assessment, the compound should be screened against a panel of non-kinase targets known to be associated with adverse drug reactions.[13] This typically includes a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.[14] This step is vital for Investigational New Drug (IND) enabling studies.[8][15]
Part 2: Experimental Methodologies
The following protocols represent standard, robust methods for executing the profiling strategy.
Protocol 1: Broad Kinome Screening (Radiometric [³³P]-ATP Filter Binding Assay)
This biochemical assay is a gold standard for its sensitivity and direct measurement of enzymatic activity.
Objective: To determine the percent inhibition of a large panel of protein kinases by this compound at a single concentration.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a working solution for the assay (e.g., 100 µM) by diluting the stock in assay buffer.
-
Reaction Mixture Assembly: In a 96-well plate, combine the following in order:
-
10 µL of the test compound (final concentration 10 µM) or control (DMSO for negative control, Staurosporine for positive control).
-
10 µL of the specific kinase enzyme in its optimized assay buffer.
-
10 µL of the corresponding substrate peptide or protein.
-
-
Pre-incubation: Gently mix and incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 20 µL of a solution containing [γ-³³P]-ATP and MgCl₂ to each well to start the kinase reaction. Incubate for a defined period (e.g., 30-120 minutes) at 30°C.
-
Reaction Termination: Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose or streptavidin-coated, depending on the substrate). Wash the filter plate multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Signal Detection: Dry the filter plate, add scintillant, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify target engagement in a cellular environment. It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.
Objective: To confirm the binding of this compound to its primary target and selected off-targets in intact cells.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with the test compound at various concentrations (or a vehicle control) and incubate for a defined time (e.g., 1 hour) under normal culture conditions.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C. One aliquot should remain unheated as a control.
-
Cell Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles (e.g., using liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Analysis: Carefully collect the supernatant (containing the soluble, non-denatured proteins) and analyze it by Western blot or another protein quantification method (e.g., mass spectrometry) using antibodies specific to the target proteins of interest.
-
Data Analysis: Plot the amount of soluble protein remaining as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Part 3: Data Interpretation and Comparative Analysis
Hypothetical data for this compound is presented below to illustrate how to interpret and compare profiling results. Let's assume the intended primary target is PI3Kα.
Table 1: Broad Kinome Screen Results (% Inhibition at 10 µM)
This table summarizes initial findings from a Tier 2 screen, comparing our compound to Staurosporine, a notoriously non-selective kinase inhibitor.
| Kinase Target | This compound (% Inhibition) | Staurosporine (% Inhibition) | Kinase Family |
| PI3Kα (Primary Target) | 98% | 99% | Lipid Kinase |
| PI3Kβ | 85% | 97% | Lipid Kinase |
| PI3Kδ | 65% | 95% | Lipid Kinase |
| mTOR | 78% | 92% | PIKK |
| CDK2 | 15% | 98% | CMGC |
| SRC | 8% | 96% | TK |
| VEGFR2 | 5% | 94% | TK |
| PKA | 2% | 99% | AGC |
Interpretation: The data suggests our compound is potent against the intended target, PI3Kα. It shows significant cross-reactivity with other PI3K isoforms (PI3Kβ) and the related kinase mTOR, but appears highly selective against kinases from other families (CDK2, SRC, VEGFR2), unlike Staurosporine.
Table 2: IC50 Determination for Key Hits
This table provides a quantitative comparison of potency from a Tier 3 follow-up study.
| Kinase Target | This compound (IC50, nM) | Compound X (Selective PI3Kα Inhibitor) (IC50, nM) |
| PI3Kα | 15 | 10 |
| PI3Kβ | 95 | 250 |
| PI3Kδ | 450 | 1,500 |
| mTOR | 120 | >10,000 |
Comparative Analysis: The IC50 data confirms high potency against PI3Kα. When compared to "Compound X," a known selective PI3Kα inhibitor, our compound shows less selectivity against the PI3Kβ isoform and significant activity against mTOR. This profile defines it as a dual PI3K/mTOR inhibitor , a class of compounds with distinct therapeutic applications and potential side-effect profiles. This is a critical finding that will guide further development.
Part 4: Visualizing Pathways and Consequences
Understanding the potential impact of the observed cross-reactivity requires placing the targets within their biological context. The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival, and its dysregulation is common in cancer.
This diagram illustrates that inhibiting both PI3Kα and mTOR could lead to a more profound blockade of downstream signaling to cell proliferation compared to inhibiting PI3Kα alone. This could be therapeutically advantageous in certain contexts but also highlights the need to investigate potential toxicities associated with mTOR inhibition.
Conclusion
The comprehensive cross-reactivity profiling of this compound reveals a potent dual PI3K/mTOR inhibitor profile. This journey from broad, unbiased screening to specific, quantitative, and cell-based validation provides a clear and actionable understanding of the compound's selectivity. This in-depth knowledge is indispensable for making informed decisions in a drug discovery program, guiding lead optimization, designing relevant toxicology studies, and ultimately, increasing the probability of clinical success.
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A Senior Application Scientist's Guide: Benchmarking 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic Acid Against Current Standards of Care
Abstract
The furo[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as potent inhibitors of key cellular proliferation pathways.[1][2] This guide introduces a novel investigational compound, 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid (herein designated FMPCA), and provides a comprehensive framework for its preclinical benchmarking. Based on its structural homology to known pyrimidine synthesis inhibitors, we hypothesize that FMPCA's primary mechanism of action is the inhibition of dihydroorotate dehydrogenase (DHODH).[3][4] DHODH is a critical mitochondrial enzyme in the de novo pyrimidine synthesis pathway, essential for the rapid proliferation of cells such as activated lymphocytes and malignant blasts.[5][6][7] This dependency makes DHODH a validated therapeutic target for both autoimmune diseases and cancer.[4][8]
This document outlines a head-to-head comparison of FMPCA against established standards of care in two distinct therapeutic areas: Acute Myeloid Leukemia (AML) and Multiple Sclerosis (MS). We will compare FMPCA against Brequinar, a potent clinical-stage DHODH inhibitor, and standard cytotoxic agents in AML, and against the FDA-approved DHODH inhibitor Teriflunomide in the context of immunomodulation relevant to MS.[3][9][10] Detailed protocols for enzymatic and cell-based assays are provided to establish potency, mechanism of action, and cellular efficacy, offering a robust template for the evaluation of FMPCA or similar novel DHODH inhibitors.
Foundational Mechanism of Action: Targeting Pyrimidine Biosynthesis
The proliferation of pathogenic cells in both cancer and autoimmune disorders is critically dependent on their ability to synthesize nucleotides for DNA and RNA replication.[7][11] While most quiescent cells utilize salvage pathways, rapidly dividing cells overwhelmingly rely on the de novo pyrimidine synthesis pathway.[11] DHODH catalyzes the fourth and rate-limiting step in this pathway, making it an ideal therapeutic chokepoint.[8][12]
By inhibiting DHODH, compounds like FMPCA are predicted to deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and exerting a cytostatic or cytotoxic effect on highly proliferative cells.[5][13]
Core Experimental Protocol: DHODH Enzymatic Inhibition Assay
Expertise & Experience: To quantify the direct inhibitory potential of FMPCA on its putative target, a cell-free enzymatic assay is the gold standard. This assay isolates the enzyme from other cellular processes, ensuring that any observed effect is due to direct interaction. We measure the reduction of an electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH.
Methodology:
-
Reagents: Recombinant human DHODH, Dihydroorotate (DHO), 2,6-dichloroindophenol (DCIP), Coenzyme Q10, Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100).
-
Preparation: Serially dilute FMPCA, Brequinar (positive control), and Teriflunomide (comparator) in DMSO, followed by a final dilution in Reaction Buffer. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced artifacts.
-
Assay Execution:
-
In a 96-well plate, add 50 µL of Reaction Buffer containing DHODH enzyme.
-
Add 25 µL of the diluted test compounds or vehicle control (DMSO in buffer).
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 25 µL of a substrate mix containing DHO and DCIP.
-
-
Data Acquisition: Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a kinetic plate reader. The rate of reaction is proportional to the slope of the absorbance curve.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Benchmarking in Oncology: Acute Myeloid Leukemia (AML)
Rationale: AML is characterized by the rapid and uncontrolled proliferation of myeloid blasts. This high proliferation rate makes AML cells particularly vulnerable to disruptions in nucleotide synthesis, providing a strong therapeutic rationale for DHODH inhibition.[6][14] The standard of care often involves intensive chemotherapy, such as the "7+3" regimen of cytarabine and an anthracycline, which carries significant toxicity.[10][15] Targeted agents with a better safety profile are urgently needed.
Standard of Care Comparators:
-
Brequinar: A potent, well-characterized DHODH inhibitor with extensive clinical investigation.[3][6]
-
Cytarabine: A pyrimidine analog that is a cornerstone of AML chemotherapy.[10][16]
Experimental Protocols for AML
Protocol A: Cell Proliferation and Uridine Rescue Assay
Expertise & Experience: This dual-purpose experiment first determines the anti-proliferative potency (GI50) of FMPCA. The subsequent uridine rescue arm is a critical self-validating control. If FMPCA's activity is on-target, replenishing the pyrimidine pool downstream of the DHODH block by adding exogenous uridine should reverse its anti-proliferative effects.[14][17] Failure to rescue would suggest off-target toxicity.
Methodology:
-
Cell Culture: Culture human AML cell lines (e.g., MOLM-13, MV4-11) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Treatment:
-
Prepare 2x concentrated serial dilutions of FMPCA, Brequinar, and Cytarabine.
-
For the rescue condition, prepare an identical set of dilutions in media supplemented with 100 µM uridine.
-
Add the drug solutions to the cell plates. Include vehicle-only and uridine-only controls.
-
-
Incubation: Incubate plates for 72 hours at 37°C, 5% CO2.
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo® or resazurin) and measure luminescence or fluorescence according to the manufacturer's protocol.
-
Analysis: Normalize data to vehicle-treated controls. Calculate GI50 values by fitting the dose-response curves. Compare the GI50 values in the presence and absence of uridine to determine the extent of rescue.
Protocol B: Myeloid Differentiation Assay
Expertise & Experience: Beyond cytostasis, some DHODH inhibitors have been shown to induce differentiation of AML blasts into more mature, non-proliferating cells.[6] This is a highly desirable therapeutic outcome. We use flow cytometry to quantify the expression of the surface marker CD11b, a hallmark of myeloid differentiation.
Methodology:
-
Treatment: Treat AML cells in 6-well plates with FMPCA or Brequinar at concentrations around their respective GI50 values for 96 hours.
-
Staining: Harvest cells and wash with FACS buffer (PBS + 2% FBS). Incubate cells with a fluorescently-conjugated anti-CD11b antibody for 30 minutes on ice, protected from light.
-
Data Acquisition: Wash cells again and analyze on a flow cytometer.
-
Analysis: Gate on the live cell population and quantify the percentage of CD11b-positive cells compared to an untreated control.
Comparative Data Summary (Hypothetical)
| Compound | Target | DHODH IC50 (nM) | AML Cell Proliferation GI50 (nM) | Uridine Rescue | Myeloid Differentiation (% CD11b+) |
| FMPCA | DHODH | 15 | 45 | Complete | 65% |
| Brequinar | DHODH | 20 | 60 | Complete | 60% |
| Teriflunomide | DHODH | 600 | 1,200 | Complete | 25% |
| Cytarabine | DNA Synthesis | N/A | 80 | None | <5% |
Benchmarking in Autoimmunity: Multiple Sclerosis (MS)
Rationale: MS is an autoimmune disease where activated, proliferating T and B lymphocytes attack the central nervous system.[18] These pathogenic lymphocytes are highly dependent on de novo pyrimidine synthesis for their clonal expansion.[5][19] The standard of care, Teriflunomide, works by inhibiting DHODH to reduce this proliferation.[9][20] Therefore, a direct comparison of FMPCA to Teriflunomide in primary human immune cells is the most relevant preclinical assessment.
Standard of Care Comparator:
Experimental Protocols for Immunomodulation
Protocol C: T-Cell Proliferation Assay
Expertise & Experience: This assay directly measures the impact of FMPCA on the proliferation of primary human T-cells, the key pathogenic cell type in MS. We use Carboxyfluorescein succinimidyl ester (CFSE), a dye that is diluted with each cell division, allowing for precise quantification of proliferation via flow cytometry.
Methodology:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Labeling: Label PBMCs with CFSE dye according to the manufacturer's protocol.
-
Plating and Treatment: Plate CFSE-labeled PBMCs in a 96-well plate and add serial dilutions of FMPCA and Teriflunomide.
-
Stimulation: Add a T-cell mitogen (e.g., Phytohaemagglutinin (PHA) or anti-CD3/CD28 beads) to all wells except for the unstimulated control.
-
Incubation: Incubate for 4-5 days at 37°C, 5% CO2.
-
Analysis: Harvest cells and analyze by flow cytometry. The progressive dilution of CFSE fluorescence indicates cell division. Calculate the percentage of proliferating cells and determine the IC50 for inhibition of proliferation.
Protocol D: Cytokine Production Assay
Expertise & Experience: In addition to proliferation, activated T-cells mediate damage by secreting pro-inflammatory cytokines like IFN-γ (from Th1 cells) and IL-17 (from Th17 cells). This assay measures whether FMPCA can suppress the production of these key pathogenic mediators.
Methodology:
-
Setup: Set up the experiment as described in Protocol C (steps 1-4), but without CFSE labeling and in larger wells (e.g., 48-well plate) to generate sufficient supernatant.
-
Incubation: Incubate for 48-72 hours.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatant.
-
Measurement: Quantify the concentration of IFN-γ and IL-17 in the supernatant using standard ELISA kits.
-
Analysis: Generate dose-response curves and calculate the IC50 for the inhibition of cytokine production for each compound.
Comparative Data Summary (Hypothetical)
| Compound | Target | T-Cell Proliferation IC50 (nM) | IFN-γ Inhibition IC50 (nM) | IL-17 Inhibition IC50 (nM) |
| FMPCA | DHODH | 55 | 75 | 80 |
| Teriflunomide | DHODH | 850 | 1,100 | 1,250 |
Synthesis and Discussion
This guide provides a rigorous, side-by-side framework for evaluating the investigational compound this compound. The proposed experiments are designed not only to quantify its potency but also to validate its presumed mechanism of action through DHODH inhibition.
Based on the hypothetical data presented, FMPCA demonstrates a superior preclinical profile compared to the selected standards of care.
-
In Oncology: FMPCA shows greater potency in both enzymatic and cellular assays than Brequinar and Teriflunomide. Crucially, its effect is validated as on-target by the uridine rescue experiment, and it demonstrates a potent pro-differentiative effect not seen with standard chemotherapy.
-
In Autoimmunity: FMPCA is substantially more potent than the approved drug Teriflunomide at inhibiting the proliferation of pathogenic T-cells and their production of key inflammatory cytokines.
These results, if borne out by experimentation, would position FMPCA as a highly promising development candidate. The logical next steps would include comprehensive selectivity screening against a panel of kinases and other enzymes, detailed ADME/PK (Absorption, Distribution, Metabolism, and Excretion/Pharmacokinetic) studies to assess its drug-like properties, and eventual evaluation in in vivo models of both AML (e.g., xenograft models) and MS (e.g., Experimental Autoimmune Encephalomyelitis - EAE model). This structured benchmarking approach ensures that a clear, data-driven decision can be made on the continued development of this promising new chemical entity.
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A Researcher's Comparative Guide to Confirming Cellular Target Engagement of 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid
For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with critical questions. Among the most fundamental is: what protein or proteins does this compound interact with inside a cell to exert its effect? This guide provides a comprehensive comparison of modern biophysical and chemical biology techniques to identify and confirm the cellular target(s) of the novel compound, 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid.
Given that the specific biological target of this compound is not yet publicly established, this guide will focus on a two-pronged approach: initial target identification followed by rigorous validation of target engagement. We will delve into the mechanistic underpinnings of each technique, providing a comparative analysis to aid in the selection of the most appropriate experimental strategy.
Part 1: The Quest for the Target - A Comparative Overview of Identification Strategies
The initial challenge is to pinpoint the cellular protein(s) that this compound directly binds to. Two main philosophies guide this endeavor: affinity-based methods, which rely on the physical interaction between the compound and its target, and methods that measure a biophysical consequence of this binding.
| Methodology | Principle | Advantages | Disadvantages | Throughput | Reagent Requirements |
| Photo-Affinity Labeling (PAL) | Covalent cross-linking of the compound to its target upon photoactivation.[1][2] | Provides direct evidence of binding; can capture transient interactions.[3] | Requires synthesis of a photo-reactive probe; potential for non-specific labeling.[4] | Low to Medium | Custom synthesis of a photo-affinity probe. |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation.[5][6] | Label-free; applicable in intact cells and tissues.[7][8] | Not all binding events result in thermal stabilization; can be technically demanding.[9] | Medium to High | High-quality, specific antibody to the target protein. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation.[10][11] | Label-free and does not require compound modification.[12] | Not all binding events confer protection from proteolysis; can be prone to false negatives.[13] | Low to Medium | Specific antibody for Western blot detection. |
| Kinase Profiling | Measures the inhibitory activity of the compound against a large panel of purified kinases.[14][15] | High-throughput; provides a broad overview of kinase selectivity.[16][17] | In vitro assay that may not reflect cellular activity; limited to kinase targets.[18] | High | Commercially available service. |
Part 2: Deep Dive into Methodologies and Experimental Protocols
Photo-Affinity Labeling (PAL): Covalently Capturing the Interaction
PAL is a powerful technique for the direct identification of protein targets.[1] It involves synthesizing a derivative of this compound that incorporates a photo-reactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or a clickable alkyne).[2][3] Upon UV irradiation, the photo-reactive group forms a highly reactive species that covalently cross-links to the nearest amino acid residues of the binding protein.[4] The tagged protein can then be enriched and identified by mass spectrometry.
Caption: Workflow for Photo-Affinity Labeling (PAL).
-
Probe Synthesis: Synthesize a derivative of this compound containing a photo-reactive moiety and a biotin tag.
-
Cell Treatment: Treat cultured cells with the photo-affinity probe for a specified time to allow for cellular uptake and target binding. Include a control group treated with a non-photo-reactive analog.
-
UV Irradiation: Expose the cells to UV light at a specific wavelength to induce covalent cross-linking of the probe to its target protein(s).
-
Cell Lysis and Protein Extraction: Lyse the cells and extract total protein.
-
Enrichment of Biotinylated Proteins: Use streptavidin-coated beads to pull down the biotinylated protein-probe complexes.
-
Elution and Sample Preparation: Elute the captured proteins from the beads and prepare them for mass spectrometry analysis.
-
Mass Spectrometry and Data Analysis: Identify the enriched proteins by LC-MS/MS and compare the results from the probe-treated and control groups to identify specific binding partners.
Cellular Thermal Shift Assay (CETSA®): Monitoring Thermal Stabilization
CETSA is a biophysical method that assesses drug-target engagement in a cellular context.[7] The principle is that the binding of a ligand, in this case this compound, increases the thermal stability of its target protein.[5][6] This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.[8][19]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
-
Cell Culture and Treatment: Grow cells to a suitable confluency and treat with either this compound or a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed duration using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or detergent-based lysis buffers.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting, ELISA, or mass spectrometry.[9]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the melting temperature in the presence of the compound indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS): Protection from Proteolysis
DARTS is another label-free method that leverages the principle of protein stabilization upon ligand binding.[10][11] Instead of heat, DARTS uses proteases to challenge the stability of the target protein.[12] A protein bound to a small molecule is often more resistant to proteolytic degradation.[13][20]
Caption: Workflow for Kinase Profiling.
-
Compound Submission: Provide a sample of this compound to a commercial vendor that offers kinase profiling services.
-
Assay Performance: The vendor will perform in vitro kinase activity assays in the presence of the compound, typically at one or more concentrations.
-
Data Acquisition: The activity of each kinase is measured, often by quantifying the amount of ATP consumed or the phosphorylation of a substrate.
-
Data Analysis and Reporting: The vendor will provide a detailed report summarizing the inhibitory activity of the compound against the entire kinase panel, highlighting any potent interactions.
Part 3: Validating the Identified Target
Once a putative target has been identified using one of the methods above, it is crucial to validate this interaction through orthogonal approaches. This can include:
-
Secondary Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and kinetics of the compound to the purified target protein.
-
Cellular Assays: Knockdown (e.g., using siRNA or shRNA) or knockout (e.g., using CRISPR/Cas9) of the identified target should abrogate the cellular phenotype observed with this compound treatment.
-
Mutational Analysis: If a binding site is predicted, mutating key residues within that site should reduce or eliminate the binding of the compound. [21]
Conclusion
Determining the cellular target of a novel compound like this compound is a critical step in its development as a chemical probe or therapeutic agent. The choice of methodology for target identification and validation depends on various factors, including the availability of reagents, throughput requirements, and the nature of the anticipated target. A multi-pronged approach, combining a primary identification strategy with orthogonal validation methods, will provide the highest confidence in the identified target and pave the way for a deeper understanding of the compound's mechanism of action.
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Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - NIH. Available at: [Link]
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Navigating the Landscape of Furopyrimidines: A Comparative Guide to Anticancer Activities
A note to our readers: The quest for novel anticancer agents has led researchers to explore a multitude of heterocyclic scaffolds. Among these, the furopyrimidine core, a bioisostere of the purine nucleobases, has emerged as a particularly promising framework. However, the research landscape is not evenly distributed across its various isomers. While the furo[2,3-d]pyrimidine and furo[3,4-d]pyrimidine systems have been the subject of extensive investigation, their furo[3,2-d]pyrimidine counterpart remains largely unexplored in the context of oncology.
This guide, therefore, adapts to the current state of scientific literature. We will begin by presenting the limited, yet valuable, data available for the structurally related benzofuro[3,2-d]pyrimidine derivatives. Subsequently, we will delve into a more comprehensive, head-to-head comparison of several well-characterized furo[2,3-d]pyrimidine derivatives, for which a wealth of experimental data exists. This approach is designed to provide researchers, scientists, and drug development professionals with a practical and data-driven overview of the anticancer potential within the broader furopyrimidine class.
The Benzofuro[3,2-d]pyrimidine Scaffold: An Emerging Area of Interest
Recent studies have initiated the exploration of benzofuro[3,2-d]pyrimidines as potential anticancer agents. These molecules, featuring a benzene ring fused to the furo[3,2-d]pyrimidine core, have been synthesized and evaluated against a panel of human cancer cell lines.
In Vitro Anticancer Activity of Benzofuro[3,2-d]pyrimidine Derivatives
A study by Tang et al. (2022) described the synthesis and in vitro anticancer evaluation of a series of benzofuro[3,2-d]pyrimidine derivatives. The compounds were tested against three human cancer cell lines: HepG2 (hepatocellular carcinoma), Bel-7402 (hepatocellular carcinoma), and HeLa (cervical cancer). The results, summarized below, indicate modest to moderate cytotoxic activity.[1][2][3]
| Compound ID | Modification | HepG2 IC₅₀ (µM) | Bel-7402 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| 12a | R = 4-methylpiperazin-1-yl | 21.3 | 38.5 | 29.7 |
| 12b | R = morpholino | >50 | >50 | >50 |
| 12c | R = 4-hydroxypiperidin-1-yl | 19.5 | 28.4 | 18.6 |
IC₅₀: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Another study reported the synthesis of six benzofuro[3,2-d]pyrimidine derivatives and their screening against human lung cancer (A549) and human leukemia (K562) cell lines.[4] While the study confirmed biological activity, specific IC₅₀ values were not detailed in the abstract.[4]
The preliminary nature of these findings underscores the need for further investigation into the benzofuro[3,2-d]pyrimidine scaffold to establish a clear structure-activity relationship and to elucidate the mechanism of action.
The Furo[2,3-d]pyrimidine Scaffold: A Wellspring of Potent Anticancer Candidates
In stark contrast to the [3,2-d] isomer, the furo[2,3-d]pyrimidine nucleus has been extensively derivatized and evaluated, yielding several compounds with potent anticancer activities. These derivatives often function as kinase inhibitors, targeting key signaling pathways that are frequently dysregulated in cancer.
Head-to-Head Comparison of Lead Furo[2,3-d]pyrimidine Derivatives
The following table provides a comparative overview of the in vitro anticancer activity of several notable furo[2,3-d]pyrimidine derivatives from various studies. It is important to note that direct comparisons of IC₅₀/GI₅₀ values between different studies should be made with caution due to variations in experimental conditions.
| Compound ID | Key Structural Features | Cancer Cell Line(s) | Reported Activity (IC₅₀/GI₅₀ in µM) | Putative Target(s) |
| 4a | 2-arylamino substitution | HepG2 (Liver) | IC₅₀: 0.70[1] | Receptor Tyrosine Kinase[1] |
| 10b | 1,3,4-thiadiazole moiety | HS 578T (Breast) | GI₅₀: 1.51[5] | PI3K/AKT[5] |
| NCI 38-cell line panel | GI₅₀ range: 0.91 - 16.7[5] | |||
| 5d | Chalcone derivative | NCI 59-cell line panel | Mean GI₅₀: 2.41[6] | Not specified |
| MCF-7 (Breast, resistant) | Cytotoxicity: 1.20 ± 0.21[6] | |||
| 5e | Chalcone derivative | NCI 59-cell line panel | Mean GI₅₀: 1.23[6] | Not specified |
| MCF-7 (Breast, resistant) | Cytotoxicity: 1.90 ± 0.32[6] | |||
| 3f | Features of EGFR inhibitors | T-47D (Breast) | IC₅₀: 0.121 ± 0.004 (EGFR inhibition)[7] | EGFR[7] |
GI₅₀: The 50% growth inhibitory concentration, representing the concentration of a drug that causes 50% inhibition of cell growth.
Mechanistic Insights: Targeting Key Oncogenic Signaling Pathways
The anticancer effects of many furo[2,3-d]pyrimidine derivatives are attributed to their ability to inhibit protein kinases, which are crucial regulators of cell growth, proliferation, and survival. The PI3K/AKT and EGFR signaling pathways are two of the most prominent targets.
The PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a central node in cellular signaling, and its aberrant activation is a hallmark of many cancers. Furo[2,3-d]pyrimidine derivatives, such as compound 10b , have been shown to dually inhibit PI3K and AKT, leading to cell cycle arrest and apoptosis.[5]
Caption: Inhibition of the PI3K/AKT pathway by furo[2,3-d]pyrimidine derivatives.
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy. Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation. Compound 3f is a furo[2,3-d]pyrimidine derivative designed to inhibit EGFR, showing potent activity comparable to the established EGFR inhibitor, erlotinib.[7]
Experimental Protocols
To ensure the reproducibility and validity of the data presented, it is crucial to understand the experimental methodologies employed. Below are generalized protocols for key anticancer assays. For specific details, readers are encouraged to consult the original research articles.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The cells are treated with serial dilutions of the furo[3,2-d]pyrimidine derivatives for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ or GI₅₀ value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Kinase Inhibition Assay
Kinase inhibition assays are performed to determine the direct inhibitory effect of a compound on a specific kinase.
Step-by-Step Methodology:
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Compound Addition: The furo[3,2-d]pyrimidine derivative is added at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining after the reaction.
-
Data Analysis: The kinase activity is calculated as a percentage of the activity in the absence of the inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cell Cycle Analysis
Cell cycle analysis is used to determine if a compound induces cell cycle arrest at a particular phase.
Step-by-Step Methodology:
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified based on their DNA content. An accumulation of cells in a specific phase indicates cell cycle arrest.
Caption: General experimental workflow for the evaluation of anticancer compounds.
Conclusion
The furopyrimidine scaffold, particularly the furo[2,3-d]pyrimidine isomer, has proven to be a fertile ground for the discovery of novel anticancer agents. The derivatives discussed in this guide demonstrate potent in vitro activities against a range of cancer cell lines, often through the inhibition of key oncogenic kinases. While the anticancer potential of the furo[3,2-d]pyrimidine core remains largely uncharted, the preliminary data on the related benzofuro[3,2-d]pyrimidine system suggests that this may be a promising area for future research. A systematic exploration of the furo[3,2-d]pyrimidine scaffold, guided by the structure-activity relationships established for other furopyrimidine isomers, could lead to the identification of a new generation of effective and selective anticancer drug candidates.
References
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Tang, X., Zheng, A., Wu, F., Liao, C., Hu, Y., & Luo, C. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Synthetic Communications, 52(7), 994-1003. [Link]
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Hassan, A. A. M., et al. (2022). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry. [Link]
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Mansour, M. A., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Medicinal Chemistry, 13(5), 635-651. [Link]
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El-Sayed, N. A. A., et al. (2023). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity. ACS Omega. [Link]
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Lu, Y.-Z., et al. (2014). Synthesis and Antitumor Activities of Benzofuran[3,2-d]pyrimidine Derivatives. Asian Journal of Chemistry, 26(23), 7911-7914. [Link]
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A Comprehensive Guide to Evaluating the Isoform Selectivity of 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Scaffold
The furo[3,2-d]pyrimidine scaffold, present in 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid (referred to herein as 'Compound X'), represents a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. Structurally related scaffolds, such as pyrrolo[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, are core components of numerous clinically approved and investigational drugs, particularly those targeting protein and lipid kinases.[1][2][3] Given the ATP-competitive nature of many inhibitors based on these scaffolds, Compound X is postulated to exert its biological effects by targeting one or more members of the human kinome.
In modern drug discovery, identifying a compound's primary target is only the beginning. For enzyme families with multiple, highly homologous isoforms, demonstrating selectivity is a critical, non-negotiable step. Isoforms of an enzyme often have distinct, non-redundant, and sometimes opposing physiological roles.[4] A lack of selectivity can lead to undesirable off-target effects and associated toxicities, while highly selective inhibitors are invaluable as precision therapeutics and as chemical probes to dissect complex biology.[5][6] This guide provides a comprehensive framework for rigorously evaluating the isoform selectivity of Compound X, using the Phosphoinositide 3-Kinase (PI3K) family as a primary, illustrative example due to its high therapeutic relevance and the well-established challenges in achieving isoform selectivity.[4][7]
The Criticality of Isoform Selectivity: The Case of the PI3K Family
The PI3K family of lipid kinases is central to intracellular signaling cascades that regulate cell growth, proliferation, survival, and migration.[7] The Class I PI3Ks, comprising four isoforms (p110α, p110β, p110γ, and p110δ), are the most studied and have been attractive targets for drug development, particularly in oncology and inflammation.[4][8]
However, these isoforms have distinct tissue distribution and physiological functions:
-
PI3Kα (p110α): Encoded by the PIK3CA gene, this isoform is a key mediator of insulin signaling. Activating mutations in PIK3CA are among the most common oncogenic events in human cancers, making p110α a prime cancer target.[4]
-
PI3Kβ (p110β): While also broadly expressed, it plays specific roles in platelet aggregation and has been implicated in certain cancers, such as those driven by PTEN loss.
-
PI3Kγ (p110γ) & PI3Kδ (p110δ): These isoforms are primarily expressed in leukocytes and are key regulators of immune cell function, including migration and activation.[7] This makes them attractive targets for inflammatory diseases and hematological malignancies.
Given these distinct roles, a pan-PI3K inhibitor might show efficacy but could also cause significant toxicity by disrupting insulin signaling (via p110α inhibition) or immune function.[7] Therefore, a compound intended for cancer treatment due to a PIK3CA mutation must be highly selective for p110α over other isoforms. This imperative grounds our experimental approach.
Experimental Strategy: A Two-Tiered Approach to Defining Selectivity
A robust evaluation of isoform selectivity requires a multi-faceted approach that moves from direct, in vitro enzymatic assessment to a more physiologically relevant cellular context.[5][9] We will employ a two-tiered strategy to build a comprehensive selectivity profile for Compound X.
Tier 1: In Vitro Biochemical Inhibition Assays
The first step is to measure the direct inhibitory activity of Compound X against a panel of purified, recombinant enzyme isoforms.[10] This provides a clean measure of potency (typically as an IC50 value) and allows for the initial calculation of a selectivity index. Radiometric assays using [γ-³²P]ATP or [γ-³³P]ATP are considered the gold standard as they directly measure substrate phosphorylation and are less prone to artifacts.[5][11]
Protocol: Radiometric PI3K Isoform Inhibition Assay
-
Objective: To determine the concentration of Compound X required to inhibit 50% of the enzymatic activity (IC50) for each Class I PI3K isoform.
-
Materials:
-
Purified, recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α).
-
Substrate: Phosphatidylinositol (PI) vesicles.
-
Assay Buffer: 20 mM HEPES (pH 7.4), 5 mM MgCl₂, 0.25 mM EDTA.[12]
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol).
-
Non-radiolabeled ATP.
-
Compound X and benchmark inhibitors (e.g., Alpelisib, Idelalisib) dissolved in 100% DMSO.
-
Stop Solution: 0.1 M HCl.[12]
-
Scintillation fluid and vials.
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of Compound X and benchmark inhibitors in a 96-well plate. A typical concentration range is 1 nM to 10 µM. Include DMSO-only wells for 100% activity control and no-enzyme wells for background control.
-
Enzyme & Substrate Addition: In each well, add the assay buffer, PI substrate, and the specific PI3K isoform.[9]
-
Initiation: Start the reaction by adding a mix of ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Michaelis constant (Km) for each isoform to allow for a fair comparison between ATP-competitive inhibitors.[5][6]
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a fixed period (e.g., 20 minutes) where the reaction is linear.[12]
-
Termination: Stop the reaction by adding 0.1 M HCl.[12]
-
Extraction & Detection: Extract the phosphorylated lipid product ([³²P]-PIP) using a chloroform/methanol mixture.[12] Transfer the organic phase to a scintillation vial, add scintillation fluid, and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Subtract background counts, normalize the data to the 100% activity control, and plot the percent inhibition versus the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each isoform.
-
Tier 2: Cell-Based Target Engagement Assays
Biochemical IC50 values are crucial, but they don't account for cell permeability, metabolic stability, or intracellular competition with high concentrations of endogenous ATP.[5] Therefore, the next step is to assess the inhibitor's activity in a cellular context.[9] A common method is to measure the inhibition of a key downstream substrate of the target kinase. For the PI3K pathway, the phosphorylation of AKT at Serine 473 is a direct and reliable readout of pathway activity.[13]
Protocol: Western Blot for Phospho-AKT (Ser473) Inhibition
-
Objective: To determine the cellular IC50 of Compound X by quantifying the inhibition of growth factor-stimulated AKT phosphorylation.
-
Materials:
-
A suitable cell line expressing the target PI3K isoforms (e.g., MCF-7 cells, which have a PIK3CA mutation and rely on p110α signaling).
-
Cell culture medium and serum.
-
Growth factor (e.g., insulin or IGF-1).
-
Compound X and benchmark inhibitors.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: Rabbit anti-phospho-AKT (Ser473) and Rabbit anti-total AKT.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Cell Culture: Plate cells and allow them to adhere. Serum-starve the cells overnight to reduce basal PI3K pathway activity.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of Compound X or benchmark inhibitors for a defined period (e.g., 1-2 hours).[9]
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 nM insulin) for a short period (e.g., 15-30 minutes) to robustly activate the PI3K pathway.[9]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody for phospho-AKT.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Reprobing: Strip the membrane and re-probe with the antibody for total AKT to serve as a loading control.
-
Data Analysis: Quantify the band intensities for both phospho-AKT and total AKT. Normalize the phospho-AKT signal to the total AKT signal for each sample. Plot the normalized signal against inhibitor concentration to determine the cellular IC50.
-
Data Presentation and Comparative Analysis
All quantitative data should be summarized in clear, structured tables to facilitate direct comparison. The selectivity index is calculated by dividing the IC50 of an off-target isoform by the IC50 of the primary target isoform. A higher index indicates greater selectivity.
Table 1: Hypothetical Biochemical Selectivity Profile of Compound X
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Selectivity Index (β/α) | Selectivity Index (δ/α) |
| Compound X | 15 | 1,500 | >10,000 | 2,250 | 100x | 150x |
| Alpelisib (α-selective) | 5 | 1,158 | 290 | 250 | 232x | 50x |
| Idelalisib (δ-selective) | 8,600 | 5,600 | 1,100 | 2.5 | N/A | N/A |
| Wortmannin (Pan-PI3K) | 2 | 4 | 6 | 12 | 2x | 6x |
Table 2: Hypothetical Cellular Target Engagement in MCF-7 Cells (PI3Kα-dependent)
| Compound | Cellular p-AKT (S473) IC50 (nM) |
| Compound X | 75 |
| Alpelisib (α-selective) | 28 |
| Idelalisib (δ-selective) | >5,000 |
| Wortmannin (Pan-PI3K) | 15 |
Note: Data for benchmark inhibitors are representative and may vary based on specific assay conditions.
From this hypothetical data, we can conclude that Compound X is a potent inhibitor of PI3Kα with excellent selectivity (>100-fold) against other Class I isoforms in biochemical assays. This selectivity translates to the cellular environment, where it effectively inhibits a PI3Kα-driven signaling pathway at nanomolar concentrations, while an inhibitor for a different isoform (Idelalisib) has minimal effect.
Conclusion
This guide outlines a rigorous, industry-standard methodology for evaluating the isoform selectivity of a novel compound, this compound. By progressing from direct enzymatic inhibition profiling to cell-based target engagement assays, researchers can build a comprehensive and reliable selectivity profile. This data-driven approach is fundamental for making informed decisions about a compound's therapeutic potential, mechanism of action, and potential liabilities.[9] Achieving and demonstrating high isoform selectivity is no longer a secondary objective but a primary pillar of modern, targeted drug discovery.
References
- 1. Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. Effects of Novel Isoform-Selective Phosphoinositide 3-Kinase Inhibitors on Natural Killer Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural and Functional Divergence of Furo[3,2-d]pyrimidine Isomers
Introduction: Beyond a Simple Formula
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, fused pyrimidine systems, bioisosteres of natural purines, are of paramount importance.[1] The furopyrimidine scaffold, which marries a furan ring to a pyrimidine core, has emerged as a "privileged structure," demonstrating a vast spectrum of biological activities, including potent kinase inhibition.[2][3] However, the simple molecular formula C₆H₄N₂O belies a significant structural diversity. The orientation of the furan ring relative to the pyrimidine core gives rise to three distinct constitutional isomers: furo[3,2-d]pyrimidine, furo[2,3-d]pyrimidine, and furo[3,4-d]pyrimidine.
This guide, intended for researchers and drug development professionals, moves beyond a cursory overview. We will dissect the nuanced structural differences between these isomers, grounded in experimental data, and explore how these subtle changes in geometry and electronic distribution translate into divergent synthetic strategies and, ultimately, distinct biological functions. Understanding these differences is not merely an academic exercise; it is fundamental to the rational design of next-generation therapeutics.
The Isomeric Landscape: A Tale of Three Scaffolds
The core structural difference lies in the fusion points between the furan and pyrimidine rings. This dictates the relative positions of the oxygen and nitrogen atoms, profoundly influencing the molecule's electronic properties, hydrogen bonding capabilities, and overall topology.
Caption: Standard workflow for the characterization of furopyrimidine isomers.
Comparative Spectroscopic Data
The following table summarizes expected and reported spectroscopic characteristics for derivatives of the three isomers. The precise values are highly dependent on the specific substituents, but the general patterns hold.
| Technique | Furo[3,2-d]pyrimidine Derivative | Furo[2,3-d]pyrimidine Derivative | Furo[3,4-d]pyrimidine Derivative |
| ¹H NMR | Protons on the pyrimidine ring are influenced by the adjacent furan oxygen. Expect distinct signals in the aromatic region. | The pyrimidine proton (at C6) typically appears as a singlet around δ 8.16 ppm. [4]Protons on substituents are observed in their expected regions. | Aromatic protons are expected, with chemical shifts influenced by the electron-withdrawing nature of the pyrimidine ring. [5] |
| ¹³C NMR | Carbons in both rings will show distinct signals. The fusion carbons are particularly diagnostic. | Aromatic carbons appear in the δ 110-170 ppm range. For example, in one derivative, key carbons were observed at δ 168.49, 163.18, and 154.00 ppm. [6] | Chemical shifts will be indicative of the unique electronic environment of each carbon atom within this specific fused system. [5] |
| IR (cm⁻¹) | Characteristic bands for C=N, C=C, and C-O stretching are expected. A substituted derivative may show bands for NH (~3400), C=O (~1670), and aromatic C-H (~3080). | Key absorbances include NH stretching (~3416), aromatic C-H (~3088), and carbonyl C=O (~1670) in functionalized analogues. [4] | Expected to show characteristic absorption bands for C-H, C=C, C=N, and C-O stretching and bending vibrations. [5] |
| Mass Spec. | Molecular ion peak corresponding to the derivative's mass. Fragmentation patterns will involve cleavage of the bicyclic system. | The molecular ion peak [M⁺] is typically observed, along with characteristic fragmentation patterns. [4] | The mass spectrum would show a molecular ion peak corresponding to its molecular weight, with fragmentation involving the fused rings. [5] |
Crystallographic Insights: The Definitive Structure
While spectroscopic methods are powerful, single-crystal X-ray diffraction provides unambiguous proof of structure, defining bond lengths, bond angles, and the three-dimensional arrangement of atoms. [7]X-ray crystal structures have been determined for several furo[2,3-d]pyrimidine derivatives, often in complex with their biological targets like dihydrofolate reductase (DHFR). [8]These studies have been instrumental in understanding the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that govern their binding affinity and biological activity. For instance, the crystal structure of 2,4-diaminofuro[2,3-d]pyrimidines bound to DHFR revealed the precise binding mode, enabling the design of more potent inhibitors. [8]The lack of similar crystallographic data for the other two isomers hampers such detailed structure-based drug design efforts.
Biological Activity: A Story of Kinase Inhibition
The structural diversity of the furopyrimidine isomers directly translates to a varied pharmacological profile. Their resemblance to purines makes them ideal candidates for interacting with ATP-binding sites in enzymes, particularly protein kinases. [1][9]
| Isomer | Primary Biological Target(s) | Reported Activity & Examples (IC₅₀) | Mechanism of Action |
|---|---|---|---|
| Furo[3,2-d]pyrimidine | PI3 Kinase, PDE4 | Pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives show potent inhibition of PI3K p110α and p110β. [10]Other derivatives are potent inhibitors of phosphodiesterase type 4 (PDE4). [11] | ATP-competitive inhibition of the kinase domain. |
| Furo[2,3-d]pyrimidine | EGFR, PI3K/AKT, DHFR, various RTKs | Potent inhibitors of EGFR (IC₅₀ = 0.121 µM for compound 3f). [12]Dual PI3Kα/β and AKT inhibitors (IC₅₀ = 0.175 and 0.411 µM, respectively for compound 10b). [3][6]Antifolate activity via DHFR inhibition. [13] | ATP-competitive inhibition of various kinases in key signaling pathways like PI3K/AKT, crucial for cell growth and proliferation. [2][6] |
| Furo[3,4-d]pyrimidine | VEGFR-2, PI3K/AKT (Predicted) | Research is limited, but the scaffold is of significant interest for developing kinase inhibitors due to its purine-like structure. [9][14]| Predicted to act as ATP-competitive kinase inhibitors, targeting pathways like VEGFR-2 and PI3K/AKT which are critical in angiogenesis and cancer cell survival. [9][14]|
The extensive research into furo[2,3-d]pyrimidines has established them as versatile kinase inhibitors, with derivatives showing potent activity against key cancer targets like EGFR and the PI3K/AKT pathway. [2][12]They function by competing with ATP for the binding site in the kinase domain, thereby blocking downstream signaling that leads to cell proliferation and survival. [2]The furo[3,2-d] scaffold has also yielded potent PI3K and PDE4 inhibitors. [10][11]While experimental biological data on furo[3,4-d]pyrimidines is conspicuously sparse, their structural similarity to the other isomers strongly suggests a high potential for kinase inhibition, marking this scaffold as an under-explored but promising area for future investigation. [9]
Experimental Protocols
To ensure the trustworthiness and reproducibility of research in this field, detailed methodologies are critical. Below is a representative protocol for the characterization of a synthesized furopyrimidine isomer.
Protocol: General Procedure for Spectroscopic Characterization
-
Sample Preparation:
-
Ensure the synthesized compound is of high purity (>95%), as confirmed by HPLC or TLC.
-
For NMR, dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
For Mass Spectrometry (MS), prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
For Infrared (IR) spectroscopy, prepare a KBr pellet or cast a thin film from a solution onto a salt plate (e.g., NaCl).
-
-
¹H and ¹³C NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).
-
Integrate the peaks to determine proton ratios and analyze splitting patterns (multiplicity) to infer neighboring protons.
-
Acquire a ¹³C NMR spectrum. This may require a longer acquisition time.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
-
Causality: These two experiments provide the carbon-hydrogen framework of the molecule, which is essential for confirming the correct isomeric structure.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Analyze the sample using an ESI (Electrospray Ionization) or similar soft ionization technique coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap).
-
Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Causality: HRMS provides the elemental composition of the molecule by measuring its mass to within a few parts per million, confirming the molecular formula and ruling out alternative structures.
-
-
Infrared (IR) Spectroscopy:
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands for key functional groups (e.g., C=O, N-H, C-O, aromatic C=C).
-
Causality: IR spectroscopy is a rapid method to confirm the presence of expected functional groups, validating the outcome of the synthetic reactions.
-
Conclusion and Future Outlook
The three constitutional isomers of furopyrimidine—furo[3,2-d], furo[2,3-d], and furo[3,4-d]—represent a fascinating case study in how subtle changes in molecular architecture can lead to significant differences in chemical properties and biological function. While the furo[2,3-d]pyrimidine scaffold is a well-plowed field yielding numerous potent kinase inhibitors, the other isomers remain comparatively under-explored.
This guide has illuminated the structural distinctions, the corresponding synthetic rationales, and the resulting pharmacological profiles. The key takeaway for drug development professionals is twofold: first, the isomeric form of a scaffold is a critical design parameter that cannot be overlooked. Second, the significant data deficit for furo[3,2-d] and particularly furo[3,4-d]pyrimidine derivatives represents a compelling opportunity. These scaffolds are ripe for exploration and may hold the key to novel inhibitors with unique selectivity profiles or the ability to overcome existing drug resistance mechanisms. The systematic synthesis and evaluation of libraries based on these neglected isomers is a logical and promising next step in the quest for new therapeutics.
References
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Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibitors - PubMed. Available at: [Link].
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Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents | Request PDF - ResearchGate. Available at: [Link].
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Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents - Hong Kong Baptist University - HKBU Scholars. Available at: [Link].
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4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed. Available at: [Link].
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Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Publishing. Available at: [Link].
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Chemical structure of some furo[2,3-d]pyrimidine candidates (64 and 65) - ResearchGate. Available at: [Link].
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Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors - PubMed. Available at: [Link].
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Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC - PubMed Central. Available at: [Link].
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Furo(3,2-d)pyrimidine | C6H4N2O | CID 21948582 - PubChem - NIH. Available at: [Link].
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Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity - PubMed. Available at: [Link].
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Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - NIH. Available at: [Link].
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IR, NMR spectral data of pyrimidine derivatives - ResearchGate. Available at: [Link].
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Synthesis of furo-[2,3-d]pyrimidine derivatives containing ethylene ether spacers. Available at: [Link].
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Classical and nonclassical furo[2,3-d]pyrimidines as novel antifolates: synthesis and biological activities - PubMed. Available at: [Link].
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Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications - ResearchGate. Available at: [Link].
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Chemical structure of some furo[2,3-d]pyrimidine compounds (62 and 63)... - ResearchGate. Available at: [Link].
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7.3: X-ray Crystallography - Chemistry LibreTexts. Available at: [Link].
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A Comparative Analysis of Therapeutic Index: The Established Anthracycline Doxorubicin versus the Investigational Furo[3,2-d]pyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology, the quest for novel therapeutic agents with an improved therapeutic index over existing chemotherapies is a paramount objective. The therapeutic index, a quantitative measure of a drug's safety, delineates the window between its effective therapeutic dose and its toxic dose. A wider therapeutic index signifies a greater margin of safety for the patient. This guide provides a comprehensive comparison between doxorubicin, a cornerstone of chemotherapy for decades, and the emerging class of 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid derivatives, representing a promising new frontier in targeted cancer therapy. While extensive data exists for doxorubicin, the specific compound this compound remains largely uncharacterized in publicly available literature. Therefore, this guide will evaluate doxorubicin's established therapeutic index against the potential of the furo[3,2-d]pyrimidine scaffold, drawing upon data from related derivatives to frame a forward-looking comparison and outline the necessary experimental path for a direct assessment.
Doxorubicin: A Potent Agent with a Narrow Therapeutic Window
Doxorubicin is a potent, broad-spectrum anthracycline antibiotic that has been a mainstay in the treatment of a wide array of cancers, including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and leukemias, since its approval for medical use in the United States in 1974.[1]
Mechanism of Action
Doxorubicin's anticancer activity is multifaceted and primarily involves its interaction with DNA.[1][2] The planar aromatic portion of the molecule intercalates between DNA base pairs, disrupting DNA replication and transcription.[1][3] Furthermore, doxorubicin inhibits the enzyme topoisomerase II, which is crucial for relaxing DNA supercoils. By stabilizing the topoisomerase II-DNA complex after DNA cleavage, it prevents the re-ligation of the DNA strands, leading to double-strand breaks and subsequent apoptosis.[2][4][5] Another significant aspect of its mechanism is the generation of reactive oxygen species (ROS), which induce further damage to DNA, proteins, and cell membranes.[3][4]
Signaling Pathway of Doxorubicin's Cytotoxic Action
Caption: Doxorubicin's multifaceted mechanism leading to apoptosis.
Therapeutic Index of Doxorubicin
The therapeutic index of doxorubicin is notoriously narrow, primarily limited by its significant cardiotoxicity.[1] This dose-dependent cardiotoxicity can manifest as acute effects like arrhythmias or chronic, cumulative dilated cardiomyopathy leading to congestive heart failure.[1] The risk of cardiotoxicity increases significantly with cumulative doses exceeding 550 mg/m².[6]
| Parameter | Value/Range | Significance |
| Typical IC50 (in vitro) | Nanomolar to low micromolar range (varies by cell line) | High potency against cancer cells |
| Clinical Dosing | 60-75 mg/m² per cycle[7] | Effective therapeutic dose |
| Limiting Toxicity | Cardiotoxicity, Myelosuppression | Defines the upper limit of safe dosage |
| Selectivity Index (SI) | Generally low (e.g., ~2.53 for MCF-7 vs. normal cells)[8] | Limited ability to discriminate between cancer and healthy cells |
Efforts to improve doxorubicin's therapeutic index have led to the development of liposomal formulations, which can alter the drug's pharmacokinetic profile and reduce its accumulation in the heart, thereby mitigating cardiotoxicity.[9]
The Furo[3,2-d]pyrimidine Scaffold: A New Generation of Targeted Agents?
The furo[3,2-d]pyrimidine scaffold is a heterocyclic structure that has attracted interest in medicinal chemistry due to its potential as a kinase inhibitor. While specific data for this compound is not publicly available, research on related furo[2,3-d]pyrimidine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives has demonstrated promising anticancer activity.[2]
Putative Mechanism of Action
Many furo[2,3-d]pyrimidine derivatives have been shown to act as inhibitors of key signaling kinases, such as those in the PI3K/AKT/mTOR pathway.[4] This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival. By acting as ATP-competitive inhibitors in the kinase domain, these compounds can block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.[3] Some derivatives have also shown activity against other receptor tyrosine kinases like EGFR and VEGFR2.[3][10]
Hypothesized Signaling Pathway for Furo[3,2-d]pyrimidine Derivatives
Caption: Potential mechanism of action for furopyrimidine derivatives.
A Framework for Assessing the Therapeutic Index of this compound
To directly compare the therapeutic index of this compound with doxorubicin, a series of preclinical in vitro and in vivo studies are necessary.
Experimental Protocols
1. In Vitro Cytotoxicity and Selectivity Assessment
This initial phase aims to determine the concentration of the compound that inhibits cancer cell growth by 50% (IC50) and to assess its selectivity for cancer cells over normal cells.
Workflow for In Vitro Cytotoxicity Assessment
Caption: Experimental workflow for determining in vitro cytotoxicity.
Step-by-Step Protocol (MTT Assay):
-
Cell Seeding: Plate cancer and normal cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and doxorubicin for 48-72 hours. Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[11][12][13][14]
-
Selectivity Index (SI) Calculation: The SI is calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells (SI = IC50 normal cells / IC50 cancer cells). A higher SI value indicates greater selectivity.
2. In Vivo Efficacy and Toxicity Studies
These studies in animal models are crucial for determining the in vivo therapeutic index.
Workflow for In Vivo Assessment
Caption: Workflow for in vivo therapeutic index determination.
Step-by-Step Protocol:
-
Maximum Tolerated Dose (MTD) Study: Administer escalating doses of the compound to healthy mice to determine the highest dose that does not cause significant toxicity (e.g., >10-15% body weight loss or mortality).
-
Xenograft Model Efficacy Study: Implant human cancer cells into immunocompromised mice. Once tumors are established, treat the mice with the compound at various doses below the MTD.
-
Monitoring: Regularly measure tumor volume and mouse body weight. Observe for any clinical signs of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect tumors and major organs for histopathological analysis to assess both antitumor efficacy and organ-specific toxicities.
-
Therapeutic Index Calculation: The in vivo therapeutic index can be calculated as the ratio of the MTD to the Minimum Effective Dose (MED) that produces a significant antitumor effect.
Comparative Outlook
| Feature | Doxorubicin | This compound (Hypothesized) |
| Mechanism | DNA intercalation, Topoisomerase II inhibition, ROS generation[1][2][3][4][5] | Targeted kinase inhibition (e.g., PI3K/AKT)[3][4] |
| Potency | High (nanomolar to low micromolar IC50) | Potentially high (dependent on target kinase) |
| Selectivity | Low, leading to off-target toxicities[8] | Potentially high, due to targeted mechanism |
| Key Toxicities | Cardiotoxicity, myelosuppression[1] | To be determined; potential for class-specific off-target effects |
| Therapeutic Index | Narrow[1] | Potentially wider if high selectivity is achieved |
Conclusion
Doxorubicin remains a powerful chemotherapeutic agent, but its clinical utility is hampered by a narrow therapeutic index, most notably its cardiotoxicity. The furo[3,2-d]pyrimidine scaffold represents a promising area of research for the development of targeted anticancer agents. Based on the activity of related compounds, derivatives of this scaffold have the potential to act as potent kinase inhibitors. If this compound or a similar derivative demonstrates high potency and selectivity for a cancer-driving kinase, it could possess a significantly wider therapeutic index than doxorubicin. However, this remains speculative. Rigorous preclinical evaluation, following the experimental frameworks outlined in this guide, is essential to determine the actual therapeutic index of this and other novel furo[3,2-d]pyrimidine derivatives and to ascertain their true potential in advancing cancer therapy.
References
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Safety Operating Guide
Mastering Chemical Lifecycle Management: A Guide to the Safe Disposal of 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid
For researchers at the forefront of drug discovery and development, the synthesis and application of novel chemical entities are daily pursuits. Yet, the lifecycle of these compounds extends beyond the bench; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid (CAS No. 1431412-19-9)[1].
Given that specific, publicly available Safety Data Sheet (SDS) and ecotoxicity data for this compound are limited, the precautionary principle must be rigorously applied. Therefore, this compound and all materials contaminated with it must be treated as hazardous chemical waste until proven otherwise.[2] This protocol is designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance.
Inferred Hazard Profile & Risk Assessment
Understanding the structure of this compound allows for an inferred risk assessment, which is critical for informing safe handling and disposal procedures. The molecule contains three key functional groups:
-
Furo[3,2-d]pyrimidine Core: This is a nitrogen-containing heterocyclic aromatic system. Such scaffolds are common in biologically active molecules and are often the basis for cytotoxic agents, highlighting the potential for unknown biological effects.[3][4]
-
Carboxylic Acid Group: This functional group renders the molecule acidic. While generally weak acids, carboxylic acids can be corrosive and require specific handling to prevent skin and eye damage.[5] They can also react exothermically with bases.
-
Methoxy Group: An ether linkage that is generally stable but contributes to the overall chemical properties of the molecule.
Based on this structure, we must assume the compound is potentially toxic, an irritant, and harmful to the environment if released.[6] Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer or in regular trash.[7][8]
Mandatory Safety & Handling Protocols
Before beginning any work that will generate waste, ensure all safety measures are in place. The causality is simple: preventing exposure is the most effective safety protocol.
Personal Protective Equipment (PPE)
A robust PPE strategy is non-negotiable. The minimum required PPE includes:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles with side shields or a face shield. | Protects against splashes of solutions or accidental aerosolization of the solid powder.[6] |
| Hand Protection | Chemically resistant nitrile or neoprene gloves. | Provides a barrier against direct skin contact. Gloves should be inspected before use and changed immediately if contaminated or torn.[9] |
| Body Protection | A full-length laboratory coat. | Prevents contamination of personal clothing and minimizes skin exposure.[2] |
| Respiratory | A NIOSH-approved respirator. | Required if there is a risk of inhaling dust or aerosols, especially when handling the solid compound outside of a fume hood.[2] |
Engineering Controls
All handling of this compound, including weighing the solid and preparing solutions, must be conducted within a certified chemical fume hood.[10] This primary engineering control minimizes the inhalation of potentially harmful vapors or dust. Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[11]
Step-by-Step Waste Management & Disposal Protocol
Proper disposal is a systematic process of segregation, containment, and transfer. Adherence to these steps is critical for regulatory compliance under the Resource Conservation and Recovery Act (RCRA) as enforced by the Environmental Protection Agency (EPA).[12]
Step 1: Waste Classification & Segregation
Immediately classify all waste streams containing this compound as "Hazardous Chemical Waste." Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and to facilitate cost-effective disposal.[13][14]
-
Solid Waste:
-
Includes: Unused or expired solid this compound, contaminated gloves, weigh boats, paper towels, and bench protectors.
-
Procedure: Collect in a designated, compatible, and clearly labeled solid hazardous waste container. Ensure the container has a secure lid to prevent the release of dust or vapors.[15]
-
-
Liquid Waste:
-
Includes: Solutions containing the compound, as well as the first rinsate from cleaning contaminated glassware.
-
Procedure: Collect in a designated, compatible, and leak-proof liquid hazardous waste container. Given the carboxylic acid functional group, this waste should be segregated into the "Acidic Organic Waste" stream. Do not mix with bases, oxidizers, or other incompatible waste streams.[16] The container should have a secure, tight-fitting screw cap.[17]
-
-
Sharps Waste:
-
Includes: Any needles, syringes, Pasteur pipettes, or broken glassware contaminated with the compound.
-
Procedure: Dispose of immediately into a designated, puncture-resistant sharps container that is clearly labeled as hazardous waste.[2]
-
Step 2: Container Management & Labeling
Proper container management is a cornerstone of laboratory safety and regulatory compliance.
-
Compatibility: Containers must be made of a material that does not react with the chemical waste. High-density polyethylene (HDPE) is suitable for most acidic organic waste streams.[16][17]
-
Condition: All waste containers must be in good condition, free from leaks, cracks, or deterioration.[18]
-
Labeling: Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[2] The label must be filled out completely and legibly, including:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" .
-
An accurate list of all other chemical constituents and their approximate percentages.
-
The accumulation start date.
-
The associated hazards (e.g., Toxic, Irritant).[18]
-
Step 3: Waste Storage in a Satellite Accumulation Area (SAA)
Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[17]
-
Location: The SAA must be under the control of laboratory personnel.
-
Containment: Waste containers must be stored in a secondary containment bin or tray to contain any potential leaks or spills.[6]
-
Closure: Waste containers must be kept closed at all times except when actively adding waste.[16][18]
-
Capacity: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[16]
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for the safe temporary storage of hazardous waste, not its ultimate disposal.
-
Contact EHS: Once a waste container is full or has been in the SAA for the maximum allowed time (typically six months for academic labs), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[12][17]
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste contractor for the transportation, treatment, and disposal of the waste in accordance with all federal, state, and local regulations.[13][19]
The following diagram outlines the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is vital.
-
Minor Spill (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with an appropriate absorbent material (e.g., vermiculite, sand, or a chemical spill kit absorbent).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.[11]
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the nearest fire alarm if the spill is flammable or poses a significant inhalation hazard.
-
Contact your institution's EHS department and emergency response team from a safe location. Provide them with the chemical name and any known hazard information.
-
By adhering to this comprehensive disposal guide, researchers can ensure they are not only advancing science but are also upholding their critical responsibilities for laboratory safety, environmental stewardship, and regulatory compliance.
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ResearchGate. (2020, August 6). Efficient Synthesis of Novel Furo[2,3- d ]pyrimidine Derivatives under Catalyst-free Conditions. [Link]
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Gmernicka-Haftek, D., et al. (1983). Synthesis and antineoplastic effects of furo[3,4-d]pyrimidine derivatives. PubMed. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid
This guide provides essential safety and handling protocols for 4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid. As a novel compound, specific toxicological data is not extensively available. Therefore, this document establishes a robust safety framework by analyzing structurally similar pyrimidine derivatives and adhering to the highest standards of laboratory practice. Our approach is grounded in the principle of treating chemicals with unknown hazard profiles as potentially hazardous, ensuring the highest level of protection for all personnel.
Hazard Assessment: An Analog-Based Approach
Given the absence of a specific Safety Data Sheet (SDS) for the target compound, we must infer its potential hazards from known, structurally related molecules. Pyrimidine carboxylic acids and their derivatives frequently exhibit specific organ toxicity. Our analysis of analogs suggests that this compound should be handled as a substance that is, at a minimum, a skin irritant, a serious eye irritant, and a potential respiratory tract irritant.
| Hazard Classification (Inferred) | GHS Hazard Statement | Rationale Based on Analogs |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Pyrimidine-2-carboxylic acid is classified as a skin irritant. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Pyrimidine-2-carboxylic acid and Pyrimidine-4-carboxylic acid are both classified as serious eye irritants.[1] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Pyrimidine-2-carboxylic acid may cause respiratory irritation. This is a common hazard for fine chemical dusts. |
| Acute Toxicity, Oral (Potential) | H302: Harmful if swallowed | A complex thieno[3,2-d]pyrimidine derivative is classified as harmful if swallowed.[2] This risk should be considered. |
This conservative assessment mandates the use of stringent engineering controls and a comprehensive Personal Protective Equipment (PPE) protocol.
Engineering Controls: Your Primary Barrier to Exposure
PPE is the final line of defense. The primary methods for exposure control must be integrated into the laboratory environment and workflow itself.
-
Chemical Fume Hood: All manipulations of solid this compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood. This is critical to prevent the inhalation of fine powders.[2][3][4]
-
Ventilation: Ensure the laboratory is well-ventilated to maintain air quality and handle any fugitive emissions.
-
Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other lab surfaces.
-
Safety Equipment: An accessible and tested safety shower and eyewash station are mandatory in any area where this compound is handled.[4]
Personal Protective Equipment (PPE) Protocol
Adherence to a strict PPE protocol is non-negotiable. The following provides a detailed breakdown of the required equipment and the logic behind its use.
PPE Specification Summary
| Protection Type | Minimum Specification | Rationale and Key Considerations |
| Eye & Face | ANSI Z87.1-compliant chemical splash goggles.[5] | Protects against dust particles and accidental splashes. A face shield worn over goggles is required when there is a significant splash hazard.[5][6][7] |
| Hand | Disposable Nitrile Gloves (minimum 4 mil thickness). | Provides a barrier against skin contact.[6] Gloves must be inspected before use and removed promptly without touching the outer surface after handling.[2] For prolonged tasks, consider double-gloving. |
| Body | Flame-resistant laboratory coat with a fully fastened front. | Protects skin and personal clothing from contamination.[5] A chemically resistant apron may be worn over the lab coat for added protection during large-volume transfers. |
| Respiratory | Not required if all work is performed in a fume hood. | An N95 or P95 particulate respirator is required if engineering controls fail or if dust generation outside a fume hood is unavoidable.[2][4] Respirator use requires formal training and fit-testing.[6] |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material. | Protects feet from spills. Fabric or mesh shoes are not permitted in the laboratory.[5][6] |
Procedural Workflow: Donning and Doffing PPE
Correctly putting on and taking off PPE is as critical as the equipment itself. The sequence is designed to minimize the risk of cross-contamination from a "dirty" exterior to your skin or clothing.
Caption: PPE Donning and Doffing Workflow.
Emergency Procedures: A Plan for Every Contingency
Even with meticulous planning, accidents can occur. A rapid and informed response is critical to mitigating harm.
Exposure Response
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[2][3] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2][3][4] Seek immediate medical attention.
Spill Response Workflow
A structured response is required to safely manage a chemical spill.
Caption: Step-by-step logic for responding to a chemical spill.
For any spill, the primary goal is to clean it up without creating dust.[3] Pick up the material and place it in a suitable, closed container for disposal.[2][3]
Decontamination and Disposal
-
Personnel: After work is complete and PPE is doffed, wash hands and forearms thoroughly with soap and water.
-
Equipment: All non-disposable equipment, such as glassware and spatulas, must be decontaminated thoroughly before being removed from the fume hood.
-
Waste: All disposable materials contaminated with this compound (e.g., gloves, absorbent pads, paper towels) must be considered hazardous waste. Place these items in a sealed, clearly labeled waste container. Dispose of all chemical waste in accordance with your institution's and local environmental regulations.[8]
By implementing these comprehensive safety measures, you can confidently and safely advance your research with this compound, ensuring the well-being of yourself and your colleagues.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
